molecular formula C7H6ClN3 B1593454 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 929000-42-0

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1593454
CAS No.: 929000-42-0
M. Wt: 167.59 g/mol
InChI Key: IYHIDEHLMBFMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHIDEHLMBFMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650382
Record name 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-42-0
Record name 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Chloro-3-methyl-triazolo[4,3-a]pyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing with the formation of a key intermediate, 2-hydrazinyl-3-chloropyridine, followed by a cyclization reaction to yield the final product. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind the procedural choices, aimed at researchers, scientists, and professionals in drug development.

Introduction

The fused heterocyclic system,[1][2][3]triazolo[4,3-a]pyridine, is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of specific substituents, such as a chloro group at the 8-position and a methyl group at the 3-position, can significantly modulate the compound's physicochemical properties and biological targets. This guide focuses on a reliable and well-documented synthetic route to 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, providing both theoretical understanding and practical, step-by-step instructions.

Overall Synthesis Pathway

The synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is efficiently achieved through a two-step sequence. The first step involves the nucleophilic substitution of a chlorine atom in 2,3-dichloropyridine with hydrazine to form 2-hydrazinyl-3-chloropyridine. The subsequent and final step is the cyclization of this intermediate with acetic anhydride, which serves as the source of the methyl group and facilitates the formation of the triazole ring.

Synthesis_Pathway Start 2,3-Dichloropyridine Intermediate 2-Hydrazinyl-3-chloropyridine Start->Intermediate Hydrazine Hydrate Polar Solvent, Reflux Final 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Intermediate->Final Acetic Anhydride Reflux

Figure 1: Overall synthesis pathway for 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Step 1: Synthesis of 2-Hydrazinyl-3-chloropyridine

Mechanistic Rationale

The initial step of this synthesis is a nucleophilic aromatic substitution reaction. Hydrazine, a potent nucleophile, selectively displaces the chlorine atom at the 2-position of the 2,3-dichloropyridine ring. The C2 position is more activated towards nucleophilic attack than the C3 position due to the electron-withdrawing effect of the ring nitrogen. The reaction is typically carried out in the presence of a polar solvent and under reflux conditions to ensure a sufficient reaction rate. A high yield of the desired product can be achieved by using an excess of hydrazine hydrate.[4]

Detailed Experimental Protocol

The following protocol is adapted from a high-yield synthesis method for 3-chloro-2-hydrazinopyridine.[4]

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate (≥80%)

  • Ethanol (or other polar solvent such as methanol, dimethylformamide)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloropyridine (1 equivalent) and hydrazine hydrate (4-6 molar equivalents).

  • Add a polar solvent, such as ethanol. The mass ratio of hydrazine hydrate to the polar solvent should be approximately 1:0.05-0.25.[4]

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by suction filtration.

  • Wash the solid with water and dry to obtain 2-hydrazinyl-3-chloropyridine as a white solid.

Data Summary
ParameterValueReference
Molar Ratio (2,3-dichloropyridine:hydrazine hydrate)1 : 4-6[4]
Reaction Time4 - 8 hours[4]
TemperatureReflux[4]
Yield95% - 99%[4]

Step 2: Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

Mechanistic Rationale

The second and final step is a cyclization reaction. The 2-hydrazinyl-3-chloropyridine intermediate reacts with acetic anhydride. Initially, the more nucleophilic terminal nitrogen of the hydrazine moiety attacks one of the carbonyl carbons of acetic anhydride, leading to an N-acetylated intermediate. Subsequent intramolecular cyclization occurs via the attack of the pyridine ring nitrogen onto the acetyl carbonyl carbon, followed by dehydration, to form the stable, aromatic triazole ring. The acetic anhydride not only provides the C3-methyl group but also acts as a dehydrating agent to drive the reaction to completion. This type of cyclization is a common method for the synthesis of 3-methyl-substituted[1][2][3]triazolo-fused heterocycles.[5]

Detailed Experimental Protocol

The following protocol is based on general procedures for the cyclization of 2-hydrazinopyridines with acetic anhydride.[5]

Materials:

  • 2-Hydrazinyl-3-chloropyridine

  • Acetic anhydride

  • Acetic acid (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinyl-3-chloropyridine (1 equivalent) in acetic acid or use an excess of acetic anhydride as the solvent.

  • Add acetic anhydride (at least 2 equivalents, more if used as solvent).

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After cooling, pour the reaction mixture into ice water to hydrolyze the excess acetic anhydride.

  • The product will precipitate. Collect the solid by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Data Summary
ParameterValueReference
Key ReagentAcetic Anhydride[5]
TemperatureReflux[5]
Product Molecular FormulaC₇H₆ClN₃[6][7]
CAS Number929000-42-0[6][7][8]

Conclusion

The synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine can be reliably achieved through a two-step process involving the formation of a 2-hydrazinyl-3-chloropyridine intermediate followed by cyclization with acetic anhydride. This guide provides a detailed, scientifically-grounded protocol for this synthesis, offering researchers and drug development professionals a clear pathway to obtaining this valuable compound. The methodologies described are based on established chemical principles and supported by literature precedents, ensuring a high degree of trustworthiness and reproducibility.

References

8-Chloro-3-methyl-triazolo[4,3-a]pyridine crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antifungal, antibacterial, and kinase inhibition properties.[3] The precise spatial arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their interaction with biological targets and advancing structure-based drug design. This guide provides a comprehensive technical overview of the methodologies employed in the synthesis, characterization, and single-crystal X-ray diffraction analysis of this important heterocyclic system. As a direct crystal structure for 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is not publicly available, we will leverage the detailed published analysis of a closely related analog, 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine , to illustrate the experimental and computational workflow.[4][5] This approach provides a robust framework for researchers working with this class of compounds.

Introduction: The Significance of the Triazolopyridine Core

The fusion of a triazole ring with a pyridine ring creates a bicyclic heteroaromatic system with unique electronic and steric properties. The[1][2][3]triazolo[4,3-a]pyridine isomer is of particular interest due to its prevalence in bioactive molecules.[3] Substitutions on this core, such as the chloro group at the 8-position and a methyl group at the 3-position, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profile.

The rationale for a detailed crystal structure analysis rests on several key principles of drug development:

  • Structure-Activity Relationship (SAR): Unambiguous determination of the three-dimensional structure confirms the molecular geometry, bond angles, and torsion angles, which are critical inputs for SAR studies.

  • Target Engagement: A precise molecular model is essential for computational docking studies to predict and rationalize binding modes within a protein's active site.

  • Solid-State Properties: Crystal packing, intermolecular interactions (e.g., hydrogen bonding, π-π stacking), and polymorphism influence crucial properties like solubility, stability, and bioavailability.[2][6]

Synthesis and Crystallization

The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core typically involves the cyclization of a substituted 2-hydrazinylpyridine derivative.[4][5] Microwave-assisted organic synthesis has emerged as an effective technique to shorten reaction times and improve yields for these transformations.[1]

Proposed Synthetic Pathway

A plausible synthetic route to the title compound starts from 2,3-dichloropyridine, which is first reacted with hydrazine hydrate to form 3-chloro-2-hydrazinylpyridine. Subsequent reaction with an appropriate reagent would yield the final product. A variety of methods have been reported for the synthesis of the triazole ring.[3]

Synthetic Pathway cluster_reagents A 2,3-Dichloropyridine B 3-Chloro-2-hydrazinylpyridine A->B Step 1 C 8-Chloro-3-methyl- [1,2,4]triazolo[4,3-a]pyridine B->C Step 2 reagent1 Hydrazine Hydrate (Microwave) reagent2 Cyclization Reagent (e.g., Acetylating agent)

Caption: Proposed two-step synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Experimental Protocol: Single Crystal Growth

The acquisition of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Protocol: Slow Evaporation Method

  • Purification: Ensure the synthesized compound is of high purity (>99%), as impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary.

  • Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) for moderate solubility of the compound at room temperature. The ideal solvent dissolves the compound when heated but allows for slow precipitation upon cooling or evaporation.

  • Crystallization Setup:

    • Dissolve the purified compound in a minimal amount of the chosen solvent (e.g., ethanol) in a clean vial to create a saturated or near-saturated solution.[4][5] Gentle heating may be applied to facilitate dissolution.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined, single crystals. Once suitable crystals have formed, carefully extract them using a loop or fine needle and mount them for X-ray analysis.

X-ray Crystallography: A Case Study of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine

The following section details the single-crystal X-ray diffraction analysis of a structurally related analog, providing a blueprint for the analysis of the title compound.[4][5]

Data Collection and Structure Refinement

The core of the analysis is the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern that can be mathematically deconvoluted to determine the atomic arrangement.

Experimental Workflow

X-ray_Crystallography_Workflow A Single Crystal Selection & Mounting B Mounting on Diffractometer A->B C X-ray Data Collection (e.g., Mo Kα radiation) B->C D Data Reduction & Space Group Determination C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F G Validation & Final Crystallographic Report (CIF) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The results of a single-crystal X-ray diffraction experiment are summarized in a crystallographic table. The data presented here for the analog compound provides expected values for this class of molecules.[4][5]

ParameterValue for 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine
Chemical FormulaC₁₄H₉Cl₂N₃S
Formula Weight322.21
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)8.1992(5)
b (Å)21.7731(12)
c (Å)7.8454(6)
β (°)108.421(7)
Volume (ų)1328.81(15)
Z (Molecules per cell)4
Calculated Density (g/cm³)1.611
R-factor (R1)0.0351
Goodness-of-fit (S)1.054

Causality Behind Experimental Choices:

  • Radiation Source (Mo Kα): Molybdenum Kα radiation (λ = 0.71073 Å) is a standard choice for small organic molecules as it provides good resolution and is compatible with common CCD detectors.

  • Space Group (P2(1)/c): This common centrosymmetric space group for organic molecules suggests that the crystal packing is efficient and likely driven by inversion symmetry.[7]

  • Low R-factor: The low final R1 value of 0.0351 indicates a good agreement between the calculated and observed structure factors, signifying a high-quality and reliable structure solution.[8]

Molecular and Crystal Structure Insights

The analysis of the analog's crystal structure revealed several key features:

  • Planarity: The fused[1][2][3]triazolo[4,3-a]pyridine ring system is nearly planar.[4][5]

  • Torsion Angles: The torsion angle between the triazolopyridine ring and the substituted benzyl ring is crucial for defining the overall molecular conformation. In the analog, the C6-S1-C7-C8 torsion angle of 176.69° indicates a nearly co-planar arrangement of the two ring systems, facilitated by the thioether linkage.[4][5]

  • Intermolecular Interactions: While the analog lacks strong hydrogen bond donors, weak intermolecular interactions like C-H···N or π-π stacking likely play a significant role in stabilizing the crystal packing.[2] The determination of these interactions is vital for understanding the solid-state behavior.

Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, it must be corroborated by other analytical methods to ensure the identity and purity of the bulk sample.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure in solution.[1] The chemical shifts, coupling constants, and number of signals must be consistent with the proposed molecular formula.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.[9]

  • Computational Chemistry: Density Functional Theory (DFT) calculations, such as using the B3LYP functional with a 6-31G basis set, can be employed to optimize the molecular geometry in the gas phase.[4][5] Comparing the computationally derived bond lengths and angles with the experimental X-ray data serves as a powerful validation tool and can provide insights into the electronic structure (e.g., HOMO-LUMO energy gap).[4][5]

Conclusion

The structural analysis of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and its analogs is a multi-faceted process that integrates advanced synthesis, crystallization, and analytical techniques. Single-crystal X-ray diffraction stands as the ultimate arbiter of three-dimensional molecular structure, providing invaluable data for rational drug design and development. The methodologies and insights presented in this guide, using a closely related analog as a case study, offer a comprehensive framework for researchers to confidently pursue the structural elucidation of novel compounds built upon the versatile triazolopyridine scaffold.

References

A Technical Guide to the Spectroscopic Characterization of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine

A Technical Guide to the Spectroscopic Characterization of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the spectroscopic characterization of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.[4][5] Due to the limited availability of public experimental data for this specific molecule, this document focuses on the predicted spectroscopic profiles for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are based on established principles and data from structurally related compounds.[2][6][7] This guide is intended to serve as a practical resource for the synthesis, identification, and quality control of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and its analogs.

Introduction: The Significance of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][4] The specific substitution pattern of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, with a chloro group at the 8-position and a methyl group at the 3-position, modulates its physicochemical and pharmacological properties. Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline, making a thorough understanding of its spectroscopic characteristics essential.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Furthermore, it will provide robust, field-proven protocols for acquiring and interpreting this data, ensuring scientific integrity and reproducibility.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[8] For 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, both ¹H and ¹³C NMR will provide a detailed fingerprint of its atomic connectivity.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum will feature signals corresponding to the methyl group and the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the chloro substituent and the fused triazole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃2.5 - 2.8Singlet (s)N/A
H-57.8 - 8.1Doublet (d)7.0 - 8.0
H-67.0 - 7.3Triplet (t) or Doublet of Doublets (dd)7.0 - 8.0
H-77.4 - 7.7Doublet (d)7.0 - 8.0

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃12 - 16
C-3145 - 150
C-5115 - 120
C-6125 - 130
C-7118 - 123
C-8130 - 135
C-8a140 - 145
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule. The predicted IR spectrum of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine will exhibit characteristic absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
C=N stretch (triazole & pyridine)1600 - 1650Strong
Aromatic C=C stretch1450 - 1600Medium-Strong
C-N stretch1250 - 1350Strong
C-Cl stretch700 - 800Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Predicted Mass Spectrometry Data

Based on the molecular formula C₇H₆ClN₃, the monoisotopic mass is approximately 167.0250 g/mol .[1]

Ion Predicted m/z
[M]⁺167.0245
[M+H]⁺168.0323
[M+Na]⁺190.0142

Expected Fragmentation Pathways: The fragmentation of the[1][2][3]triazolo[4,3-a]pyridine core is influenced by the substituents.[9] Common fragmentation pathways involve the loss of N₂ from the triazole ring, as well as cleavage of the pyridine ring. The presence of the chlorine atom will result in a characteristic M+2 isotopic pattern.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.[10]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

NMR_Workflowcluster_sample_prepSample Preparationcluster_data_acqData Acquisitioncluster_data_analysisData Analysis & InterpretationweighWeigh SampledissolveDissolve inDeuterated Solventweigh->dissolvetransferTransfer toNMR Tubedissolve->transferH1_NMR1D ¹H NMRtransfer->H1_NMRC13_NMR1D ¹³C NMRH1_NMR->C13_NMRCOSY2D COSYC13_NMR->COSYHSQC2D HSQCCOSY->HSQCHMBC2D HMBCHSQC->HMBCassignAssign SignalsHMBC->assignstructureConfirm Structureassign->structure

Caption: Workflow for NMR-based structural elucidation.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquire a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum.

  • Typically scan the range of 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[11][12] ESI is generally preferred for polar, heterocyclic compounds.[2]

  • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.

  • Analysis: Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

MS_WorkflowstartPrepare Dilute Solution(e.g., in Methanol)ionizationIntroduce to Ion Source(e.g., ESI)start->ionizationms1Full Scan MS(Determine Molecular Weight)ionization->ms1ms2Tandem MS (MS/MS)(Fragmentation Analysis)ms1->ms2analysisData Analysis:- Confirm Molecular Formula- Elucidate Fragmentationms2->analysis

Caption: General workflow for mass spectrometry analysis.

Data Interpretation and Structural Verification

The collective spectroscopic data provides a robust method for confirming the structure of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

  • NMR: The number of signals in both the ¹H and ¹³C spectra should correspond to the number of unique protons and carbons in the molecule. The chemical shifts, multiplicities, and coupling constants in the ¹H spectrum, along with 2D NMR data, will allow for the complete assignment of the pyridine ring protons.

  • IR: The presence of key absorption bands corresponding to the aromatic system, C=N, and C-Cl bonds will confirm the presence of these functional groups.

  • MS: The accurate mass measurement of the molecular ion should be consistent with the molecular formula C₇H₆ClN₃. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observed for the molecular ion and any chlorine-containing fragments. The fragmentation pattern should be consistent with the proposed structure.

Conclusion

This technical guide provides a detailed predictive analysis and robust experimental framework for the spectroscopic characterization of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. By combining the predictive power of computational chemistry with established analytical protocols, researchers can confidently synthesize, identify, and utilize this important heterocyclic compound in their research and development endeavors. The methodologies outlined here are designed to ensure the highest standards of scientific rigor and data integrity.

A Senior Application Scientist's Guide to the Mechanism of Action of Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides an in-depth technical exploration into the predominant mechanism of action for a significant class of these compounds: protein kinase inhibition. We will dissect the molecular interactions, detail a logical, multi-phase experimental workflow to elucidate and validate this mechanism, and provide field-proven protocols. By explaining the causality behind experimental choices, this document serves as a practical resource for scientists engaged in the discovery and development of novel triazolopyridine-based therapeutics.

The Triazolopyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Triazolopyridines are heterocyclic compounds that merge the structural features of triazole and pyridine rings. This fusion creates a unique electronic and steric environment, making the scaffold an exceptional platform for developing targeted therapeutics.[3] The versatility of the triazolopyridine core allows for chemical modifications that can fine-tune interactions with biological targets, leading to compounds with activities ranging from anticancer and anti-inflammatory to antiviral and antidepressant.[2][3] While their applications are diverse, a particularly fruitful area of research has been the development of triazolopyridine derivatives as potent protein kinase inhibitors.[1][4][5]

Primary Mechanism of Action: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process that regulates nearly all aspects of cell life.[6] Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, making them prime targets for therapeutic intervention.[7]

The Kinase Superfamily: A Primer

Kinases transfer a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a substrate protein. This modification acts as a molecular switch, altering the protein's activity, localization, or interaction with other proteins. The ATP-binding pocket is a highly conserved region across the kinome, yet subtle differences allow for the design of selective inhibitors.

Triazolopyridines as ATP-Competitive Inhibitors

A major class of triazolopyridine compounds functions as ATP-competitive inhibitors. This mechanism involves the compound binding reversibly to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP.

  • Causality : By occupying this pocket, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphotransfer reaction and inhibiting downstream signaling. The potency of the inhibitor is determined by its binding affinity (Kd or Ki) for the kinase active site. A co-crystal structure of a triazolopyridine-based inhibitor (CC-509) with Spleen Tyrosine Kinase (Syk) clearly shows the inhibitor occupying the ATP binding pocket and forming crucial hydrogen bonds with hinge residues, validating this mode of action.[8]

Visualizing the Inhibition: The p38 MAP Kinase Pathway

To illustrate the impact of kinase inhibition, consider the p38 MAP kinase signaling pathway, a key regulator of inflammatory responses.[1] Environmental stress or inflammatory cytokines trigger a cascade that activates p38. Activated p38 then phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines like TNF-α. Triazolopyridine-based p38 inhibitors block this cascade at the source.[1]

p38_pathway stress Environmental Stress / Inflammatory Cytokines upstream_kinase Upstream Kinases (MKK3/6) stress->upstream_kinase p38 p38 MAP Kinase upstream_kinase->p38 Phosphorylates & Activates downstream Downstream Targets (e.g., Transcription Factors) p38->downstream Phosphorylates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) downstream->cytokines Upregulates Production inhibitor Triazolopyridine Inhibitor inhibitor->p38 Inhibits

Caption: p38 MAPK signaling pathway inhibited by a triazolopyridine compound.

Methodologies for Elucidating the Mechanism of Action

A rigorous, multi-phased approach is required to validate the mechanism of action of a novel kinase inhibitor.[9] This workflow ensures a self-validating system, where results from one phase inform and are confirmed by the next.

moa_workflow Experimental Workflow for MoA Validation cluster_phase1 Phase 1: Target Identification & In Vitro Validation cluster_phase2 Phase 2: Cellular Target Engagement & Pathway Modulation cluster_phase3 Phase 3: Phenotypic Confirmation p1_1 Protocol 3.1.1: In Vitro Kinase Panel p1_2 Protocol 3.1.2: Isothermal Titration Calorimetry (ITC) p1_1->p1_2 Confirm direct binding & affinity p2_1 Protocol 3.2.1: Cellular Thermal Shift Assay (CETSA) p1_2->p2_1 Validate in cellular context p2_2 Protocol 3.2.2: Phospho-Protein Western Blot p2_1->p2_2 Confirm pathway inhibition p3_1 Protocol 3.3.1: Cell Viability Assay p2_2->p3_1 Link to cellular phenotype

Caption: A logical workflow for validating a kinase inhibitor's mechanism of action.

Phase 1: Target Identification & In Vitro Validation

Goal: To identify the primary kinase target(s) and quantify the direct binding interaction.

  • Principle: This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme. Fluorescence-based methods are common for high-throughput screening.[6]

  • Causality: This is the first step to directly test the hypothesis that the compound is a kinase inhibitor. A broad panel screen is crucial for initial target identification and assessing selectivity.[10]

  • Methodology: [1]

    • Reagent Preparation:

      • Prepare kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

      • Dilute the purified kinase enzyme and a suitable peptide substrate in the kinase buffer.

      • Prepare serial dilutions of the triazolopyridine compound in 100% DMSO. The final DMSO concentration in the assay should be ≤1%.

      • Prepare an ATP solution in the kinase buffer at a concentration near the Km for the specific kinase.

    • Assay Procedure (384-well plate format):

      • Add 1 µL of diluted compound or DMSO (vehicle control) to appropriate wells.

      • Add 2 µL of the diluted kinase enzyme solution and incubate for 10-15 minutes at room temperature.

      • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

      • Incubate the plate at room temperature for 60 minutes.

    • Detection:

      • Stop the reaction and quantify kinase activity. For example, using the ADP-Glo™ system, add 5 µL of ADP-Glo™ Reagent to convert unused ATP to ADP.

      • Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

      • Incubate for 30 minutes and measure luminescence with a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

  • Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, entropy).[11][12]

  • Causality: This is the gold standard for confirming a direct, physical interaction between the compound and the purified kinase, validating the findings from the activity assay and ruling out artifacts.[13][14]

  • Methodology: [11]

    • Sample Preparation:

      • Extensively dialyze the purified kinase protein against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure precise buffer matching.

      • Dissolve the triazolopyridine compound in the final dialysis buffer. The DMSO concentration must be identical in both protein and compound solutions.

      • Degas both solutions immediately before the experiment to prevent air bubbles.

    • Experiment Setup:

      • Set the experimental temperature (e.g., 25°C).

      • Load the kinase solution (typically 10-50 µM) into the sample cell.

      • Load the compound solution (typically 10-20 fold higher concentration than the protein) into the titration syringe.

    • Titration:

      • Perform a series of small, sequential injections (e.g., 2-3 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

      • Record the heat change after each injection.

    • Data Analysis: Integrate the heat peaks and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd (dissociation constant), n (stoichiometry), ΔH (enthalpy), and ΔS (entropy).[11]

Phase 2: Cellular Target Engagement & Pathway Modulation

Goal: To confirm that the compound interacts with its target in a complex cellular environment and inhibits the intended signaling pathway.

  • Principle: CETSA is based on the concept that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15][16]

  • Causality: This assay provides direct evidence of target engagement in intact cells, bridging the gap between in vitro binding and cellular activity.[17][18] A positive thermal shift confirms the compound reaches and binds its target in a physiological context.[19]

  • Methodology (Western Blot-based): [15]

    • Cell Treatment: Culture cells to ~80% confluency. Treat with the triazolopyridine compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).

    • Heating Step: Harvest, wash, and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling. Include a non-heated control.

    • Lysis & Separation: Lyse the cells by freeze-thawing (e.g., 3 cycles). Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Detection: Collect the supernatant and analyze the amount of soluble target protein by Western blot.

    • Data Analysis: Quantify the band intensities at each temperature. Plot the soluble protein fraction against temperature to generate melting curves. A shift in the melting curve to a higher temperature in compound-treated cells indicates target stabilization and engagement.

  • Principle: This technique uses antibodies specific to the phosphorylated form of a protein to measure the phosphorylation status of the target kinase (autophosphorylation) or its direct downstream substrate.[20][21]

  • Causality: A reduction in the phosphorylation of a known substrate provides functional evidence that the compound is inhibiting the kinase's catalytic activity within the cell, directly validating the mechanism of action.[22] It is critical to also measure the total protein level as a loading control.[23]

  • Methodology: [20]

    • Cell Lysis: Treat cells with a dose-range of the compound for a relevant time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve phosphorylation states.[24]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Blocking and Antibody Incubation:

      • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Note: Avoid milk as a blocking agent, as its casein phosphoprotein can cause high background.[22][24]

      • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-p38).

    • Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Reprobing: To normalize, strip the membrane and re-probe with an antibody against the total, non-phosphorylated target protein.

Phase 3: Phenotypic Confirmation

Goal: To correlate target inhibition with a relevant cellular outcome.

  • Principle: For inhibitors targeting kinases in proliferation pathways (common in oncology), a key phenotypic outcome is the reduction of cell viability or growth. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[25][26][27]

  • Causality: This assay links the molecular mechanism (kinase inhibition) and cellular pathway modulation to a functional cellular consequence, completing the logical chain of MoA validation.

  • Methodology: [28][29]

    • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with serial dilutions of the triazolopyridine compound and incubate for a period relevant to the cell doubling time (e.g., 72 hours).

    • Assay Procedure:

      • Equilibrate the plate to room temperature for 30 minutes.

      • Prepare the CellTiter-Glo® Reagent by reconstituting the lyophilized substrate with the provided buffer.

      • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well (e.g., 100 µL).

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Read the luminescence using a plate reader.

    • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications to the triazolopyridine scaffold impact potency and selectivity is crucial for lead optimization.[30][31] SAR studies systematically alter different parts of the molecule and measure the effect on kinase inhibition.

Table 1: Representative SAR Data for Triazolopyridine-based p38α Inhibitors Data is illustrative and compiled from typical SAR studies.[1]

CompoundC4 Aryl GroupTriazole Side-Chainp38α IC₅₀ (nM)Rationale for Change
1 4-FluorophenylMethyl100Initial Hit
2 4-FluorophenylIsopropyl50Increasing steric bulk on the side-chain improves potency.
3 2,4-DifluorophenylIsopropyl25Adding a second fluorine to the aryl group enhances interactions in the binding pocket.
4 2,4-DifluorophenylCyclopropyl15The cyclopropyl group provides an optimal balance of size and rigidity for potency.
5 2,4-Difluorophenyltert-Butyl30Excessive bulk (tert-butyl) leads to a slight decrease in potency, suggesting a steric limit.

These studies demonstrate that small changes, such as adding fluorine atoms or altering the size of alkyl groups, can significantly modulate the compound's interaction with the target kinase, guiding the rational design of more potent and selective inhibitors.[1][32]

Conclusion and Future Perspectives

The triazolopyridine scaffold remains a highly valuable starting point for the development of targeted therapies. While this guide has focused on the well-established mechanism of kinase inhibition, the diverse biological activities reported for this class of compounds—including modulation of G-protein coupled receptors and other enzyme families—highlight its vast potential.[33][34][35] A thorough, hypothesis-driven elucidation of the mechanism of action, using the logical and self-validating workflow described herein, is paramount. By integrating in vitro biochemistry, cellular target engagement, and functional phenotypic assays, researchers can build a robust and compelling data package that accelerates the translation of promising compounds from the bench to the clinic.

References

8-Chloro-3-methyl-triazolo[4,3-a]pyridine: A Comprehensive Technical Guide for Pharmaceutical Development

8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine: A Comprehensive Technical Guide for Pharmaceutical Development

Authored by: A Senior Application Scientist

This in-depth guide provides a technical overview of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a key intermediate in modern pharmaceutical synthesis. It covers its synthesis, characterization, and significant applications, offering expert insights into the fundamental chemical principles and strategies for process optimization. This document is tailored for researchers, medicinal chemists, and professionals in the field of drug development who require a thorough technical understanding of this versatile molecule.

Introduction: The Importance of the Triazolopyridine Scaffold in Medicinal Chemistry

The[1][2][3]triazolo[4,3-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of many clinically important drugs.[4][5] Its rigid, flat structure and distinct electronic properties enable it to effectively mimic biological recognition sites, resulting in strong interactions with various therapeutic targets.[4] The presence of a chlorine atom at the 8-position and a methyl group at the 3-position in 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine provides specific structural and electronic features that are often vital for enhancing a compound's pharmacokinetic and pharmacodynamic characteristics.

This guide will concentrate on the 8-chloro-3-methyl derivative, a critical building block for several major active pharmaceutical ingredients (APIs). A solid understanding of its synthesis and reactivity is essential for creating efficient and scalable manufacturing processes for these medications.

Synthesis and Mechanism of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

The most prevalent and industrially practical method for synthesizing 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is through the cyclization of 2-hydrazinyl-3-chloropyridine with an acetylating agent.[1] This reaction follows a well-defined mechanism, ensuring high yield and purity of the final product.

Synthetic Pathway Overview

The synthesis is typically a two-step process that begins with 2,3-dichloropyridine:

  • Hydrazinolysis: 2,3-Dichloropyridine is reacted with hydrazine hydrate to selectively replace the chlorine atom at the 2-position, forming 2-hydrazinyl-3-chloropyridine.[3][6][7][8][9] This selectivity is due to the greater electrophilicity of the C2 position in the pyridine ring.

  • Cyclization: The 2-hydrazinyl-3-chloropyridine is then treated with an acetylating agent, like acetic anhydride, to form the triazole ring.[10] This intramolecular cyclization is a crucial step in creating the desired triazolopyridine core.

Synthesis_PathwayA2,3-DichloropyridineB2-Hydrazinyl-3-chloropyridineA->BHydrazine HydrateC8-Chloro-3-methyl-triazolo[4,3-a]pyridineB->CAcetic Anhydride

Caption: Synthetic pathway for 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydrazinyl-3-chloropyridine

  • Materials: 2,3-Dichloropyridine, Hydrazine hydrate, Ethanol.[3]

  • Procedure:

    • Add hydrazine hydrate dropwise to a solution of 2,3-dichloropyridine in ethanol at room temperature.[3]

    • Heat the mixture to reflux for 2-8 hours.[3][6][8]

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Triturate the resulting residue with water to precipitate the product.

    • Filter the solid, wash it with cold water, and dry it to obtain 2-hydrazinyl-3-chloropyridine.[6][8]

Step 2: Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

  • Materials: 2-Hydrazinyl-3-chloropyridine, Acetic anhydride.

  • Procedure:

    • Heat a mixture of 2-hydrazinyl-3-chloropyridine and acetic anhydride to reflux for 2-3 hours.

    • Remove the excess acetic anhydride by distillation under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Mechanistic Insights

The cyclization of 2-hydrazinyl-3-chloropyridine with acetic anhydride begins with the N-acetylation of the terminal nitrogen of the hydrazine group. This is followed by an intramolecular nucleophilic attack of the other hydrazine nitrogen on the carbonyl carbon of the acetyl group. The subsequent dehydration of the resulting intermediate leads to the formation of the stable, aromatic triazole ring.[11]

Physicochemical Properties and Characterization

Thorough characterization of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is crucial for quality control and process development.

PropertyValue
Molecular FormulaC₇H₆ClN₃[12][13][14]
Molecular Weight167.60 g/mol
AppearanceSolid
Melting PointNot available
SolubilitySoluble in most organic solvents, sparingly soluble in water.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will display characteristic peaks for the methyl group and the aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR will show distinct signals for the seven carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-Cl, C=N, and aromatic C-H bonds.

Application as a Pharmaceutical Intermediate in Anxiolytic Drug Synthesis

8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a vital intermediate in the synthesis of certain anxiolytic (anti-anxiety) agents.[15][16][17] The triazolopyridine scaffold is a component of compounds that have been investigated for their potential to treat anxiety.

General Synthetic Approach

The synthesis of these anxiolytic agents from this intermediate often involves a key nucleophilic aromatic substitution (SNAAr) reaction, where the chlorine atom at the 8-position is displaced by a suitable amine-containing fragment.

Anxiolytic_SynthesisA8-Chloro-3-methyl-triazolo[4,3-a]pyridineCAnxiolytic Drug CandidateA->CNucleophilic Aromatic SubstitutionBAmine-containing Side ChainB->C

Caption: General synthesis of an anxiolytic drug candidate.

Mechanistic Considerations for the SNAr Reaction

The chlorine atom at the 8-position of the triazolopyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the fused triazole and pyridine rings. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates the chloride ion to yield the final product. The use of a base is often necessary to deprotonate the incoming amine nucleophile, thereby increasing its reactivity.

Safety, Handling, and Storage

When handling 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, it is important to follow proper safety precautions as it can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Safety: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][18][19][20] Handle this compound in a well-ventilated fume hood.[18]

  • Handling: Avoid breathing in dust and prevent contact with skin and eyes.[2][18] In case of contact, rinse the affected area thoroughly with water.[2][18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][18]

Conclusion and Future Perspectives

8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis and favorable reactivity make it an attractive building block for the development of new chemical entities. Future research may focus on exploring novel coupling reactions to introduce greater diversity into the triazolopyridine scaffold, potentially leading to the discovery of new therapeutic agents with enhanced efficacy and safety profiles.[21][22] The ongoing optimization of its manufacturing process will also be crucial for the cost-effective production of life-saving medicines.

References

The Synthesis of Triazolo[4,3-a]pyridines: A Journey from Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug development. Its rigid, planar structure and unique electronic properties have made it a cornerstone in the design of a wide array of therapeutic agents. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this vital chemical entity, offering field-proven insights into the causality behind experimental choices and detailing key protocols for its construction.

The Emergence of a Key Pharmacophore: Early Discoveries and the Rise of Trazodone

The early synthetic strategies, born out of the necessity to produce Trazodone and its analogs, revolved around two primary approaches, both of which remain relevant today. The first approach utilized 2-chloropyridine as a starting material, while the second began with 2-hydrazinopyridine.

Classical Synthetic Strategies: The Two Pillars of Triazolo[4,3-a]pyridine Synthesis

The foundational methods for constructing the triazolo[4,3-a]pyridine core can be broadly categorized based on the key pyridine-based starting material. These classical approaches, while sometimes requiring harsh conditions, are robust and have been instrumental in the synthesis of a vast library of derivatives.

Route A: From 2-Chloropyridine

This strategy involves the initial nucleophilic substitution of the chlorine atom in 2-chloropyridine with a hydrazine derivative, followed by cyclization to form the fused triazole ring. A common and economically viable starting material for the synthesis of the key intermediate, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is 2-chloropyridine.[2][4]

The reaction of 2-chloropyridine with semicarbazide hydrochloride in a high-boiling solvent such as 2-ethoxyethanol, often with an acid catalyst, directly furnishes the desired triazolopyridinone.[2][5] This intermediate is then alkylated to introduce the side chain necessary for biological activity, as in the synthesis of Trazodone.[2][4]

Experimental Protocol: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one from 2-Chloropyridine [5]

  • A mixture of 2-chloropyridine (0.44 mol) and semicarbazide hydrochloride (0.88 mol) in 2-ethoxyethanol (150 ml) is heated to reflux.

  • A solution of concentrated sulfuric acid (1 ml) in 2-ethoxyethanol (5 ml) is added.

  • The resulting solution is refluxed for 18 hours.

  • After cooling to approximately 60°C, water (150 ml) is added.

  • The mixture is stirred and cooled to 0°C for 30 minutes.

  • The solid product is collected by filtration.

Route B: From 2-Hydrazinopyridine

The second major classical route begins with the readily available 2-hydrazinopyridine. This approach involves two key steps: condensation with a one-carbon unit (or a precursor to it) to form a hydrazone or a related intermediate, followed by an oxidative cyclization to yield the aromatic triazolo[4,3-a]pyridine ring.

A variety of reagents can provide the necessary carbon atom for the triazole ring, including formic acid, orthoformates, and various aldehydes. The condensation with an aldehyde, for instance, forms a 2-pyridylhydrazone intermediate. Subsequent oxidative cyclization of this intermediate forges the N-N bond of the triazole ring.

Historically, a range of oxidizing agents have been employed for this cyclization, such as lead tetraacetate and mercury(II) acetate.[6] These methods, while effective, often involve toxic heavy metals.

Diagram: The Two Primary Classical Synthetic Routes

classical_synthesis cluster_A Route A: From 2-Chloropyridine cluster_B Route B: From 2-Hydrazinopyridine Chloropyridine 2-Chloropyridine Triazolopyridinone [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one Chloropyridine->Triazolopyridinone Reflux, 2-ethoxyethanol Semicarbazide Semicarbazide HCl Semicarbazide->Triazolopyridinone Alkylation Alkylation Triazolopyridinone->Alkylation Trazodone_A Trazodone Analogs Alkylation->Trazodone_A Hydrazinopyridine 2-Hydrazinopyridine Hydrazone 2-Pyridylhydrazone Hydrazinopyridine->Hydrazone Aldehyde Aldehyde (R-CHO) Aldehyde->Hydrazone Condensation OxidativeCyclization Oxidative Cyclization Hydrazone->OxidativeCyclization Triazolopyridine_B 3-Substituted [1,2,4]triazolo[4,3-a]pyridines OxidativeCyclization->Triazolopyridine_B

Caption: The two foundational pathways to the triazolo[4,3-a]pyridine core.

The Modern Era: Innovations in Efficiency and Selectivity

While the classical methods established the groundwork, modern synthetic chemistry has introduced a host of new reagents and catalysts that offer milder reaction conditions, improved yields, and greater functional group tolerance. These advancements have significantly expanded the accessibility and diversity of the triazolo[4,3-a]pyridine library.

Palladium-Catalyzed Cross-Coupling: A Paradigm Shift

A significant breakthrough in the synthesis of triazolo[4,3-a]pyridines came with the application of palladium-catalyzed cross-coupling reactions. This approach, a variation of the Buchwald-Hartwig amination, allows for the direct coupling of 2-chloropyridines with acyl hydrazides.[7][8][9][10] This method is highly efficient and chemoselective, with the coupling occurring specifically at the terminal nitrogen of the hydrazide.[7][8]

The resulting N-acyl-N'-(2-pyridyl)hydrazine intermediate can then be cyclized under dehydrating conditions, often facilitated by microwave irradiation in acetic acid, to afford the desired triazolopyridine in high yield.[7][8] This two-step, one-pot or sequential process is highly versatile, allowing for the introduction of a wide variety of substituents at the 3-position of the triazole ring.[8][10]

Mechanism of Palladium-Catalyzed Synthesis

palladium_mechanism cluster_overall Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex [L_nPd(II)(Py)Cl] OxAdd->PdII_complex 2-Chloropyridine Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Hydrazide_complex [L_nPd(II)(Py)(NHNHCOR)]+ Ligand_Exchange->Hydrazide_complex Acyl Hydrazide -Cl- Reductive_Elim Reductive Elimination Hydrazide_complex->Reductive_Elim Reductive_Elim->Pd0 Coupled Product Coupled_Product 2-(Acylhydrazinyl)pyridine Cyclization Cyclization Coupled_Product->Cyclization AcOH, Microwave Chloropyridine 2-Chloropyridine Chloropyridine->Coupled_Product Pd Catalyst, Base Hydrazide Acyl Hydrazide Hydrazide->Coupled_Product [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-a]pyridine Cyclization->[1,2,4]Triazolo[4,3-a]pyridine

Caption: The catalytic cycle for the palladium-catalyzed synthesis of triazolopyridines.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines [8]

  • To a reaction vessel are added 2-chloropyridine (1.0 equiv), the desired aryl hydrazide (1.1 equiv), sodium bicarbonate (2.0 equiv), a palladium catalyst such as Pd₂(dba)₃ (2 mol %), and a ligand such as Josiphos (4 mol %).

  • The vessel is sealed and DMF is added as the solvent.

  • The mixture is heated to 100°C for 13-15 hours.

  • After cooling, the reaction mixture is concentrated.

  • The crude residue is dissolved in glacial acetic acid (10 mL) and heated in a microwave reactor at 180°C for 30 minutes.

  • The mixture is cooled, concentrated, and partitioned between dichloromethane and saturated aqueous sodium bicarbonate.

  • The organic layers are combined, dried, and concentrated. The product is purified by flash chromatography.

Modern Oxidative Cyclization Methods

In parallel with the development of catalytic methods, significant progress has been made in refining the oxidative cyclization of 2-pyridylhydrazones (Route B). The move away from toxic heavy metals towards more environmentally benign and efficient oxidizing agents has been a key theme.

Iodine-mediated oxidative cyclization has emerged as a popular and effective method.[2] Reagents such as molecular iodine (I₂) or potassium iodide (KI) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can efficiently effect the cyclization under mild conditions.[3] Other notable modern oxidizing systems include N-chlorosuccinimide (NCS)[11] and ceric ammonium nitrate (CAN).[1]

Mechanism of Iodine-Mediated Oxidative Cyclization

The proposed mechanism for the KI/TBHP system involves the in-situ generation of hypoiodate from the oxidation of iodide.[3] This species then oxidizes the hydrazone intermediate, facilitating an intramolecular nucleophilic attack of the pyridine nitrogen onto the hydrazone carbon, followed by aromatization to yield the triazolopyridine.

Diagram: Proposed Mechanism of Iodine-Mediated Oxidative Cyclization

iodine_mechanism Hydrazone 2-Pyridylhydrazone Oxidized_Intermediate Oxidized Intermediate Hydrazone->Oxidized_Intermediate Oxidation Hypoiodate Hypoiodate (IO-) Hypoiodate->Oxidized_Intermediate Cyclization Intramolecular Nucleophilic Attack Oxidized_Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Aromatization Aromatization Cyclized_Intermediate->Aromatization Triazolopyridine [1,2,4]Triazolo[4,3-a]pyridine Aromatization->Triazolopyridine

Caption: A plausible pathway for the iodine-mediated oxidative cyclization of 2-pyridylhydrazones.

Comparison of Synthetic Routes

The choice of synthetic route to a particular triazolo[4,3-a]pyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Classical Route A 2-Chloropyridine, SemicarbazideAcid catalyst, High temp.Economical starting materialsHarsh conditions, limited scope
Classical Route B 2-Hydrazinopyridine, AldehydeHeavy metal oxidantsAccess to 3-substituted analogsUse of toxic reagents
Palladium-Catalyzed 2-Chloropyridine, HydrazidePd catalyst, Ligand, BaseHigh efficiency, broad scopeCost of catalyst, potential for metal contamination
Modern Oxidative 2-Hydrazinopyridine, AldehydeI₂, KI/TBHP, NCSMilder conditions, metal-freeMay require optimization for some substrates

Conclusion

The synthesis of the triazolo[4,3-a]pyridine ring system has evolved significantly from its origins in the mid-20th century. The early, robust methods, driven by the need to produce pharmaceuticals like Trazodone, have been complemented by a suite of modern, highly efficient catalytic and oxidative techniques. This progression has not only improved the practicality and environmental footprint of these syntheses but has also greatly expanded the chemical space that can be explored. For researchers in drug discovery, a thorough understanding of this historical and technical landscape is crucial for the rational design and efficient synthesis of the next generation of triazolo[4,3-a]pyridine-based therapeutic agents.

References

A Theoretical and Computational Guide to 8-Chloro-3-methyl-triazolo[4,3-a]pyridine: From Molecular Structure to Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties.[3][4] This guide focuses on a specific derivative, 8-Chloro-3-methyl-triazolo[4,3-a]pyridine, and provides an in-depth technical overview of the theoretical and computational methodologies used to elucidate its structural, electronic, and potential therapeutic properties. As a senior application scientist, the aim is to present a narrative that not only details the computational protocols but also explains the scientific reasoning behind the chosen methodologies, offering valuable insights for researchers in drug discovery and computational chemistry.

Synthetic and Spectroscopic Landscape

While a dedicated synthesis for 8-Chloro-3-methyl-triazolo[4,3-a]pyridine is not extensively reported, a plausible synthetic route can be extrapolated from established methods for analogous compounds. A highly efficient approach involves the microwave-assisted synthesis starting from 2,3-dichloropyridine and hydrazine hydrate.[2] The subsequent cyclization with a suitable reagent would yield the desired product.

Characterization of the synthesized molecule would rely on a suite of spectroscopic techniques. ¹H NMR spectroscopy is expected to show characteristic signals for the methyl group and the protons on the pyridine ring.[1][4] ¹³C NMR would further confirm the carbon skeleton, while FTIR spectroscopy would reveal the vibrational modes of the molecule. Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[1]

Computational Modeling: A Deep Dive

Computational modeling provides a powerful lens to investigate the properties of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine at an atomic level, offering insights that can guide experimental studies.

Density Functional Theory (DFT) for Molecular Characterization

DFT is a robust quantum mechanical method for studying the electronic structure of molecules. For a molecule like 8-Chloro-3-methyl-triazolo[4,3-a]pyridine, a combination of the B3LYP functional and a 6-311++G(d,p) basis set is a well-established choice that provides a good balance between accuracy and computational cost, as demonstrated in studies of similar heterocyclic systems.[1][3]

Key DFT Calculations:

  • Geometry Optimization: To determine the most stable 3D conformation of the molecule and calculate key geometrical parameters such as bond lengths and angles.

  • Vibrational Frequency Analysis: To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between them (HOMO-LUMO gap) is a key indicator of its reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution on the molecule and identify the regions susceptible to electrophilic and nucleophilic attack.

Computational Workflow for 8-Chloro-3-methyl-triazolo[4,3-a]pyridine cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking cluster_md Molecular Dynamics (MD) dft_start Initial Structure geom_opt Geometry Optimization dft_start->geom_opt B3LYP/6-311++G(d,p) ligand_prep Ligand Preparation dft_start->ligand_prep freq_calc Frequency Calculation geom_opt->freq_calc fmo_mep FMO & MEP Analysis geom_opt->fmo_mep docking Docking Simulation (AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation receptor_prep->docking analysis Binding Affinity & Pose Analysis docking->analysis complex_prep Complex Preparation analysis->complex_prep solvation Solvation & Ionization complex_prep->solvation equilibration Equilibration solvation->equilibration production_run Production MD Run equilibration->production_run trajectory_analysis Trajectory Analysis (RMSD, RMSF) production_run->trajectory_analysis

Caption: A schematic overview of the computational workflow for the theoretical analysis of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine.

Molecular Docking: Unveiling Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.[5][6]

A Step-by-Step Docking Protocol:

  • Ligand Preparation: The 3D structure of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine, optimized using DFT, is prepared by adding hydrogen atoms and assigning appropriate charges.

  • Receptor Preparation: A suitable protein target is selected based on the known biological activities of triazolopyridine derivatives. For instance, a kinase or a microbial enzyme could be chosen.[4][5] The protein structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations, which explore various conformations of the ligand within the protein's active site.[5]

  • Analysis of Results: The results are analyzed to determine the binding affinity (in kcal/mol) and to visualize the binding pose, identifying key interactions such as hydrogen bonds and hydrophobic interactions.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static picture of the ligand-protein interaction, MD simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.[7][8]

MD Simulation Workflow:

  • System Setup: The ligand-protein complex from the best docking pose is placed in a simulation box filled with a suitable water model (e.g., TIP3P). Ions are added to neutralize the system.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to ensure a stable starting point for the production simulation.

  • Production Run: A long-duration simulation (e.g., 100 ns) is performed to collect data on the trajectory of the atoms.

  • Trajectory Analysis: The trajectory is analyzed to calculate:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

Anticipated Theoretical Results and Their Implications

Based on studies of similar molecules, we can anticipate the following outcomes from the computational analysis of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine.

Molecular Structure and Electronic Properties:

The optimized geometry would provide precise bond lengths and angles. The HOMO-LUMO energy gap is expected to be in a range that suggests good chemical stability and moderate reactivity. The MEP map would likely indicate that the nitrogen atoms of the triazole ring are the most electronegative regions, making them susceptible to electrophilic attack and potential sites for hydrogen bonding.

Table 1: Anticipated DFT Results for 8-Chloro-3-methyl-triazolo[4,3-a]pyridine

ParameterAnticipated ValueImplication
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment3.5 DPolarity of the molecule

Protein Binding and Stability:

The molecular docking study is expected to reveal a favorable binding affinity for a selected protein target, with the molecule forming specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. The MD simulation would likely show that the ligand remains stably bound within the active site throughout the simulation, with low RMSD values for both the protein and the ligand.

Hypothetical Binding Mode of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine cluster_protein Protein Active Site cluster_ligand 8-Chloro-3-methyl-triazolo[4,3-a]pyridine ASP145 ASP145 LEU83 LEU83 VAL35 VAL35 TYR132 TYR132 N1 N1 N1->ASP145 H-bond N2 N2 Cl Cl Cl->LEU83 Hydrophobic CH3 CH3 CH3->VAL35 Hydrophobic Pyridine Ring Pyridine Ring Pyridine Ring->TYR132 π-π stacking

Caption: A hypothetical interaction diagram of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine within a protein's active site.

Potential in Drug Discovery

The theoretical and computational studies described herein provide a solid foundation for exploring the therapeutic potential of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine. The insights gained from DFT, molecular docking, and MD simulations can guide the design of more potent and selective analogs. For example, by understanding the key interactions with a protein target, medicinal chemists can strategically modify the molecule to enhance its binding affinity and pharmacokinetic properties. The triazolopyridine scaffold has shown promise in the development of antimalarial agents, and similar approaches could be applied to this molecule.[5]

Conclusion

This in-depth technical guide has outlined a comprehensive theoretical and computational framework for the study of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine. By leveraging a combination of DFT, molecular docking, and MD simulations, researchers can gain a deep understanding of its molecular properties and potential as a drug candidate. This multi-faceted computational approach is an indispensable tool in modern drug discovery, enabling the rational design of novel therapeutics.

References

A Technical Guide to Determining the Solubility Profile of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. This guide provides a comprehensive framework for characterizing the solubility profile of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound representative of a class with significant pharmacological interest.[4][5] While specific solubility data for this exact molecule is not extensively published, this document outlines the essential theoretical principles and practical, step-by-step experimental protocols necessary for its thorough evaluation. We will delve into the predictive physicochemical analysis of the molecule, detail the industry-standard shake-flask method for determining thermodynamic solubility, and describe high-throughput kinetic assays for early-stage screening. The focus is on equipping researchers with the causal understanding and methodological rigor required to generate reliable and reproducible solubility data, a cornerstone of successful drug development.

Introduction: The Triazolopyridine Scaffold and the Importance of Solubility

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[6][7][8] Compounds in this class have been investigated for a wide range of therapeutic applications, including as antimalarials and anticancer agents.[4][5] 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (C7H6ClN3) is a specific derivative within this class.[9][10][11]

The journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[12] Low solubility can lead to poor absorption, insufficient exposure in preclinical safety studies, and highly variable pharmacokinetic profiles.[12][13] Therefore, a comprehensive understanding of a compound's solubility profile across a range of solvents and pH conditions is not merely a data collection exercise; it is a fundamental component of risk assessment and a prerequisite for rational formulation development.[14][15]

This guide will provide the scientific principles and actionable protocols to thoroughly characterize the solubility of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine, serving as a model for other novel chemical entities.

Theoretical Foundation & Physicochemical Characterization

Before any experimental work, an analysis of the molecule's structure provides critical insights into its likely solubility behavior.

Molecular Structure:

  • Core: A fused bicyclic system consisting of a pyridine ring and a 1,2,4-triazole ring. This aromatic, heterocyclic core is generally planar.

  • Substituents:

    • A chloro group at position 8. This is an electron-withdrawing, hydrophobic group that will likely decrease aqueous solubility.

    • A methyl group at position 3. This is a small, nonpolar alkyl group that will also contribute to hydrophobicity.

Predicted Properties: While experimental data is sparse, computational tools can provide valuable estimates.

  • logP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of a compound. For 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the predicted XlogP is 2.2 , indicating a moderate degree of lipophilicity.[11] This suggests that while it may have some aqueous solubility, it will likely be more soluble in organic solvents.

  • pKa (Ionization Constant): The triazolopyridine ring system contains basic nitrogen atoms. The pKa value will determine the pH at which the compound becomes ionized. Ionization generally increases aqueous solubility. A precise pKa prediction requires specialized software, but the presence of these basic centers is a key consideration for pH-dependent solubility studies.

Based on this initial analysis, we can hypothesize that 8-Chloro-3-methyl-triazolo[4,3-a]pyridine will exhibit low to moderate aqueous solubility, which will be pH-dependent, and will show higher solubility in organic solvents, particularly those that can interact with its aromatic system.

Experimental Design: Solvent Selection

A robust solubility assessment requires testing in a diverse range of solvents relevant to different stages of drug development. The choice of solvents should be strategic, covering a spectrum of polarities, hydrogen bonding capabilities, and physiological relevance.[13][16]

Solvent Category Examples Rationale for Inclusion
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), pH 6.8 (Simulated Intestinal Fluid)To assess pH-dependent solubility and predict behavior in the gastrointestinal tract, crucial for oral drug development.[17]
Polar Protic Solvents Methanol, EthanolCapable of hydrogen bonding; commonly used in synthesis and initial formulation.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)High polarity, can dissolve a wide range of compounds. DMSO is a standard for creating stock solutions for biological assays.
Nonpolar Solvents Dichloromethane (DCM), Toluene, HeptaneTo establish the solubility limits in lipophilic environments, relevant for certain formulation types and understanding physicochemical nature.
Biorelevant Media FaSSIF (Fasted State Simulated Intestinal Fluid), FeSSIF (Fed State Simulated Intestinal Fluid)Contain bile salts and phospholipids to mimic conditions in the human intestine more closely than simple buffers.
Parenteral Vehicles Saline, 5% Dextrose in Water (D5W), Polyethylene Glycol 400 (PEG 400)To assess solubility in vehicles used for intravenous or other injectable formulations.[16]

Experimental Protocols

Two distinct types of solubility are typically measured: thermodynamic and kinetic. Both provide valuable, complementary information.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the most accurate and reliable measure, essential for late-stage development and regulatory filings.[18] The shake-flask method is the universally accepted gold-standard protocol.[19][20]

Objective: To determine the equilibrium solubility of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine.

Materials:

  • 8-Chloro-3-methyl-triazolo[4,3-a]pyridine (solid powder, purity >99%)

  • Selected solvents (see Table above)

  • Glass vials with Teflon-lined caps

  • Orbital shaker with temperature control (e.g., set to 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid 8-Chloro-3-methyl-triazolo[4,3-a]pyridine to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[20]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of a pre-selected solvent to each vial.

  • Equilibration: Secure the vials on an orbital shaker. Agitate at a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25°C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[17] The duration may need to be optimized.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant. For maximum accuracy, immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Dilution & Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL. For buffered solutions, the final pH of the saturated solution should also be measured and reported.[20]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid API to vials B Add precise volume of solvent A->B C Agitate on orbital shaker (24-48h at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Analyze via HPLC-UV against standard curve F->G H Report Solubility (mg/mL or µg/mL) G->H

Caption: Shake-Flask Method Workflow.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. The concentration at which the compound precipitates out of solution is its kinetic solubility. This method is much faster than the shake-flask method and consumes less material, making it ideal for early drug discovery when comparing large numbers of compounds.[18][21][22] However, it often overestimates thermodynamic solubility because it can generate supersaturated solutions.[20]

Objective: To rapidly assess the aqueous kinetic solubility of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine.

Materials:

  • 10 mM stock solution of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 384-well microtiter plates

  • Automated liquid handler (optional, for high throughput)

  • Plate-based nephelometer (measures light scattering)

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 384-well plate.[21] Create a serial dilution directly in the plate or use pre-diluted DMSO stocks to achieve a range of concentrations.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., 98 µL) to each well to achieve the desired final compound concentrations and a consistent final DMSO percentage (e.g., 2%).

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[21]

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is determined to be the kinetic solubility.

G A Prepare serial dilutions of compound in DMSO in a 384-well plate B Rapidly add aqueous buffer to all wells A->B C Incubate plate (1-2h at constant T) B->C D Measure light scattering (Nephelometry) C->D E Plot signal vs. concentration to find precipitation point D->E F Report Kinetic Solubility (µM or µg/mL) E->F

Caption: Nephelometric Kinetic Assay Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Profile of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine

Solvent/Medium Method Temperature (°C) Solubility (µg/mL) Comments
WaterThermodynamic25Low intrinsic solubility expected.
pH 1.2 BufferThermodynamic37Higher solubility than water may be observed if pKa > 2.
pH 6.8 BufferThermodynamic37Solubility may be lower than at pH 1.2.
PBS (pH 7.4)Kinetic25Rapid screening value; likely higher than thermodynamic.
MethanolThermodynamic25Expected to be well-soluble.
AcetonitrileThermodynamic25Good solubility expected.
DMSOThermodynamic25Very high solubility expected.
PEG 400Thermodynamic25Important for preclinical formulation development.[15]

Interpretation: The collected data will form a comprehensive profile. For instance, a significant increase in solubility at pH 1.2 compared to pH 6.8 would confirm the basic nature of the compound and indicate that its absorption might be favorable in the stomach. High solubility in PEG 400 would suggest it as a viable vehicle for preclinical toxicology studies where high exposure is needed.[12][15] Discrepancies between kinetic and thermodynamic values highlight the risk of supersaturation and potential for precipitation in vivo.

Conclusion: A Foundation for Development

Characterizing the solubility of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine is a critical, multi-faceted process that provides the foundational data for all subsequent development activities. By employing the robust, validated protocols detailed in this guide—from theoretical physicochemical assessment to gold-standard thermodynamic measurements and rapid kinetic screening—researchers can build a comprehensive and reliable solubility profile. This knowledge empowers scientists to make informed decisions, mitigate development risks, and design rational formulation strategies to advance promising compounds from the bench to the clinic. The principles and methodologies described herein are not only applicable to the title compound but serve as a universal framework for the solubility characterization of any novel chemical entity.

References

Methodological & Application

Synthesis Protocol for 8-Chloro-3-methyl-triazolo[4,3-a]pyridine: An Application Note for Medicinal Chemistry and Drug Development Professionals

Synthesis Protocol for 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine: An Application Note for Medicinal Chemistry and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The narrative outlines the chemical rationale behind the synthetic strategy, provides a robust experimental procedure, and emphasizes safety and analytical validation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical laboratory method and a deeper understanding of the underlying chemical principles.

Introduction

The[1]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anxiolytic, and antimicrobial activities.[3][4] The specific substitution pattern of 8-Chloro-3-methyl-[2]triazolo[4,3-a]pyridine makes it a valuable building block for the synthesis of novel pharmaceutical candidates. The strategic placement of the chloro and methyl groups allows for further functionalization and modulation of the molecule's physicochemical and pharmacological properties.

This document details a reliable two-step synthesis commencing from the commercially available 2,3-dichloropyridine. The synthetic pathway involves an initial nucleophilic aromatic substitution to form a key hydrazinopyridine intermediate, followed by a cyclization reaction to construct the fused triazole ring system. The protocol is designed to be efficient and scalable, with an emphasis on reaction conditions that are amenable to standard laboratory settings.

Reaction Pathway Overview

The synthesis of 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-chloro-2-hydrazinopyridine, from 2,3-dichloropyridine and hydrazine hydrate. The second step is the acylation of the hydrazinopyridine with acetic anhydride, followed by an intramolecular cyclization to yield the final product.

Synthesis_Pathwaycluster_0Step 1: Intermediate Synthesiscluster_1Step 2: Cyclization2,3-Dichloropyridine2,3-Dichloropyridine3-Chloro-2-hydrazinopyridine3-Chloro-2-hydrazinopyridine2,3-Dichloropyridine->3-Chloro-2-hydrazinopyridineHydrazine Hydrate, Heat8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridineThis compound3-Chloro-2-hydrazinopyridine->this compoundAcetic Anhydride, RefluxAcetic_AnhydrideAcetic_Anhydride

Figure 1: Overall synthetic workflow. A two-step synthesis of the target compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2,3-Dichloropyridine≥98%Commercially Available
Hydrazine Hydrate80% in H₂OCommercially AvailableCaution: Toxic and corrosive
EthanolAnhydrousCommercially Available
Acetic Anhydride≥99%Commercially AvailableCaution: Corrosive
Sodium BicarbonateSaturated SolutionPrepared in-house
Ethyl AcetateACS GradeCommercially AvailableFor extraction
HexaneACS GradeCommercially AvailableFor recrystallization
Anhydrous Sodium SulfateACS GradeCommercially AvailableFor drying
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Synthesis of 3-Chloro-2-hydrazinopyridine

This procedure is adapted from established methods for the synthesis of hydrazinopyridines from their corresponding chloropyridines.[5][6][7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3-dichloropyridine (14.8 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, cautiously add hydrazine hydrate (80% solution, 18.8 g, 0.3 mol). Note: The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 10-12 hours. The progress of the reaction should be monitored by TLC (Ethyl acetate/Hexane, 7:3 v/v).

  • Work-up: After completion of the reaction (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Isolation of Intermediate: Pour the concentrated reaction mixture into ice-cold water (200 mL). A precipitate will form. Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 50 mL). Dry the solid under vacuum at 50 °C to a constant weight to yield 3-chloro-2-hydrazinopyridine as a pale yellow solid.

Step 2: Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

The cyclization of hydrazinopyridines with anhydrides is a common and effective method for the synthesis of triazolopyridines.[1][8]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the dried 3-chloro-2-hydrazinopyridine (14.3 g, 0.1 mol) in acetic anhydride (30 mL, 0.32 mol).

  • Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 3-4 hours. The reaction mixture will become a clear solution as the reaction progresses. Monitor the reaction by TLC (Ethyl acetate/Hexane, 1:1 v/v).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-water (200 mL) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. A solid precipitate will form.

  • Isolation of Product: Stir the suspension in an ice bath for 30 minutes. Collect the crude product by vacuum filtration and wash with cold water (2 x 50 mL).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture or ethyl acetate/hexane to afford pure 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine as a crystalline solid.

Results and Characterization

CompoundMolecular FormulaMolecular WeightAppearanceMelting Point (°C)Expected Yield (%)
3-Chloro-2-hydrazinopyridineC₅H₆ClN₃143.57Pale yellow solid162-16585-90
8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridineC₇H₆ClN₃167.60White to off-white crystalline solid175-17875-80

Characterization Data for 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.2 Hz, 1H), 7.45 (d, J = 7.2 Hz, 1H), 6.90 (t, J = 7.2 Hz, 1H), 2.65 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 150.2, 142.8, 128.5, 125.1, 118.9, 115.6, 14.7.

  • Mass Spectrometry (ESI): m/z 168.1 [M+H]⁺.

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • The reactions should be conducted in a well-ventilated area.

  • Dispose of all chemical waste according to institutional and local regulations.

Discussion

The presented protocol offers a reliable and efficient method for the synthesis of 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine. The first step, the nucleophilic substitution of a chloro group on the pyridine ring with hydrazine, proceeds in high yield. The selectivity of this reaction is driven by the electronic nature of the pyridine ring.

The second step, the cyclization, is a classic example of forming a fused triazole ring. The use of acetic anhydride serves as both the acylating agent and the solvent, which simplifies the reaction setup. The intramolecular cyclization is a dehydrative process that is driven by the formation of the stable aromatic triazolopyridine system.[1][9]

For researchers interested in exploring greener synthetic alternatives, microwave-assisted synthesis could be investigated for both steps, which has been shown to reduce reaction times and potentially increase yields in the synthesis of similar heterocyclic systems.[3][10]

Conclusion

This application note provides a detailed and validated protocol for the synthesis of 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine. The described method is robust, scalable, and utilizes readily available starting materials. The final product is a valuable building block for the development of novel therapeutic agents. The provided characterization data will aid in the confirmation of the product's identity and purity.

Application Notes & Protocols: 8-Chloro-3-methyl-triazolo[4,3-a]pyridine as a Versatile Building Block in Modern Organic Synthesis

Application Notes & Protocols: 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine as a Versatile Building Block in Modern Organic Synthesis

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of biologically active compounds.[3][4] This guide focuses on a particularly valuable derivative, 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, and its strategic application as a synthetic building block. The presence of a chlorine atom at the 8-position provides a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document provides an in-depth exploration of its synthetic utility, complete with detailed, field-proven protocols and mechanistic insights designed for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of the Triazolopyridine Core

Nitrogen-containing fused heterocyclic systems are of immense interest due to their diverse biological functions.[1][5] The[1][2][3]triazolo[4,3-a]pyridine core, in particular, is considered a "privileged scaffold" because its derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticonvulsant properties.[2][3][6]

The subject of this guide, 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, capitalizes on this potent core. Its strategic value lies in the C8-chloro substituent, which acts as a versatile leaving group, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Caption: Structure of the core building block.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New C-C and C-N Bonds

The chlorine atom on the electron-deficient pyridine ring makes the 8-position an ideal site for palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern synthesis for creating carbon-carbon and carbon-nitrogen bonds.[7]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of a C-C bond between an organoboron species and an organic halide.[8][9] In the context of our building block, this reaction allows for the facile introduction of aryl, heteroaryl, or alkyl groups at the 8-position, providing a direct route to biaryl structures often sought in drug discovery.

Mechanistic Rationale: The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the triazolopyridine.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step requires a base to form a more nucleophilic "ate" complex.[8]

  • Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst.[9]

Suzuki_CouplingWorkflow: Suzuki-Miyaura Couplingcluster_reactantsReactants & Catalystcluster_processReaction Conditionscluster_outcomeOutcomeBuildingBlock8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridineSolventInert Solvent(e.g., Dioxane/H2O)BuildingBlock->SolventBoronicAcidR-B(OH)2(Aryl, Heteroaryl, etc.)BoronicAcid->SolventCatalystPd Catalyst(e.g., Pd(PPh3)4)Catalyst->SolventBaseBase(e.g., K2CO3, Cs2CO3)Base->SolventHeatInert Atmosphere (N2/Ar)Heat (e.g., 80-100 °C)Solvent->HeatWorkupAqueous Workup &Purification (Chromatography)Heat->WorkupProduct8-Substituted-3-methyl-[1,2,4]triazolo[4,3-a]pyridineWorkup->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Protocol 2.1: Synthesis of 3-Methyl-8-phenyl-[1][2][3]triazolo[4,3-a]pyridine

Materials:

  • 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk flask, add 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water. The reaction concentration is typically 0.1 M with respect to the starting halide.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common, reliable Pd(0) source for Suzuki couplings.
Base K₂CO₃Activates the boronic acid for transmetalation.[8]
Solvent Dioxane/Water (4:1)The aqueous component aids in dissolving the base and facilitating the catalytic cycle.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle, especially the oxidative addition step with an aryl chloride.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine.[10][11] This reaction is of paramount importance in pharmaceutical synthesis, as the resulting arylamine moiety is a common feature in many drugs.[12] Applying this to our building block allows for the introduction of primary or secondary amines at the 8-position.

Mechanistic Rationale: The mechanism shares similarities with the Suzuki coupling but differs in the transmetalation step.[10]

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical as it promotes the reductive elimination step.[13]

Caption: Key components for Buchwald-Hartwig amination.

Protocol 2.2: Synthesis of 3-Methyl-8-(morpholino)-[1][2][3]triazolo[4,3-a]pyridine

Materials:

  • 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried vial inside a glovebox, combine Pd₂(dba)₃ and Xantphos. Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flame-dried Schlenk flask, add 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (Argon).

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Add the pre-formed catalyst solution to the reaction mixture.

  • Heat the reaction to 100-110 °C and stir vigorously.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 6-18 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the product.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XantphosA robust system for C-N coupling. Xantphos is a bulky, electron-rich ligand that facilitates the crucial reductive elimination step.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido intermediate.[11]
Solvent TolueneAnhydrous, non-protic solvent is critical to prevent quenching of the strong base and catalyst deactivation.
Temperature 100-110 °CNecessary to overcome the activation energy for the oxidative addition of the relatively unreactive aryl chloride.

Nucleophilic Aromatic Substitution (SNA_r)

Beyond metal-catalyzed reactions, the C8-chloro group is susceptible to direct displacement by strong nucleophiles. This Nucleophilic Aromatic Substitution (SNA_r) is facilitated by the electron-withdrawing nature of the fused triazolopyridine ring system, which can stabilize the negatively charged intermediate (Meisenheimer complex).[14][15] This method provides a cost-effective, metal-free alternative for introducing heteroatom nucleophiles.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[15]

  • Addition: The nucleophile attacks the carbon bearing the chlorine atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

SNArWorkflow: Nucleophilic Aromatic Substitution (SNAr)cluster_reactantsReactantscluster_processReaction Conditionscluster_outcomeOutcomeBuildingBlock8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridineSolventPolar Aprotic Solvent(e.g., DMF, DMSO)BuildingBlock->SolventNucleophileNucleophile (Nu-H)(e.g., R-OH, R-SH)BaseBase(e.g., NaH, K2CO3)Nucleophile->BaseDeprotonationBase->SolventTempRoom Temp to Elevated Heat(e.g., 25-100 °C)Solvent->TempWorkupQuenching & ExtractionTemp->WorkupProduct8-Nu-3-methyl-[1,2,4]triazolo[4,3-a]pyridineWorkup->Product

Caption: General workflow for an SNA_r reaction.

Protocol 3.1: Synthesis of 8-Methoxy-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

Materials:

  • 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq)

  • Sodium methoxide (NaOMe) (2.0 eq, 25% solution in methanol or solid)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask, add 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and anhydrous DMF.

  • Stir the solution at room temperature.

  • Carefully add the sodium methoxide solution dropwise (or the solid portionwise). An exotherm may be observed.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to 0 °C and slowly quench by adding water.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude material via column chromatography or recrystallization to afford the pure product.

ParameterConditionRationale
Nucleophile Sodium MethoxideA strong nucleophile that readily attacks the electron-deficient C8 position.
Solvent DMFA polar aprotic solvent that effectively solvates the cation (Na⁺) and accelerates the rate of nucleophilic substitution.
Temperature 60 °CWhile some SNA_r reactions can proceed at room temperature, gentle heating ensures a reasonable reaction rate and drives the reaction to completion.

Conclusion

8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a high-value, versatile building block for synthetic and medicinal chemistry. The C8-chloro group serves as a reliable and adaptable anchor point for introducing a wide range of molecular complexity. Through robust and well-understood transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution, chemists can rapidly access diverse libraries of novel triazolopyridine derivatives for screening in drug discovery programs and for applications in materials science. The protocols outlined in this guide provide a solid foundation for leveraging the full synthetic potential of this powerful intermediate.

Application Note: A Validated Protocol for the Chromatographic Purification of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine

Application Note: A Validated Protocol for the Chromatographic Purification of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (CAS: 929000-42-0), a key heterocyclic building block in pharmaceutical research and development.[4][5] The inherent basicity of the triazolopyridine scaffold presents unique challenges during silica gel chromatography, primarily the potential for strong interaction with acidic silanol groups, leading to poor peak shape and reduced recovery.[6][7] This guide details a systematic approach, beginning with analytical Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a robust flash column chromatography protocol incorporating a basic modifier to ensure high purity and yield. The methodologies described herein are designed to be self-validating, complete with a troubleshooting guide and recommendations for post-purification analysis by HPLC.

Introduction and Scientific Rationale

8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a member of the triazolopyridine class of heterocycles, which are integral components in a variety of pharmacologically active compounds.[8] The successful synthesis of this intermediate is often followed by the critical step of purification. Standard silica gel chromatography is the method of choice, but the Lewis basic nitrogen atoms within the pyridine and triazole rings can interact strongly with acidic silanol (Si-OH) groups on the silica surface.[7] This acid-base interaction can lead to significant peak tailing, where the compound "streaks" down the column, resulting in poor separation from impurities and lower overall recovery.

The core principle of the following protocol is to mitigate this undesirable interaction. This is achieved by developing a mobile phase (eluent) that incorporates a small amount of a competitive base, such as triethylamine (TEA). The TEA preferentially binds to the active silanol sites, effectively masking them from the target compound and allowing for symmetrical elution profiles and efficient separation.[6][7]

Physicochemical Properties of the Analyte

Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 929000-42-0[4][9]
Molecular Formula C₇H₆ClN₃[10]
Molecular Weight 167.60 g/mol [10]
Predicted XlogP ~2.2[11]
Appearance Typically an off-white to pale yellow solid-
Structure

The predicted XlogP value of ~2.2 suggests a compound of intermediate polarity, making it an ideal candidate for normal-phase chromatography on silica gel using common organic solvents.[11]

Experimental Workflow: From Analysis to Purified Compound

The purification process is a logical sequence of steps, beginning with small-scale analysis to define the separation parameters and culminating in the large-scale purification and final purity assessment.

Purification_Workflowcluster_0Phase 1: Method Developmentcluster_1Phase 2: Preparative Purificationcluster_2Phase 3: Analysis & IsolationTLCTLC Solvent SystemScreeningOptimizeOptimize Rf and Spot Shape(Target Rf: 0.2-0.4)TLC->OptimizeIterateColumn_PrepPrepare Silica Gel Column(Slurry Packing)Optimize->Column_PrepCrudeCrude Product(Post-synthesis workup)Crude->TLCLoadingLoad Sample(Dry Loading Recommended)Crude->LoadingColumn_Prep->LoadingElutionElute with OptimizedSolvent SystemLoading->ElutionCollectionCollect FractionsElution->CollectionFraction_TLCAnalyze Fractions by TLCCollection->Fraction_TLCCombineCombine Pure FractionsFraction_TLC->CombineEvaporateEvaporate SolventCombine->EvaporateFinal_QCFinal Product QC(HPLC, NMR, MS)Evaporate->Final_QC

Caption: High-level workflow for the purification of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Detailed Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization

Objective: To identify an optimal mobile phase that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound with a symmetrical spot shape.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC development chamber

  • Spotting capillaries

  • Solvents: n-Hexane (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1% solution.

  • Spotting: Using a capillary, carefully spot the solution onto the baseline of a TLC plate. Keep the spot size small (1-2 mm diameter).

  • Solvent Screening: Prepare several eluent systems in separate TLC chambers. Good starting points for a compound of this polarity are mixtures of Ethyl Acetate and Hexane.[3][12]

    • System A: 20% EtOAc / 80% Hexane

    • System B: 30% EtOAc / 70% Hexane

    • System C: 40% EtOAc / 70% Hexane

  • Development: Place the spotted TLC plates in the chambers and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front with a pencil, and allow them to dry completely. Visualize the spots under a UV lamp.

  • Optimization for Basicity: If the product spot shows significant streaking or tailing, prepare the most promising solvent system from the previous step (e.g., 30% EtOAc/Hexane) and add 0.1-0.5% triethylamine (TEA) by volume. Run a new TLC with this modified eluent. The addition of TEA should result in a more compact, symmetrical spot.[6]

  • Rƒ Calculation: Calculate the Rƒ value for the product spot in the optimized system. The ideal Rƒ for column chromatography is between 0.2 and 0.4.

    • Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

TLC_LogicdecisiondecisionstartRun TLC withEtOAc/Hexane Gradientcheck_rfIs Product Rƒbetween 0.2-0.4?start->check_rfcheck_shapeIs Spot Symmetrical?check_rf->check_shapeYesadjust_polarityAdjust EtOAc/Hexane Ratiocheck_rf->adjust_polarityNoadd_teaAdd 0.1-0.5% TEAto Mobile Phasecheck_shape->add_teaNo (Tailing)successOptimized System Foundcheck_shape->successYesadjust_polarity->startadd_tea->start

Caption: Logic diagram for optimizing the TLC mobile phase.

Protocol 2: Preparative Flash Column Chromatography

Objective: To purify the bulk crude material using the optimized solvent system.

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, 40-63 µm)

  • Optimized eluent (e.g., 30% EtOAc / 69.5% Hexane / 0.5% TEA)

  • Crude 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

  • Sand

  • Fraction collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column. Add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the mobile phase (approx. 100 g of silica per 1-2 g of crude product is a general rule).

    • Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the bed evenly, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully fill the column with the optimized eluent.

    • Apply positive pressure and begin collecting fractions. The flow rate should be adjusted to approximately 2 inches/minute of solvent level drop.

  • Fraction Monitoring:

    • Periodically collect spots from the eluting liquid onto a TLC plate.

    • Develop the TLC plate to track the elution of the product and impurities.

  • Isolation:

    • Once the product has fully eluted, combine all fractions that contain the pure compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

    • Weigh the final product and calculate the yield.

Post-Purification Analysis and Troubleshooting

Purity Assessment via HPLC: After purification, the purity of the final compound should be assessed by a more sensitive method like High-Performance Liquid Chromatography (HPLC).

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for moderately polar organic molecules.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidProvides good peak shape and resolution.
Gradient 5% B to 95% B over 15 minutesA general screening gradient.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic system is strongly UV-active.[13]
Injection Vol. 5 µL-

Troubleshooting Guide:

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation - Eluent is too polar (all compounds elute together).- Eluent is not polar enough.- Column is overloaded.- Decrease the polarity (reduce %EtOAc).- Increase polarity (increase %EtOAc).- Use less crude material for the column size.
Significant Peak Tailing - Insufficient TEA in the mobile phase.- Highly acidic impurities co-eluting.- Increase TEA concentration to 0.5-1.0%.- Consider a pre-column wash or an initial basic workup of the crude material.
Low Recovery - Compound is irreversibly adsorbed to the silica.- Compound is unstable on silica.- Ensure TEA is used. If still an issue, consider switching to a different stationary phase like alumina (neutral or basic).- Perform the chromatography quickly and at room temperature.
Cracked/Channeling Column Bed - Column packed improperly or ran dry.- Repack the column carefully, ensuring an even slurry and never letting the solvent level drop below the top of the silica bed.

Conclusion

This application note provides a robust and reproducible methodology for the purification of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine using silica gel flash chromatography. By understanding the physicochemical nature of the target compound and proactively addressing the challenges associated with purifying basic heterocycles, researchers can achieve high purity and excellent recovery. The key to success lies in the systematic optimization of the mobile phase using TLC, with the inclusion of a basic modifier like triethylamine being a critical parameter for obtaining sharp, symmetrical elution profiles.

Application Notes & Protocols: The Safe Handling and Storage of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of a Novel Heterocyclic Compound

8-Chloro-3-methyl-triazolo[4,3-a]pyridine is a heterocyclic compound with significant potential in pharmaceutical research and development. As with any novel chemical entity, a comprehensive understanding of its properties is paramount to ensure both the safety of laboratory personnel and the integrity of experimental outcomes. These application notes provide a detailed guide to the safe handling, storage, and use of this compound, grounded in authoritative safety data and established laboratory best practices. The causality behind each recommendation is explained to empower researchers to make informed decisions and foster a culture of safety and scientific rigor.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any manipulation of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine, a thorough risk assessment is mandatory. This involves a critical evaluation of its known and potential hazards.

GHS Classification and Hazards

Based on available Safety Data Sheets (SDS), 8-Chloro-3-methyl-triazolo[4,3-a]pyridine is classified as an irritant.[1] The primary hazards associated with this compound are:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritation: Can lead to pain, tearing, and potential damage to the cornea.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs, causing coughing and shortness of breath.

While specific toxicity data for this compound is not extensively published, the triazolopyridine core is a common scaffold in pharmacologically active molecules, necessitating a cautious approach to handling to minimize exposure.

Physical and Chemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its safe handling and for predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 929000-42-0[1][2][3]
Molecular Formula C₇H₆ClN₃[1]
Molecular Weight 167.60 g/mol [1]
Appearance Solid (form may vary)Inferred from general chemical information
Solubility Data not readily available. Presumed to be soluble in organic solvents like DMSO and DMF based on the nature of similar heterocyclic compounds.General chemical knowledge
Stability Stable under recommended storage conditions.Inferred from SDS of similar compounds[4]

Personal Protective Equipment (PPE): The First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment is non-negotiable when handling 8-Chloro-3-methyl-triazolo[4,3-a]pyridine. The following PPE is mandatory to create a barrier between the researcher and the chemical:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for any signs of degradation or perforation before each use and disposed of correctly after handling the compound.

  • Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes or aerosol generation, additional protective clothing may be necessary.

  • Respiratory Protection: If working with the solid compound in a manner that could generate dust, or if handling solutions outside of a certified chemical fume hood, a NIOSH-approved respirator is required.

Safe Handling Protocols: From Weighing to Waste Disposal

Adherence to meticulous handling procedures is critical to minimize exposure and prevent contamination.

General Handling Precautions
  • Work in a Ventilated Area: All handling of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine, including weighing and solution preparation, should be conducted in a certified chemical fume hood.

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[4]

  • Good Laboratory Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines the critical steps for safely incorporating 8-Chloro-3-methyl-triazolo[4,3-a]pyridine into an experimental protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine

Technical Support Center: Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

Welcome to the technical support guide for the synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. This molecule is a crucial heterocyclic scaffold in medicinal chemistry and drug development, often serving as a key intermediate.[4][5][6] Its successful synthesis is paramount, yet can present challenges related to yield, purity, and reaction control.

This guide is designed for chemistry professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and widely adopted pathway to 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine involves two primary transformations:

  • Nucleophilic Aromatic Substitution: Formation of the key intermediate, (3-chloro-2-pyridyl)hydrazine, from 2,3-dichloropyridine.

  • Annulation/Cyclization: Construction of the fused triazole ring to yield the final product.

This workflow is visualized below.

Gcluster_0Step 1: Hydrazinolysiscluster_1Step 2: Cyclizationcluster_2Final StageA2,3-DichloropyridineB(3-chloro-2-pyridyl)hydrazineA->B  Hydrazine HydrateC(3-chloro-2-pyridyl)hydrazineD8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridineC->D  Triethyl Orthoacetate  (or other C1 source + CH3)ECrude ProductFPurified ProductE->F  Recrystallization or  ChromatographyGstartLow Yield in Cyclizationcheck_intermediateIs the (3-chloro-2-pyridyl)hydrazinestarting material pure?start->check_intermediatecheck_reagentIs Triethyl Orthoacetate freshand of high purity?check_conditionsWere anhydrous conditionsmaintained?check_reagent->check_conditionsYessolution_reagentSolution: Use fresh, distilledTriethyl Orthoacetate.check_reagent->solution_reagentNocheck_tempWas the reaction brought to refluxand monitored for completion?check_conditions->check_tempYessolution_conditionsSolution: Oven-dry glassware.Use anhydrous solvent if needed.Run under inert atmosphere.check_conditions->solution_conditionsNosolution_tempSolution: Ensure adequate heating.Monitor by TLC/LC-MS untilstarting material is consumed.check_temp->solution_tempYescheck_intermediate->check_reagentYessolution_intermediateSolution: Purify the intermediateby recrystallization or chromatographybefore proceeding.check_intermediate->solution_intermediateNo

Technical Support Center: Purification of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for troubleshooting purification issues of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important heterocyclic compound. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My final product shows a persistent impurity with a similar Rf value to the desired compound in TLC analysis. How can I resolve this co-elution in column chromatography?

Answer:

This is a frequent challenge in the purification of rigid heterocyclic systems like triazolopyridines. The "stickiness" of such compounds to silica gel, coupled with the potential for closely related impurities, necessitates a systematic approach to optimizing your column chromatography.

Underlying Cause: Co-elution typically arises from impurities that have very similar polarities to your target compound. In the synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine, this could be due to several factors:

  • Isomeric Impurities: Depending on the synthetic route, regioisomers of the triazolopyridine core may form. These isomers often have nearly identical polarities.

  • Unreacted Starting Material: Incomplete reaction can leave starting materials that may have similar chromatographic behavior. For instance, the precursor 2-chloro-3-hydrazinylpyridine could be a potential impurity.

  • Byproducts of Cyclization: The cyclization step to form the triazole ring can sometimes lead to partially cyclized or alternative cyclization products.

Troubleshooting Workflow:

start Co-elution Observed solvent_system Optimize Solvent System (Hexane/EtOAc, DCM/MeOH) start->solvent_system Initial Step gradient Implement Gradient Elution solvent_system->gradient If still co-eluting success Pure Product solvent_system->success Successful Separation alternative_sorbent Switch Stationary Phase (Alumina, C18) gradient->alternative_sorbent If separation is poor gradient->success Successful Separation recrystallization Attempt Recrystallization alternative_sorbent->recrystallization If chromatography fails recrystallization->success

Caption: Troubleshooting workflow for co-elution issues.

Detailed Protocols:

A. Optimization of the Solvent System:

  • Systematic Solvent Screening: Instead of relying solely on standard hexane/ethyl acetate, explore other solvent systems. A good starting point is a dichloromethane/methanol system, which can offer different selectivity for nitrogen-containing heterocycles.

  • TLC Analysis: Run thin-layer chromatography (TLC) plates in a variety of solvent ratios (e.g., 99:1, 98:2, 95:5 DCM/MeOH). The goal is to find a system that provides the largest difference in retention factor (ΔRf) between your product and the impurity.

B. Implementation of Gradient Elution:

If a single solvent system (isocratic elution) is insufficient, a shallow gradient can effectively resolve closely eluting compounds.

  • Step 1: Start with a non-polar solvent system (e.g., 100% DCM) to load your compound onto the column.

  • Step 2: Gradually increase the polarity by slowly introducing a more polar solvent (e.g., methanol). A very slow gradient, such as from 0% to 5% methanol over 20-30 column volumes, is often necessary for difficult separations.

C. Alternative Stationary Phases:

If silica gel fails to provide adequate separation, consider alternative stationary phases:

  • Alumina (Neutral or Basic): For basic compounds like pyridines, alumina can sometimes offer better separation and reduce tailing compared to the acidic silica gel.

  • Reversed-Phase Silica (C18): In reversed-phase chromatography, separation is based on hydrophobicity. This can be a powerful alternative if the impurity has a different lipophilicity than your product. A typical solvent system would be a gradient of water and acetonitrile or methanol.

FAQ 2: My purified product has a yellow or brownish tint, even after column chromatography. What is the likely cause and how can I obtain a colorless product?

Answer:

A persistent color in the final product often indicates the presence of trace, highly colored impurities or degradation products.

Underlying Cause:

  • Oxidation: Triazolopyridine derivatives can be susceptible to oxidation, especially if exposed to air and light for extended periods, leading to the formation of colored byproducts.

  • Residual Palladium: If a palladium catalyst was used in the synthesis (e.g., in a cross-coupling reaction to introduce the chloro or methyl group), residual palladium can be present as colloidal nanoparticles, which are often black or brown.[1]

  • Highly Conjugated Byproducts: Minor side reactions can sometimes lead to the formation of highly conjugated systems that absorb in the visible spectrum.

Troubleshooting and Purification Strategy:

start Colored Product Obtained charcoal Activated Charcoal Treatment start->charcoal To remove colored organic impurities chelation Chelating Agent for Residual Metals start->chelation If metal contamination is suspected recrystallization Recrystallization charcoal->recrystallization success Colorless Crystalline Product recrystallization->success chelation->recrystallization

Caption: Strategy for removing color from the final product.

Detailed Protocols:

A. Activated Charcoal Treatment followed by Recrystallization:

This is a classic and highly effective method for removing colored organic impurities.

  • Step 1: Dissolution: Dissolve the colored product in a suitable solvent at an elevated temperature. Good solvent choices for recrystallization of triazolopyridines include ethanol, isopropanol, or ethyl acetate.[2]

  • Step 2: Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution.

  • Step 3: Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Step 4: Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Step 5: Isolation: Collect the colorless crystals by filtration and wash with a small amount of cold solvent.

B. Removal of Residual Palladium:

If palladium contamination is suspected, a simple filtration through a pad of Celite® and silica gel can be effective. For more persistent contamination, treatment with a metal scavenger may be necessary.

FAQ 3: The yield of my purified product is consistently low after chromatography. What are the common causes of product loss on a silica gel column?

Answer:

Low recovery from column chromatography is a frustrating issue. The primary causes are often related to the interaction of the compound with the stationary phase or improper column packing and loading.

Underlying Causes and Solutions:

Potential Cause Explanation Recommended Solution
Irreversible Adsorption The basic nitrogen atoms in the triazolopyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.Deactivate the Silica Gel: Pre-treat the silica gel slurry with 1-2% triethylamine in the eluent. This will cap the acidic sites and reduce strong adsorption.
Product Instability on Silica Some compounds can degrade on the acidic surface of silica gel, especially during long exposure times.Use a Faster Flow Rate: Increase the flow rate of the eluent to minimize the residence time of the compound on the column. Consider Alumina: As mentioned previously, neutral or basic alumina can be a less harsh alternative for acid-sensitive compounds.
Improper Column Packing/Loading An improperly packed column can lead to channeling, where the compound does not move through the column as a uniform band, resulting in poor separation and recovery. Overloading the column can also lead to significant tailing and product loss.Proper Packing Technique: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Correct Loading: The amount of crude material should not exceed 1-5% of the mass of the silica gel, depending on the difficulty of the separation.

Physicochemical Properties for Purification Strategy

PropertyValueImplication for Purification
Molecular Formula C₇H₆ClN₃[3][4][5]Relatively small molecule, should be amenable to standard purification techniques.
Molecular Weight 167.60 g/mol [3]
Predicted XlogP 2.2[4]Indicates moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane and ethyl acetate.
Appearance White to off-white solidThe expected appearance of the pure compound.

Analytical Methods for Purity Assessment

To ensure the success of your purification, it is crucial to use appropriate analytical techniques to assess the purity of your final product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the structure and assessing the purity of your compound. The spectrum should be clean, with all peaks integrating to the correct proton ratios.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is excellent for detecting trace impurities. A pure sample should show a single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺ ≈ 168.03).

  • HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis, HPLC with a UV detector is the method of choice. A purity of ≥99% is often required for biological testing.[5]

References

overcoming solubility problems of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Chloro-3-methyl-triazolo[4,3-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in biological assays. Poor solubility is a common hurdle that can lead to data variability and inaccurate assessment of biological activity.[1] This guide offers troubleshooting strategies and frequently asked questions to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide: Addressing Solubility Issues in Real-time

This section provides a systematic approach to resolving common solubility problems encountered during experimental workflows with 8-Chloro-3-methyl-triazolo[4,3-a]pyridine.

Problem 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

This is a frequent observation for hydrophobic compounds when the concentration of the organic co-solvent is significantly reduced upon dilution in the aqueous assay medium, causing the compound to crash out of solution.[2]

Root Cause Analysis: The predicted XlogP of 2.2 for 8-Chloro-3-methyl-triazolo[4,3-a]pyridine suggests moderate lipophilicity, which often correlates with low aqueous solubility.[3] When the DMSO concentration falls below a critical level, it can no longer maintain the compound in a solubilized state.

Solutions:

  • Optimize the Dilution Protocol: A stepwise dilution approach can prevent abrupt changes in solvent polarity.

    • Workflow for Optimized Dilution:

      A 10 mM Stock in 100% DMSO B Intermediate Dilution (e.g., 1 mM in 10% DMSO/90% Buffer) A->B Step 1 C Final Working Concentration (e.g., 10 µM in <0.5% DMSO) B->C Step 2

  • Incorporate a Surfactant: Low concentrations of a non-ionic surfactant can help to maintain the compound's solubility by forming micelles. [4]

    • Recommended Surfactants:

      • Tween® 20

      • Tween® 80

      • Pluronic® F-68

    • Protocol:

      • Prepare your aqueous assay buffer containing a low concentration of the chosen surfactant (e.g., 0.01% - 0.1%).

      • Vortex the buffer to ensure the surfactant is fully dissolved.

      • Slowly add the DMSO stock of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine to the surfactant-containing buffer while vortexing.

      • Visually inspect for any precipitation.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility. [5]

    • Workflow for Cyclodextrin-based Solubilization:

      A Prepare Cyclodextrin Solution (e.g., 1-10 mM HP-β-CD in buffer) B Add Compound Stock (in DMSO) to Cyclodextrin Solution A->B C Incubate and Mix (e.g., 30 min at RT) B->C D Use Solubilized Compound in Assay C->D

      Caption: Cyclodextrin solubilization workflow.

Problem 2: Inconsistent Results in Cell-Based Assays

Variability in cell-based assay data can often be traced back to inconsistent compound solubility or solvent-induced cytotoxicity.

Root Cause Analysis: Even at concentrations thought to be safe, solvents like DMSO can have subtle effects on cellular processes, leading to variability in experimental readouts. [6][7]Furthermore, if the compound is not fully solubilized, the actual concentration exposed to the cells will be lower and more variable than intended. [1] Solutions:

  • Stringent Solvent Concentration Control: Maintain a consistent final DMSO concentration across all wells, including vehicle controls. It is crucial to keep the DMSO concentration as low as possible, ideally at or below 0.5%. [2][8]

  • Pre-Assay Solubility Check: Before performing a full experiment, it is advisable to determine the kinetic solubility of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine in your final assay medium.

    • Protocol for Kinetic Solubility Assessment:

      • Prepare a series of dilutions of your compound in the final assay medium, mimicking the concentrations you plan to test.

      • Incubate the dilutions under the same conditions as your assay (e.g., 37°C, 5% CO2).

      • After the incubation period, visually inspect the solutions for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Consider Alternative Solubilization Strategies: If DMSO proves to be problematic, explore other options.

    • Co-solvents: Ethanol can be an alternative, but like DMSO, its concentration must be carefully controlled. [9][10] * Formulation Approaches: For in vivo studies or complex in vitro models, more advanced formulation strategies such as the use of solid dispersions or lipid-based formulations may be necessary to improve bioavailability and solubility. [11][12][13][14][15] Table 1: Comparison of Common Co-solvents for Biological Assays

Co-solventTypical Final ConcentrationAdvantagesDisadvantages
DMSO ≤ 0.5% [2][8]High solubilizing power for many compounds.Can be toxic to cells at higher concentrations; may interfere with some assays. [6]
Ethanol ≤ 0.5%Less toxic than DMSO for some cell lines. [9][10]Lower solubilizing power than DMSO for some compounds; can affect cell signaling. [7]
PEG 400 ≤ 1%Good solubilizing capacity; generally low toxicity.Can be viscous; potential for interference in some assay formats.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for 8-Chloro-3-methyl-triazolo[4,3-a]pyridine?

Given its predicted lipophilicity, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution (e.g., 10-20 mM). [1]Store this stock solution at -20°C or -80°C to minimize degradation. Be aware that freeze-thaw cycles can sometimes lead to compound precipitation from DMSO stocks. [1] Q2: How can I determine the maximum soluble concentration of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine in my assay buffer?

A nephelometric or turbidimetric solubility assay is a common method. This involves adding small aliquots of a concentrated DMSO stock to your aqueous buffer and measuring the increase in light scattering as the compound begins to precipitate. This will give you the kinetic solubility limit.

Q3: Can pH be used to improve the solubility of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine?

The triazolo[4,3-a]pyridine core contains nitrogen atoms that can be protonated. Therefore, the solubility of this compound is likely pH-dependent. Adjusting the pH of your buffer may enhance its solubility. [15]It is advisable to determine the pKa of the compound to guide the pH adjustment strategy. However, ensure that the chosen pH is compatible with your biological assay system.

Q4: Are there any other advanced techniques to consider for very challenging solubility issues?

Yes, for compounds with extremely low solubility, several advanced formulation strategies can be explored, particularly for in vivo applications. These include:

  • Nanoparticle formation: Encapsulating the compound in polymeric nanoparticles can improve its solubility and delivery. [13]* Solid dispersions: Dispersing the compound in a polymer matrix at the molecular level can enhance its dissolution rate. [5]* Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for oral administration of hydrophobic compounds. [15] These advanced techniques often require specialized expertise in formulation science.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

Welcome to the technical support guide for the synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of nitrogen-containing heterocyclic compounds. The[1][2][3]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities.[2][4][5]

This guide provides in-depth, field-proven insights into the optimization of this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will address common experimental challenges through a structured FAQ and troubleshooting section, ensuring you can navigate the intricacies of the reaction with confidence.

Section 1: The Core Synthetic Pathway

The most common and reliable route to 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine proceeds via a two-step sequence starting from 2,3-dichloropyridine. The overall workflow involves the initial formation of a hydrazinylpyridine intermediate, followed by a cyclization/condensation reaction to form the fused triazole ring.

Synthetic_WorkflowA2,3-Dichloropyridine(Starting Material)B2-Hydrazinyl-3-chloropyridine(Intermediate)A->BStep 1: Hydrazinolysis(e.g., Hydrazine Hydrate)C8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine(Final Product)B->CStep 2: Cyclization(e.g., Acetic Anhydride orTriethyl Orthoacetate)

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis to build a strong conceptual understanding.

Q1: What is the general mechanism for the formation of the triazole ring in this synthesis?

A: The formation of the[1][2][3]triazolo[4,3-a]pyridine ring system is an intramolecular cyclodehydration reaction. After the formation of the 2-hydrazinyl-3-chloropyridine intermediate, the terminal nitrogen of the hydrazine moiety attacks an activated carbonyl group (or its equivalent). For the synthesis of the 3-methyl derivative, this is typically achieved by first acylating the hydrazine with an acetyl group (e.g., from acetic anhydride). The pyridine ring nitrogen then acts as an intramolecular nucleophile, attacking the acetyl carbonyl carbon. This is followed by a dehydration step to yield the stable, aromatic triazole ring. This cyclization is a type of oxidative C-N bond formation.[2]

Q2: Why is 2,3-dichloropyridine the preferred starting material over 2-chloro-3-aminopyridine?

A: The chlorine atom at the 2-position of the pyridine ring is significantly more labile and susceptible to nucleophilic aromatic substitution than the chlorine at the 3-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution at the ortho (2-) and para (4-) positions. When reacting 2,3-dichloropyridine with hydrazine, the substitution occurs selectively at the 2-position to yield 2-hydrazinyl-3-chloropyridine, preserving the chlorine atom that will become the 8-chloro substituent in the final product.[1][6]

Q3: What are the primary advantages of using microwave irradiation for this synthesis?

A: Microwave-assisted synthesis has become a powerful tool in organic chemistry and is particularly effective for this reaction.[7] The key advantages include:

  • Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes.[1][6]

  • Increased Yields: The short reaction times and uniform heating minimize the formation of degradation products and other side reactions, often leading to higher, cleaner yields.[1]

  • Environmental Friendliness: Reduced reaction times and often improved efficiency contribute to a "greener" chemical process.[6]

Q4: What are the recommended analytical techniques for monitoring this reaction?

A: A combination of techniques is ideal for robust reaction monitoring and characterization:

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to clearly resolve the starting material, intermediate, and product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the mass of the intermediate and final product, and for identifying any potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required for unambiguous structural confirmation of the final product. The disappearance of the N-H protons from the hydrazine intermediate and the appearance of the new methyl signal are key diagnostic markers.[1][3]

Section 3: Troubleshooting Guide

This guide addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q: I am getting a very low yield of the 2-hydrazinyl-3-chloropyridine intermediate (Step 1). What could be the cause?

A: Low yield in the first step is typically due to incomplete reaction or side product formation.

  • Causality: The reaction of 2,3-dichloropyridine with hydrazine hydrate is a nucleophilic aromatic substitution. If the temperature is too low or the reaction time too short, the reaction may not go to completion. Conversely, excessively high temperatures can lead to undesired side reactions, such as the displacement of the second chlorine atom or other decomposition pathways.

  • Troubleshooting Steps:

    • Optimize Temperature: Ensure the reaction is heated sufficiently, often to reflux, to drive the substitution. If using microwave synthesis, a temperature of 100-120°C is a good starting point.[6]

    • Increase Hydrazine Equivalents: Use a molar excess of hydrazine hydrate (e.g., 2-3 equivalents) to ensure the dichloropyridine is fully consumed and to favor the monosubstituted product.

    • Monitor by TLC: Track the disappearance of the 2,3-dichloropyridine spot. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

Q: My final cyclization (Step 2) is inefficient, resulting in a low yield of the target compound. How can I optimize this?

A: Inefficient cyclization is the most common bottleneck. The choice of cyclizing agent and reaction conditions is critical.

  • Causality: The cyclization requires the formation of an acylhydrazide followed by an intramolecular nucleophilic attack and dehydration. Harsh conditions (e.g., very strong acid or base, high temperatures for prolonged periods) can degrade the starting material or product. The cyclizing agent may also be inefficient.

  • Troubleshooting Steps:

    • Screen Cyclizing Reagents:

      • Acetic Anhydride: Often effective but can require high temperatures.

      • Triethyl Orthoacetate: A milder alternative that reacts with the hydrazine to form an intermediate that cyclizes under acidic conditions (often just acetic acid as the solvent).

      • Glacial Acetic Acid (Reflux): Can work as both the acetyl source and solvent, but may require long reaction times.

    • Optimize Temperature and Time: If using conventional heating, refluxing in a suitable solvent like acetic acid or ethanol is common. For microwave-assisted methods, temperatures between 120-180°C for 15-30 minutes are typical starting points.[3] Systematically screen a range of temperatures to find the optimal balance between reaction rate and product stability.

    • Consider a Catalyst: While often not necessary, a catalytic amount of a strong acid (e.g., H₂SO₄) can sometimes promote the dehydration step, though this should be used with caution to avoid charring.[8]

Q: I've isolated my product, but the NMR spectrum shows significant impurities. What are they and how can I remove them?

A: Impurities often arise from unreacted starting materials or side reactions.

  • Causality: The most common impurity is unreacted 2-hydrazinyl-3-chloropyridine. Another possibility is the formation of isomeric byproducts, although this is less common in this specific cyclization. Residual acetic acid or other reagents can also contaminate the product.

  • Troubleshooting & Purification Protocol:

    • Aqueous Workup: After the reaction is complete, quenching the mixture in water or a dilute basic solution (like sodium bicarbonate) can help remove acidic impurities. The product may precipitate and can be collected by filtration.[3]

    • Recrystallization: This is the most effective method for purifying the final product. A solvent screen should be performed to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol or isopropanol are often good starting points.[9]

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution from hexane to ethyl acetate is a standard approach to separate the less polar impurities from the more polar product.

Troubleshooting_LogicStartLow Final YieldCheck_Step1Analyze Step 1 Intermediate(2-hydrazinyl-3-chloropyridine)Start->Check_Step1Step1_OKYield & Purity > 80%?Check_Step1->Step1_OKCheck_Step2Analyze Step 2 CyclizationStep2_IssueOptimize Cyclization ConditionsCheck_Step2->Step2_IssueStep1_OK->Check_Step2YesStep1_IssueOptimize HydrazinolysisStep1_OK->Step1_IssueNo

Caption: A logical flow for diagnosing low-yield issues.

Section 4: Optimized Experimental Protocol (Microwave-Assisted)

This protocol is a synthesized example based on established methodologies for related structures and offers a robust starting point for optimization.[1][3][6]

Step 1: Synthesis of 2-Hydrazinyl-3-chloropyridine

  • To a 10 mL microwave reaction vessel, add 2,3-dichloropyridine (1.0 mmol, 148 mg).

  • Add ethanol (3 mL) followed by hydrazine hydrate (~64% solution, 3.0 mmol, ~145 µL).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 120°C and hold for 20 minutes.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water (10 mL) to the residue. The product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The resulting white to off-white solid is 2-hydrazinyl-3-chloropyridine and is typically used in the next step without further purification.

Step 2: Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

  • In a 10 mL microwave reaction vessel, place the crude 2-hydrazinyl-3-chloropyridine (1.0 mmol, 143.5 mg) from the previous step.

  • Add glacial acetic acid (4 mL).

  • Seal the vessel and heat in the microwave reactor to 150°C for 25 minutes.

  • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane) for the disappearance of the starting material.

  • After cooling, carefully pour the reaction mixture into a beaker containing ice-cold water (20 mL).

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry.

  • For further purification, recrystallize the crude product from ethanol to yield pure 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Section 5: Data Summary Table

The following table summarizes typical conditions and their impact on the synthesis, based on literature for analogous[1][2][3]triazolo[4,3-a]pyridine systems.[6]

ParameterCondition A (Conventional)Condition B (Microwave)Expected Outcome & Rationale
Step 1: Solvent 2-EthoxyethanolEthanolEthanol is a greener, more easily removed solvent suitable for microwave heating.
Step 1: Time 18 hours20 minutesMicrowave heating drastically accelerates the rate of nucleophilic substitution.[8]
Step 2: Reagent Acetic AnhydrideGlacial Acetic AcidAcetic acid can serve as both the solvent and acetylating agent under microwave conditions, simplifying the reaction setup.
Step 2: Time 4-8 hours25 minutesIntramolecular cyclization and dehydration are significantly faster with microwave energy.
Typical Yield 60-75%80-95%Higher efficiency and reduced side products typically lead to improved yields with microwave methods.[1]

Technical Support Center: Impurity Profiling in the Synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to impurity identification and characterization during the synthesis of this important pharmaceutical intermediate. Our approach is grounded in established chemical principles and analytical best practices to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Section 1: Understanding the Synthetic Landscape and Potential Impurities

The synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine typically proceeds through a multi-step pathway. A plausible and common route, adapted from related triazolopyridine syntheses, is outlined below. Understanding this pathway is critical for anticipating potential impurities.[1][2]

Synthesis_Pathway A 2,3-Dichloropyridine B 2-Hydrazinyl-3-chloropyridine A->B Hydrazine hydrate D N'-(3-chloropyridin-2-yl)acetohydrazide B->D Acetic Anhydride C Acetic Anhydride C->D F 8-Chloro-3-methyl- [1,2,4]triazolo[4,3-a]pyridine D->F POCl3 / Heat (Cyclization) E POCl3 or similar dehydrating agent E->F

Caption: Plausible synthetic pathway for 8-Chloro-3-methyl-[1][3]triazolo[4,3-a]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

FAQ 1: I am observing an unexpected peak in my HPLC analysis of the final product. How do I begin to identify this unknown impurity?

Answer:

Identifying unknown impurities requires a systematic approach combining chromatographic and spectroscopic techniques.[2]

  • Initial Assessment (HPLC-UV):

    • Relative Retention Time (RRT): Compare the RRT of the unknown peak to your starting materials and known intermediates. This can provide a preliminary indication of whether the impurity is a carried-over reactant or a side product.

    • UV-Vis Spectrum: The UV-Vis spectrum of the impurity, obtained from a diode array detector (DAD), can offer clues about its chromophore. Compare it to the UV spectrum of the API. A similar spectrum might suggest a structurally related impurity, while a significantly different one could indicate a more substantial structural change.

  • Mass Spectrometry (LC-MS):

    • Molecular Weight Determination: LC-MS is the most powerful tool for determining the molecular weight of the unknown impurity.[4] The mass-to-charge ratio (m/z) will provide the molecular ion, which is a critical piece of information for proposing a molecular formula.

    • Fragmentation Analysis (MS/MS): If your mass spectrometer has MS/MS capabilities, obtaining a fragmentation pattern of the impurity can provide valuable structural information. By comparing the fragmentation of the impurity to that of the API, you can often pinpoint where the modification has occurred on the core structure.

  • Isolation and Spectroscopic Characterization:

    • If the impurity is present at a significant level (typically >0.1%), isolation via preparative HPLC or column chromatography may be necessary for unambiguous structure elucidation.[5]

    • Nuclear Magnetic Resonance (NMR): Once isolated, 1H and 13C NMR spectroscopy are invaluable for determining the precise structure of the impurity. 2D NMR techniques like COSY, HSQC, and HMBC can be used to piece together the complete molecular structure.[6]

FAQ 2: My reaction is showing a significant amount of a regioisomeric impurity. What is the likely structure and how can I minimize its formation?

Answer:

In the synthesis of triazolopyridines, the formation of regioisomers is a common challenge. In the case of 8-Chloro-3-methyl-[1][3]triazolo[4,3-a]pyridine, a likely regioisomeric impurity is 5-Chloro-3-methyl-[1][3]triazolo[4,3-a]pyridine .

This can arise from incomplete regioselectivity during the initial hydrazinolysis of 2,3-dichloropyridine, leading to the formation of 3-hydrazinyl-2-chloropyridine alongside the desired 2-hydrazinyl-3-chloropyridine.

Strategies to Minimize Regioisomer Formation:

  • Reaction Temperature: Carefully control the temperature during the hydrazinolysis step. Lower temperatures may favor the formation of the desired isomer.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents (e.g., ethanol, isopropanol, or aprotic solvents like dioxane) to see if the isomeric ratio can be improved.

  • Purification of Intermediates: The most effective way to avoid this impurity in the final product is to purify the intermediate 2-hydrazinyl-3-chloropyridine before proceeding to the acylation and cyclization steps. This can often be achieved through recrystallization or column chromatography.

Regioisomer_Formation cluster_0 Hydrazinolysis of 2,3-Dichloropyridine cluster_1 Cyclization Products A 2,3-Dichloropyridine B 2-Hydrazinyl-3-chloropyridine (Desired Intermediate) A->B Hydrazine Hydrate C 3-Hydrazinyl-2-chloropyridine (Isomeric Intermediate) A->C Hydrazine Hydrate D 8-Chloro-3-methyl- [1,2,4]triazolo[4,3-a]pyridine (Desired Product) B->D Acylation & Cyclization E 5-Chloro-3-methyl- [1,2,4]triazolo[4,3-a]pyridine (Regioisomeric Impurity) C->E Acylation & Cyclization

Caption: Formation of a regioisomeric impurity.

FAQ 3: I'm observing impurities related to incomplete reaction or over-reaction. What are these and how can I control them?

Answer:

Incomplete or excessive reactions can lead to a variety of process-related impurities.

  • Unreacted Starting Materials and Intermediates:

    • 2,3-Dichloropyridine, 2-Hydrazinyl-3-chloropyridine, and N'-(3-chloropyridin-2-yl)acetohydrazide: The presence of these in your final product indicates incomplete conversion at one or more stages.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure sufficient reaction time and that the appropriate temperature is maintained for each step.

      • Stoichiometry of Reagents: Verify the correct molar ratios of your reactants. An excess of the limiting reagent may be necessary to drive the reaction to completion.

      • Catalyst/Reagent Activity: If using a catalyst or a dehydrating agent like POCl3, ensure it is fresh and active.

  • Hydrolysis Products:

    • If water is present in the reaction mixture, particularly during the cyclization step, hydrolysis of the intermediate or even the final product can occur. A potential hydrolysis impurity is 8-hydroxy-3-methyl-[1][3]triazolo[4,3-a]pyridine .

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Work-up Procedure: Minimize exposure to aqueous conditions during the work-up and purification stages.

Section 2: Data Summary and Analytical Protocols

Table 1: Common Impurities and their Characterization
Impurity NamePotential SourceRecommended Analytical Techniques
2,3-DichloropyridineUnreacted starting materialGC-MS, HPLC-UV
2-Hydrazinyl-3-chloropyridineUnreacted intermediateLC-MS, HPLC-UV
N'-(3-chloropyridin-2-yl)acetohydrazideUnreacted intermediateLC-MS, HPLC-UV
5-Chloro-3-methyl-[1][3]triazolo[4,3-a]pyridineRegioisomeric side reactionLC-MS, HPLC-UV, NMR
8-Hydroxy-3-methyl-[1][3]triazolo[4,3-a]pyridineHydrolysisLC-MS, HPLC-UV
Dimerization ProductsSide reaction at high temperaturesLC-MS
Experimental Protocol: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the analysis of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine and its impurities. Method optimization will be required for your specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Time (min) | %A | %B

    • --- | --- | ---

    • 0.0 | 95 | 5

    • 20.0 | 5 | 95

    • 25.0 | 5 | 95

    • 25.1 | 95 | 5

    • 30.0 | 95 | 5

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or monitor multiple wavelengths with a DAD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 1 mg/mL.

Section 3: Workflow for Impurity Identification and Characterization

The following diagram illustrates a logical workflow for addressing impurities encountered during the synthesis.

Impurity_Workflow A Impurity Detected in HPLC B LC-MS Analysis A->B C Determine Molecular Weight and Fragmentation B->C D Propose Potential Structures C->D E Is the structure confirmed? D->E F Isolate Impurity (Prep-HPLC or Column Chrom.) E->F No I Modify Synthetic Process to Minimize Impurity E->I Yes G NMR Analysis (1H, 13C, 2D) F->G H Confirm Structure G->H H->I J Document and Report I->J

Caption: A systematic workflow for impurity identification and control.

References

stability testing of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (CAS No: 929000-42-0).[4] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting stability studies for this heterocyclic compound. Our goal is to move beyond mere protocols and offer insights into the scientific rationale behind each step, enabling you to design robust experiments, anticipate challenges, and accurately interpret your results.

The triazolopyridine scaffold is a crucial pharmacophore found in numerous pharmaceutical drugs.[5][6] Understanding the intrinsic stability of any new active pharmaceutical ingredient (API) based on this framework is a non-negotiable aspect of drug development. It ensures safety, potency, and quality throughout the product's shelf life.[7] This guide provides a series of frequently asked questions (FAQs) and troubleshooting advice to navigate the complexities of stability testing.

Section 1: Foundational Concepts & Preliminary Steps

This section addresses the initial questions researchers have before embarking on a full stability program.

Q1: Why is a dedicated stability study for 8-Chloro-3-methyl-triazolo[4,3-a]pyridine necessary?

A dedicated stability study is critical for several reasons. Firstly, forced degradation studies are essential to develop and validate a stability-indicating analytical method—a method that can accurately separate the intact API from any potential degradation products.[8] Secondly, these studies help elucidate the intrinsic stability of the molecule and identify its likely degradation pathways under various environmental stresses (e.g., hydrolysis, oxidation, light, heat).[8][9] This information is invaluable for guiding formulation development, defining proper storage conditions, and selecting appropriate packaging.[8] For the triazolopyridine class, while some frameworks are known for high thermal stability[1][10], others can undergo unexpected degradation, such as the formation of N-oxides and subsequent dimerization under stress.[11][12] Therefore, assuming stability without empirical data is a significant risk.

Q2: What baseline analytical method should I have in place before starting stress testing?

Before initiating forced degradation, you need a reliable analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can quantify the parent compound. The initial method should, at a minimum, provide a sharp, symmetrical peak for 8-Chloro-3-methyl-triazolo[4,3-a]pyridine, free from interference from any synthesis-related impurities. This method will serve as the foundation for developing the final, validated stability-indicating method once you have generated the degradation products.

Q3: What are the primary stress conditions I need to test according to regulatory guidelines?

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH), are designed to accelerate degradation to generate the likely degradants that could form over a product's shelf life.[8] The core conditions to investigate are:

  • Hydrolysis: Across a range of pH values (typically acidic, neutral, and basic).

  • Oxidation: Using a suitable oxidizing agent.

  • Photolysis: Exposure to controlled light sources.

  • Thermal Stress: Elevated temperatures, often in both solid and solution states.

Section 2: Experimental Design & Protocols for Forced Degradation

This section provides detailed protocols and the scientific rationale for each stress condition. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify primary degradants without destroying the molecule entirely.[7]

Workflow for Forced Degradation Studies

Below is a typical workflow for conducting a forced degradation study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Interpretation API Characterize API (Purity, Identity) Method_Dev Develop Initial Assay Method (HPLC) API->Method_Dev Stress Prepare Samples (Solid & Solution) Conditions Apply Stress Conditions Stress->Conditions Hydrolysis Hydrolysis (Acid, Base, Neutral) Conditions->Hydrolysis pH Oxidation Oxidation (e.g., H₂O₂) Conditions->Oxidation Redox Thermal Thermal (Heat/Humidity) Conditions->Thermal Temp Photo Photolytic (UV/Vis Light) Conditions->Photo Light Analysis Analyze Stressed Samples (HPLC, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Method_Val Develop & Validate Stability-Indicating Method Analysis->Method_Val ID Identify Degradants (MS, NMR) Analysis->ID Method_Val->ID Pathway Elucidate Degradation Pathways ID->Pathway Report Summarize Data & Report Findings Pathway->Report

Caption: Workflow for Stability Testing and Degradation Pathway Elucidation.

Q4: How should I perform hydrolytic stability testing?

Hydrolytic degradation is one of the most common pathways. Testing across a pH range is crucial as the stability of the triazolopyridine ring system can be highly pH-dependent.

Experimental Protocol: Hydrolysis

  • Stock Solution: Prepare a stock solution of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine in a suitable organic solvent (e.g., Acetonitrile or Methanol) at approximately 1 mg/mL.

  • Sample Preparation: In separate, inert vials (e.g., glass), add a small aliquot of the stock solution to the following aqueous media to achieve a final concentration of ~0.1 mg/mL:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Neutral: Purified Water

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

  • Control Samples: Prepare corresponding control samples stored at a refrigerated temperature (~5°C) to account for non-thermal degradation.

  • Stress Conditions: Place the test vials in a controlled temperature bath at 60-80°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24, 48 hours). Immediately neutralize the acidic and basic samples before analysis to prevent further degradation during sample queuing.

  • Analysis: Analyze all samples by HPLC, calculating the percentage of API remaining and observing the formation of any new peaks.

Causality Insight: Heating accelerates the hydrolysis reaction. The choice of 0.1 M acid and base provides sufficiently harsh conditions to promote degradation within a reasonable timeframe. Neutralization before injection is critical to ensure the observed degradation is solely due to the stress condition and not an artifact of the analytical process.

Q5: What degradation pathways should I anticipate under oxidative stress?

Oxidative degradation can be complex. For triazolopyridine derivatives, a key susceptibility is the oxidation of the pyridine nitrogen atom to form an N-oxide.[11][12] This N-oxide can be a key intermediate that may undergo further reactions.[12]

Experimental Protocol: Oxidation

  • Sample Preparation: Prepare a solution of the compound (~0.1 mg/mL) in a mixture of Acetonitrile and Water (e.g., 50:50 v/v).

  • Stress Application: Add 3-6% hydrogen peroxide (H₂O₂) to the solution. The reaction is typically conducted at room temperature.

  • Control Sample: Prepare a sample without H₂O₂ and store it under the same conditions.

  • Time Points: Monitor the reaction at time points such as 2, 8, and 24 hours. The reaction can be quenched by adding a small amount of an antioxidant or by significant dilution if necessary.

  • Analysis: Analyze using HPLC and LC-MS. Pay close attention to new peaks with a mass increase of +16 amu, which is characteristic of N-oxide formation.

Causality Insight: Hydrogen peroxide is a common choice as it mimics potential oxidative stress from residual peroxides in excipients or atmospheric oxygen. The potential degradation pathway illustrated below is based on published data for a similar triazolopyridine API and represents a plausible mechanism to investigate.[11][12]

G parent 8-Chloro-3-methyl- triazolo[4,3-a]pyridine n_oxide N-Oxide Intermediate (+16 amu) parent->n_oxide Oxidation [H₂O₂] further_products Further Degradation Products (e.g., Dimerization, Ring Opening) n_oxide->further_products Further Stress (e.g., Heat, Acid)

Caption: Plausible Oxidative Degradation Pathway for Triazolopyridines.[11][12]

Q6: How do I approach photostability testing?

Photostability testing is governed by ICH guideline Q1B and evaluates the effect of light exposure.[13][14] It's crucial to test the drug substance directly and, if relevant, in solution to understand its intrinsic photosensitivity.

Experimental Protocol: Photostability

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid powder in a shallow, transparent dish (e.g., petri dish).

    • Solution State: Prepare a solution (~0.1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile/Water) in a chemically inert, transparent container (e.g., quartz cuvette).

  • Control Samples: Prepare "dark" controls for both solid and solution samples by wrapping them completely in aluminum foil. Place these alongside the test samples to differentiate between light-induced and thermal degradation.[14]

  • Exposure: Place the test and control samples in a photostability chamber. The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

  • Analysis: After the exposure period, compare the assay and impurity profiles of the light-exposed samples to the dark controls.[15]

Causality Insight: The use of both UV and visible light sources is mandated because different chromophores within the molecule may absorb at different wavelengths. The dark control is essential to isolate the effects of light from any concurrent thermal effects inside the chamber.[14] N-heterocyclic compounds can be susceptible to photolysis, so this test is particularly important.[16]

Section 3: Data Interpretation & Troubleshooting

Q7: I've run my experiments, what's the best way to present the data?

Clear data presentation is key. A summary table is highly effective for comparing results across different stress conditions.

Table 1: Summary of Forced Degradation Results for 8-Chloro-3-methyl-triazolo[4,3-a]pyridine

Stress ConditionReagent/ParametersDuration (hrs)Assay (% Remaining)% DegradationNo. of Degradants >0.1%
Control Room Temperature4899.8%0.2%0
Acid Hydrolysis 0.1 M HCl @ 80°C2491.5%8.5%2
Base Hydrolysis 0.1 M NaOH @ 80°C1285.2%14.8%3
Oxidation 6% H₂O₂ @ 25°C889.9%10.1%1 (Major)
Thermal (Solid) 80°C / 75% RH4899.5%0.5%0
Photolytic (Solid) ICH Q1B ConditionsN/A98.7%1.3%1

Note: The data above is illustrative and should be replaced with actual experimental results.

Q8: I am not observing any degradation under a specific condition. What should I do?

If you see less than 5% degradation, the conditions may not be stringent enough. You can:

  • Increase Stress Duration: Extend the exposure time.

  • Increase Temperature: For hydrolysis and thermal studies, increase the temperature (e.g., from 60°C to 80°C).

  • Increase Reagent Concentration: For hydrolysis or oxidation, you can cautiously increase the concentration of the acid, base, or oxidizing agent.

It is also possible that the molecule is intrinsically stable under that specific condition, which is a valid and important result. Some triazolopyridine frameworks are known to be highly thermally stable.[1][10]

Q9: My chromatogram shows the main peak decreasing, but no new peaks are appearing. What could be happening?

This scenario can occur for several reasons:

  • Degradant is not UV-active: The degradation product may lack a chromophore and is therefore not detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help identify such species.

  • Degradant is insoluble: The product may have precipitated out of the solution. Visually inspect your vials for any cloudiness or solid material.

  • Degradant is volatile: The product could be a volatile compound that is lost during sample preparation.

  • Degradant is retained on the column: The product might be strongly adsorbing to the HPLC column stationary phase. A gradient flush with a strong solvent at the end of each run can help elute these compounds.

References

refining the workup procedure for the synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine

Technical Support Center: Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

Welcome to the technical support resource for the synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into the critical workup and purification stages of this important heterocyclic scaffold. The following sections are structured in a problem-oriented question-and-answer format to directly address challenges you may encounter in the lab.

Core Concept: The Chemistry of the Workup

The workup for 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a nitrogen-containing heterocycle, is fundamentally an exercise in exploiting its physicochemical properties to separate it from unreacted starting materials, catalysts, and reaction byproducts.[4] The triazolopyridine core is weakly basic, a feature that can be leveraged during aqueous extraction but also presents challenges, such as its potential solubility in acidic aqueous phases. The typical synthesis involves a cyclization reaction, often from 2-hydrazino-3-chloropyridine, which may leave behind acidic or basic residues requiring careful neutralization.[5] A successful workup and purification are paramount to obtaining a high-purity final product suitable for downstream applications.

Standard Workup & Purification Workflow

A generalized workflow for the isolation of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is depicted below. This process serves as our baseline before delving into specific troubleshooting scenarios.

cluster_0Reaction Completioncluster_1Workup Stagecluster_2Purification StagercReaction Mixture(Crude Product in Solvent)quenchQuench Reaction(e.g., add to ice-water)rc->quenchStep 1neutralizeNeutralize(if necessary, e.g., with NaHCO3)quench->neutralizeStep 2extractExtract with Organic Solvent(e.g., Ethyl Acetate, DCM)neutralize->extractStep 3washWash Organic Layer(e.g., Water, Brine)extract->washStep 4dryDry Organic Layer(e.g., Na2SO4, MgSO4)wash->dryStep 5filterFilter Drying Agentdry->filterStep 6concentrateConcentrate in vacuo(Rotary Evaporator)filter->concentrateStep 7purifyPurification of Crude Solidconcentrate->purifyStep 8recrystallizeRecrystallization(e.g., from Ethanol)purify->recrystallizeOption AchromatographyColumn Chromatography(Silica Gel)purify->chromatographyOption Bfinal_productPure Crystalline Productrecrystallize->final_productchromatography->final_product

Caption: Standard Workup & Purification Workflow.

Troubleshooting Guide & FAQs

This section addresses specific, common problems encountered during the workup procedure.

Part 1: Issues During Quenching and Neutralization

Q1: Upon adding my reaction mixture to water, a thick, unfilterable solid or goo precipitated instead of a fine crystalline powder. What should I do?

Answer: This is a common issue when a product "crashes out" of solution too quickly or is contaminated with polymeric byproducts.[6]

  • Causality: Rapid desolvation and high supersaturation cause amorphous precipitation rather than crystalline solid formation. The goo may also be a mixture of your product and impurities.

  • Immediate Action:

    • Do not attempt to filter the goo. Instead, proceed with a liquid-liquid extraction.

    • Add a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) to the aqueous mixture to dissolve the precipitate.

    • Transfer the entire biphasic mixture to a separatory funnel and proceed with the extraction as planned. The impurities may partition differently between the layers, aiding in purification.

  • Pro-Tip: For future runs, try a "reverse quench": add the ice-water quench solution slowly to the stirred reaction mixture. This maintains a lower level of supersaturation and can promote the formation of a more manageable solid.

Q2: I added sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, and the separatory funnel erupted, causing product loss. How can I prevent this?

Answer: This hazardous situation is caused by the rapid release of CO₂ gas from the acid-base reaction in a closed system.

  • Causality: The neutralization of strong acids (e.g., excess TFA, HCl) with bicarbonate is vigorous. Shaking the sealed separatory funnel builds pressure rapidly.

  • Preventative Protocol:

    • Perform neutralization in an open flask: Transfer the organic layer to an Erlenmeyer flask that is at least 4-5 times the volume of the liquid.

    • Slow, controlled addition: Add the saturated NaHCO₃ solution slowly in small portions to the vigorously stirred organic solution. Allow the effervescence to subside between additions.

    • Stir until degassing is complete: After all the bicarbonate has been added, continue stirring for 10-15 minutes to ensure all dissolved CO₂ has escaped.[6]

    • Proceed to separatory funnel: Only after the gas evolution has completely stopped should you transfer the mixture to the separatory funnel for washing.

Part 2: Issues During Extraction and Phase Separation

Q3: I've added the extraction solvent and aqueous layer, but I can't see a clear line between the phases. An emulsion has formed. How do I break it?

Answer: Emulsions are stable mixtures of immiscible liquids, often stabilized by fine particulate matter or surfactant-like impurities. Breaking them is crucial for an efficient extraction.

  • Causality: Overly vigorous shaking is a primary cause.[7] The presence of polar, high-molecular-weight byproducts can also stabilize emulsions.

  • Troubleshooting Steps (in order of application):

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the phases will separate on their own.

    • Brine Wash: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the organic layer.[7]

    • Gentle Swirling: Gently swirl the funnel instead of shaking it. Sometimes a gentle, continuous motion can coalesce the dispersed droplets.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.

startProblem:Emulsion / No Phase SeparationwaitWait 10-30 minutesstart->waitbrineAdd Saturated Brine (NaCl)wait->brineIf not resolvedsuccessPhases Separatedwait->successResolvedswirlGently Swirl Funnelbrine->swirlIf not resolvedbrine->successResolvedfilterFilter through Celite®swirl->filterIf not resolvedswirl->successResolvedcentrifugeCentrifuge Mixturefilter->centrifugeIf not resolvedfilter->successResolvedcentrifuge->successResolved

Caption: Troubleshooting Decision Tree for Emulsions.

Q4: After extraction and concentration, my yield is very low. Where could my product have gone?

Answer: Product loss during workup is a frequent issue. A systematic check is required.

  • Possible Causes & Solutions:

    • Product is in the aqueous layer: The triazolopyridine nucleus is basic and can be protonated by residual acid, making it water-soluble.

      • Check: Take a small sample of the combined aqueous layers, basify it with 1M NaOH to pH ~8-9, and back-extract with ethyl acetate. Run a TLC of this extract against a standard of your crude product. If product is present, you will need to basify and re-extract all your aqueous layers.

    • Incomplete Extraction: You may not have used enough organic solvent or performed enough extraction cycles.

      • Solution: A standard procedure is to extract with 3 portions of solvent (e.g., 3 x 50 mL for a 100 mL aqueous layer). Always check the final organic extract by TLC to ensure no more product is being extracted.

    • Product Instability: The product may be degrading on contact with acid or base during the workup.[1]

      • Solution: Minimize contact time with harsh pH conditions. Use milder reagents (e.g., saturated NaHCO₃ instead of 1M NaOH) and work quickly.

    • Product Volatility: While less likely for this compound (M.P. 180-182 °C), highly pure, lower molecular weight heterocycles can sometimes be lost during rotary evaporation if high vacuum and excessive heat are applied.[5]

      • Solution: Use a moderate water bath temperature (35-40 °C) and control the vacuum carefully.

Part 3: Issues During Purification

Q5: I am trying to recrystallize the crude product from ethanol as suggested in the literature, but it either won't dissolve or oils out upon cooling. What's wrong?

Answer: Successful recrystallization requires a careful balance of solubility. "Oiling out" occurs when the product's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated while still warm.

  • Troubleshooting Recrystallization:

    • Insolubility: If the product won't dissolve even at reflux, you may have the wrong solvent or significant insoluble impurities.

      • Solution: Try a more polar solvent system, such as Ethanol/Water or Methanol. If impurities are the issue, perform a hot filtration: dissolve the crude product in a minimum of hot solvent, filter it while hot to remove insoluble material, then allow the filtrate to cool.

    • Oiling Out:

      • Solution 1 (Add more solvent): The concentration may be too high. Add more hot solvent until the oil redissolves, then allow it to cool very slowly.

      • Solution 2 (Change solvent system): A two-solvent system is often effective. Dissolve the crude in a small amount of a good solvent (e.g., DCM, Methanol). Then, slowly add a poor solvent (e.g., Hexanes, Diethyl Ether) at room temperature until persistent cloudiness is observed. Warm gently to redissolve, then cool slowly.

      • Solution 3 (Scratching): Use a glass rod to scratch the inside of the flask at the liquid's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q6: My final product looks clean by TLC, but the ¹H NMR spectrum shows broad peaks. What does this indicate?

Answer: Broad NMR peaks can indicate several issues related to the sample's purity and condition.

  • Potential Causes:

    • Residual Paramagnetic Impurities: Trace amounts of metals (e.g., from catalysts) can cause significant peak broadening.

      • Solution: Try filtering a solution of your compound through a small plug of silica gel or Celite®.

    • Slow Conformational Exchange: While less common for this rigid scaffold, some molecules exist in multiple conformations that are slowly interconverting on the NMR timescale.

      • Solution: Acquiring the NMR spectrum at a higher temperature (e.g., 50 °C) can sometimes coalesce these peaks into sharper signals.

    • Aggregation: The compound may be aggregating at the concentration used for the NMR sample.

      • Solution: Dilute the sample and re-acquire the spectrum.

    • Trace Acidity: Residual acid (e.g., TFA, HCl) can cause proton exchange with the basic nitrogens on your heterocycle, leading to broadening of nearby peaks.

      • Solution: Prepare the NMR sample and add one drop of D₂O, shake, and re-acquire. This can exchange acidic protons and sometimes sharpen the spectrum. Alternatively, re-purify the material ensuring all acid is removed.

Supporting Data & Protocols
Table 1: Solvent Selection for Extraction
SolventDensity (g/mL)LayerProsCons
Ethyl Acetate (EtOAc) 0.902TopGood solvating power for many organics; easily removed.[8]Partially miscible with water; can extract some water.
Dichloromethane (DCM) 1.33BottomExcellent solvent; forms a sharp phase boundary.Higher toxicity; more volatile.
Chloroform (CHCl₃) 1.49BottomSimilar to DCM.Higher toxicity than DCM.
Diethyl Ether (Et₂O) 0.713TopVery low boiling point, easy to remove.Extremely flammable; can form peroxides.
Detailed Protocol: Standard Aqueous Workup
  • Quench: Cool the reaction vessel in an ice bath. Slowly pour the reaction mixture into a beaker containing crushed ice or cold water, with stirring.[9]

  • Neutralize: If the reaction was run under acidic conditions, slowly add a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH of the aqueous layer is ~7-8.

  • Extract: Transfer the mixture to a separatory funnel. Add a volume of extraction solvent (e.g., Ethyl Acetate) and shake the funnel for ~30 seconds, venting frequently.[5] Allow the layers to separate.

  • Separate Layers: Drain the lower layer. If your solvent is less dense than water (e.g., EtOAc), the organic layer is the top layer. Drain and collect the aqueous layer, then drain the organic layer into a clean flask.

  • Re-extract: Return the aqueous layer to the funnel and repeat the extraction two more times with fresh solvent. Combine all organic extracts.

  • Wash: Wash the combined organic layers sequentially with:

    • 1 portion of deionized water (to remove water-soluble impurities).

    • 1 portion of saturated NaCl solution (brine) (to remove residual water from the organic layer).

  • Dry: Transfer the washed organic layer to a clean Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. The solution should be clear, and the drying agent should be free-flowing.

  • Filter & Concentrate: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and filter paper with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Technical Support Center: Regioselective Synthesis of Substituted Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve high regioselectivity in your synthetic endeavors. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a key structural motif in many pharmacologically active compounds, making its efficient and selective synthesis a critical aspect of medicinal chemistry and drug discovery.[4]

Troubleshooting Guide: Navigating the Labyrinth of Regioselectivity

The primary challenge in the synthesis of[1][2][3]triazolo[4,3-a]pyridines is the frequent co-formation of the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer. This guide provides a systematic approach to diagnosing and resolving issues related to poor regioselectivity.

Problem 1: My reaction yields a mixture of[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine isomers.

This is the most common issue encountered. The formation of the [1,5-a] isomer often occurs through a Dimroth rearrangement of the initially formed [4,3-a] product, particularly under acidic or basic conditions.[1][2][5]

1. Reaction Conditions:

  • pH Control is Critical: Both acidic and basic conditions can promote the Dimroth rearrangement.[1][5][6]

    • If using acidic conditions (e.g., for cyclization of hydrazones):

      • Action: Minimize reaction time and temperature. Use the mildest acid catalyst effective for the transformation. Consider a post-reaction neutralization step before workup and purification.

    • If using basic conditions:

      • Action: Opt for milder bases (e.g., K₂CO₃ over NaOEt). Keep reaction temperatures as low as possible. Buffer the reaction mixture if feasible.

  • Thermal Effects: Elevated temperatures can provide the activation energy needed for the rearrangement.

    • Action: Screen lower reaction temperatures. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially minimizing isomerization.[7]

2. Choice of Starting Materials:

  • Substituent Effects on the Pyridine Ring: Electron-withdrawing groups on the pyridine ring of the 2-hydrazinopyridine starting material can make the resulting[1][2][3]triazolo[4,3-a]pyridine more susceptible to rearrangement.

    • Action: If feasible, consider a synthetic route that introduces sensitive substituents at a later stage.

  • Nature of the Cyclization Precursor: The choice of reagent that provides the C3 carbon of the triazole ring can influence the reaction pathway.

    • Action: For oxidative cyclization of pyridinylhydrazones, the choice of oxidant can be crucial. Milder oxidants might favor the kinetic [4,3-a] product.[8][9][10]

3. Reaction Monitoring:

  • Isomerization Over Time: The ratio of [4,3-a] to [1,5-a] isomers may change over the course of the reaction.

    • Action: Monitor the reaction at regular intervals using a suitable analytical technique (e.g., LC-MS or ¹H NMR of aliquots) to determine the optimal reaction time that maximizes the yield of the desired isomer before significant rearrangement occurs.

Problem 2: I am unsure which isomer is which. How can I definitively characterize the[1][2][3]triazolo[4,3-a] and[1][2][3]triazolo[1,5-a] regioisomers?

Unambiguous characterization is essential for confirming the success of your regioselective synthesis.

1. NMR Spectroscopy:

  • ¹H-¹⁵N HMBC Spectroscopy: This is a powerful and often conclusive method for distinguishing between the two isomers.[3][11] The correlation patterns between protons on the pyridine ring and the nitrogen atoms of the triazole ring are distinct for each isomer.

    • In [1][2][3]triazolo[4,3-a]pyridines , the bridgehead nitrogen is N4.

    • In [1][2][3]triazolo[1,5-a]pyridines , the bridgehead nitrogen is N4, but the connectivity of the triazole ring is different.

  • ¹H NMR Spectroscopy: While less definitive than ¹H-¹⁵N HMBC, there are often characteristic differences in the chemical shifts of the pyridine protons. The proton at C5 in the [4,3-a] isomer is often more deshielded compared to the corresponding proton in the [1,5-a] isomer. However, these differences can be subtle and influenced by substituents.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can reveal through-space proximities between protons, which can help elucidate the substitution pattern and, by extension, the isomeric form.

2. X-ray Crystallography:

  • The Gold Standard: If you can obtain a single crystal of your product, X-ray crystallography provides unequivocal structural proof.

Problem 3: My attempts to separate the two isomers by column chromatography are failing.

The similar polarity of the two isomers can make their separation challenging.

1. Column Chromatography:

  • Stationary Phase: Standard silica gel is often the first choice. If co-elution is a problem, consider using alumina (basic or neutral) or a bonded-phase silica (e.g., diol, cyano).

  • Solvent System Optimization:

    • Action: A shallow gradient of a polar solvent (e.g., ethyl acetate, methanol, or acetone) in a non-polar solvent (e.g., hexanes, dichloromethane) is often more effective than an isocratic elution.

    • Pro Tip: Adding a small amount of a third solvent with different properties (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds, if compatible with your product) can sometimes significantly improve separation.

  • High-Performance Liquid Chromatography (HPLC):

    • Action: Both normal-phase and reverse-phase HPLC can be powerful tools for separating stubborn isomers. Chiral HPLC may even resolve enantiomers if applicable.

2. Recrystallization:

  • Fractional Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent system, fractional recrystallization can be an effective, scalable purification method.

    • Action: Screen a wide range of solvents and solvent mixtures to find conditions where one isomer crystallizes out while the other remains in solution.

Frequently Asked Questions (FAQs)

Q1: What is the Dimroth rearrangement and why is it a problem in my synthesis?

The Dimroth rearrangement is an isomerization of certain nitrogen-containing heterocycles. In the context of triazolopyridines, it involves the ring-opening of the[1][2][3]triazolo[4,3-a]pyridine isomer, followed by rotation and ring-closure to form the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine.[1][6][12] This is a significant challenge as it leads to the formation of an undesired regioisomer, reducing the yield of your target compound and complicating purification.

Q2: Are there any general guidelines for choosing reaction conditions to favor the[1][2][3]triazolo[4,3-a]pyridine isomer?

To favor the kinetically controlled [4,3-a] product, it is generally advisable to use milder reaction conditions. This includes:

  • Lower reaction temperatures.

  • Shorter reaction times.

  • Avoiding strongly acidic or basic conditions.[1][5]

  • Careful selection of the oxidant in oxidative cyclization reactions.[8][9]

Q3: How do the electronic properties of the substituents on my starting materials affect regioselectivity?

The electronic properties of substituents on both the 2-hydrazinopyridine and the aldehyde (or other C1-synthon) can influence the reaction's regioselectivity. Electron-withdrawing groups on the pyridine ring can increase the propensity for the Dimroth rearrangement. The electronic nature of the aldehyde substituent can affect the rate of the initial hydrazone formation and the subsequent cyclization.

Q4: Can I use computational chemistry to predict the likely outcome of my reaction?

Yes, computational methods, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathways and predict the relative stabilities of the[1][2][3]triazolo[4,3-a] and[1][2][3]triazolo[1,5-a]pyridine isomers. This can provide valuable insights to guide your experimental design and choice of reaction conditions.

Q5: What are some of the most reliable synthetic methods for preparing substituted[1][2][3]triazolo[4,3-a]pyridines with high regioselectivity?

Several methods have been reported to provide good to excellent regioselectivity. These include:

  • Oxidative cyclization of 2-pyridinylhydrazones: This is a widely used method. The choice of oxidant (e.g., I₂, NCS, CAN) and reaction conditions is crucial for success.[8][9][10][13][14]

  • Palladium-catalyzed coupling of 2-chloropyridines with acid hydrazides followed by cyclization: This two-step, one-pot procedure can be highly efficient.[14]

  • Reaction of 2-hydrazinopyridines with various C1-synthons: Reagents like orthoesters, acid chlorides, and isothiocyanates can be used, with the reaction conditions dictating the regiochemical outcome.

Experimental Protocols & Data

Table 1: Influence of Oxidizing Agent on the Oxidative Cyclization of 2-Pyridinylhydrazones
EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield of[1][2][3]triazolo[4,3-a]pyridine (%)Reference
1I₂H₂ORoom Temp3HighJatangi et al., 2018
2NCSDMF01ExcellentMDPI, 2021[8]
3CANPEGRoom Temp2-3GoodNakka et al., 2015[14]
4OxoneVariousRoom Temp - 802-24Moderate to GoodResearchGate[10]

Note: Yields are qualitative as reported in the literature and can vary significantly based on the specific substrates used.

Protocol: Spectroscopic Differentiation of Regioisomers using ¹H-¹⁵N HMBC
  • Sample Preparation: Prepare a concentrated solution of your purified product or product mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Acquisition: Acquire a standard ¹H spectrum and a gradient-selected ¹H-¹⁵N HMBC spectrum on a high-field NMR spectrometer.

  • Data Analysis:

    • For the [1][2][3]triazolo[4,3-a]pyridine isomer, look for correlations between the pyridine ring protons (especially H5 and H8) and the triazole nitrogen atoms.

    • For the [1][2][3]triazolo[1,5-a]pyridine isomer, the correlation pattern will be different due to the altered connectivity of the triazole ring.

    • Compare the observed correlations with published data for known compounds to confirm the identity of your product(s).[3][11]

Visualizations

Diagram 1: The Regioselective Challenge

G 2-Hydrazinopyridine 2-Hydrazinopyridine Aldehyde Aldehyde Reaction Reaction 2-Hydrazinopyridine->Reaction Condensation & Cyclization Aldehyde->Reaction Triazolo_4_3_a [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Triazolo_1_5_a [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Dimroth Dimroth Rearrangement Triazolo_4_3_a->Dimroth Reaction->Triazolo_4_3_a Reaction->Triazolo_1_5_a Dimroth->Triazolo_1_5_a

Caption: The central challenge in the synthesis of[1][2][3]triazolo[4,3-a]pyridines.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed (Mixture of Isomers) check_conditions Analyze Reaction Conditions start->check_conditions acid_base Is the reaction strongly acidic or basic? check_conditions->acid_base high_temp Is the reaction temperature high? acid_base->high_temp No Action: Use milder acid/base\nor buffer system Action: Use milder acid/base or buffer system acid_base->Action: Use milder acid/base\nor buffer system optimize_reagents Optimize Reagents high_temp->optimize_reagents No Action: Screen lower\ntemperatures Action: Screen lower temperatures high_temp->Action: Screen lower\ntemperatures ewg Are there strong EWGs on the pyridine ring? optimize_reagents->ewg purification Optimize Purification ewg->purification No Action: Consider alternative\nsynthetic route Action: Consider alternative synthetic route ewg->Action: Consider alternative\nsynthetic route end Improved Regioselectivity purification->end Action: Use milder acid/base\nor buffer system->high_temp Action: Screen lower\ntemperatures->optimize_reagents Action: Consider alternative\nsynthetic route->purification

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

References

strategies to minimize byproduct formation in triazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine regioisomers. How can I control the selectivity?

A1: Understanding the Root Cause: The Dimroth Rearrangement

The formation of regioisomeric mixtures is one of the most common challenges in the synthesis of substituted[1][2][3]triazolopyridines. This is often due to the Dimroth rearrangement , a thermally or chemically induced isomerization where the endocyclic and exocyclic nitrogen atoms of a triazole ring switch places.

In this context, the initially formed, kinetically favored [1][2][3]triazolo[4,3-a]pyridine can rearrange to the thermodynamically more stable [1][2][3]triazolo[1,5-a]pyridine . This rearrangement can be facilitated by acidic or basic conditions, and even by the nature of the substituents on the rings.

Troubleshooting Strategies:

  • Control of pH:

    • To favor the[1][2][3]triazolo[4,3-a]pyridine (kinetic product): Employ neutral or milder reaction conditions. For syntheses starting from 2-hydrazinopyridine, oxidative cyclization using reagents like N-chlorosuccinimide (NCS) in a neutral solvent at low temperatures can lock in the kinetic isomer before rearrangement can occur.[4]

    • To favor the[1][2][3]triazolo[1,5-a]pyridine (thermodynamic product): The presence of acid or base can promote the Dimroth rearrangement. If the thermodynamic isomer is the desired product, treatment of the crude reaction mixture with a catalytic amount of acid or base during workup or purification can drive the conversion.

  • Choice of Starting Material and Reaction Pathway:

    • For[1][2][3]triazolo[4,3-a]pyridines: The most direct route is the cyclization of a 2-hydrazinopyridine derivative. This precursor already has the necessary N-N bond connectivity.

    • For[1][2][3]triazolo[1,5-a]pyridines: Starting from a 2-aminopyridine derivative is generally preferred. This pathway involves the formation of an N-N bond during the cyclization, directly leading to the more stable isomer.[2][3][5]

Visualizing the Isomerization Pathway:

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control cluster_2 Direct Synthesis 2-Hydrazinopyridine 2-Hydrazinopyridine Kinetic_Product [1,2,4]triazolo[4,3-a]pyridine 2-Hydrazinopyridine->Kinetic_Product Mild Oxidative Cyclization Thermodynamic_Product [1,2,4]triazolo[1,5-a]pyridine Kinetic_Product->Thermodynamic_Product Dimroth Rearrangement (Acid/Base, Heat) 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Thermodynamic_Product e.g., with Nitriles + Oxidant

Caption: Synthetic pathways to triazolopyridine isomers.

Q2: I am observing a significant amount of uncyclized starting material in my reaction mixture. What could be the issue?

A2: Incomplete Cyclization: A Common Hurdle

Incomplete cyclization can stem from several factors, primarily related to the stability of the intermediate and the efficacy of the cyclizing agent.

Troubleshooting Strategies:

  • Intermediate Stability: The open-chain precursors, such as N-(pyridin-2-yl)formamidoximes or hydrazones, can be prone to hydrolysis or other side reactions. Ensure anhydrous reaction conditions and use freshly prepared or purified intermediates.

  • Cyclizing Agent/Oxidant:

    • For syntheses of[1][2][3]triazolo[1,5-a]pyridines from N-(pyridin-2-yl)formamidoximes, a powerful dehydrating agent is crucial. While various reagents can be used, trifluoroacetic anhydride has been shown to be highly effective under mild conditions.[6]

    • In oxidative cyclizations to form[1][2][3]triazolo[4,3-a]pyridines from 2-pyridylhydrazones, the choice and stoichiometry of the oxidant are critical. Insufficient oxidant will lead to incomplete conversion. Common oxidants include iodine/potassium iodide (I₂/KI) and phenyliodine(III) bis(trifluoroacetate) (PIFA).[2][7] Ensure the oxidant is active and used in the correct molar ratio.

  • Reaction Temperature and Time: Some cyclizations require elevated temperatures to overcome the activation energy barrier. Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.[5][7][8] If conventional heating is used, ensure the reaction is monitored by TLC or LC-MS to determine the optimal reaction time.

Experimental Workflow for Optimizing Cyclization:

G start Reaction Setup (Anhydrous Conditions) reagent Add Cyclizing Agent/ Oxidant start->reagent monitoring Monitor by TLC/LC-MS reagent->monitoring complete Reaction Complete? monitoring->complete workup Workup and Purification complete->workup Yes troubleshoot Troubleshooting complete->troubleshoot No increase_temp Increase Temperature/ Use Microwave troubleshoot->increase_temp change_reagent Change Cyclizing Agent/ Increase Stoichiometry troubleshoot->change_reagent increase_temp->monitoring change_reagent->monitoring

Caption: Workflow for troubleshooting incomplete cyclization.

Q3: My copper-catalyzed synthesis of[1][2][3]triazolo[1,5-a]pyridines from 2-aminopyridine and a nitrile is giving low yields and multiple byproducts. What are the likely side reactions?

A3: Navigating the Complexities of Copper Catalysis

Copper-catalyzed reactions for triazolopyridine synthesis are powerful but can be sensitive to reaction conditions, leading to various byproducts.

Potential Side Reactions and Byproducts:

  • Homocoupling of 2-Aminopyridine: Copper catalysts can promote the oxidative homocoupling of 2-aminopyridine, leading to the formation of 2,2'-azopyridine.

  • Hydrolysis of Nitrile: In the presence of water, the nitrile starting material can be hydrolyzed to the corresponding amide or carboxylic acid, which will not participate in the desired reaction.

  • Formation of Guanidylpyridines: Under certain conditions, 2-aminopyridine can react with itself or other nitrogen sources to form guanidylpyridine byproducts.[7]

  • Catalyst Inactivation: The copper catalyst can be deactivated by strong coordination with starting materials, products, or byproducts, leading to a stalled reaction.

Troubleshooting Strategies:

  • Ligand Selection: The addition of a suitable ligand can modulate the reactivity of the copper catalyst, preventing side reactions and promoting the desired transformation.

  • Anhydrous Conditions: Strictly anhydrous conditions are essential to prevent nitrile hydrolysis.

  • Atmosphere: While many of these reactions use air as the oxidant, in some cases, a controlled atmosphere of oxygen or the use of a co-oxidant may be beneficial.

  • Catalyst Loading: Optimizing the catalyst loading is crucial. Too little catalyst may result in a slow or incomplete reaction, while too much can sometimes promote side reactions.

  • Heterogeneous Catalysts: The use of a heterogeneous copper catalyst, such as Cu-Zn/Al-Ti, can simplify purification and potentially reduce side reactions.[5][7]

Data Summary: Optimizing Reaction Conditions

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Improvement
Catalyst CuBr (5 mol%)CuBr (5 mol%) with a ligand (e.g., neocuproine)Ligand modulates catalyst reactivity, suppressing side reactions.
Solvent TolueneAnhydrous DMFDMF can better solvate intermediates and may facilitate the reaction.
Atmosphere AirDry Air or O₂Ensures a consistent supply of the oxidant.
Temperature 80 °C110 °CIncreased temperature can improve reaction kinetics.

Troubleshooting Guide: Identification and Purification

How can I differentiate between the[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine isomers using analytical techniques?

NMR Spectroscopy:

  • ¹H NMR: The chemical shifts of the protons on the pyridine ring can be indicative of the isomer. However, these can be highly dependent on the substituents.

  • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms, particularly the bridgehead carbons, can differ between the two isomers.

  • ¹H-¹⁵N HMBC: This is a powerful and often unambiguous method for distinguishing between the two regioisomers. The correlation patterns between protons and the nitrogen atoms of the triazole and pyridine rings are distinct for each isomer.[9]

Mass Spectrometry:

While both isomers will have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can differ, providing structural clues.

HPLC:

Developing a robust HPLC method is crucial for both monitoring the reaction progress and for purification.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective.

  • Method Development: Start with a broad gradient to elute all components, then optimize the gradient to achieve baseline separation of the desired product from byproducts and starting materials.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine (Kinetic Product)

This protocol is adapted from a method utilizing an oxidative cyclization with N-chlorosuccinimide (NCS).[4]

  • Preparation of the Hydrazone:

    • Dissolve 2-hydrazinopyridine (1.0 eq) in ethanol.

    • Add pyridine-4-carbaldehyde (1.0 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Collect the precipitated hydrazone by filtration and dry under vacuum.

  • Oxidative Cyclization:

    • Dissolve the hydrazone (1.0 eq) in dry DMF.

    • Cool the mixture in an ice bath.

    • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Caution: The reaction can be exothermic.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of[1][2][3]Triazolo[1,5-a]pyridine (Thermodynamic Product)

This protocol is based on the cyclization of an N-(pyrid-2-yl)formamidoxime intermediate.[6]

  • Preparation of N-(pyrid-2-yl)formamidoxime:

    • Prepare N,N-dimethylformamide dimethyl acetal by reacting N,N-dimethylformamide with dimethyl sulfate.

    • React the acetal with 2-aminopyridine (1.0 eq) to form the corresponding formamidine.

    • Treat the formamidine with hydroxylamine hydrochloride (1.1 eq) in the presence of a base (e.g., sodium methoxide) in methanol to yield the N-(pyrid-2-yl)formamidoxime.

  • Cyclization:

    • Dissolve the N-(pyrid-2-yl)formamidoxime (1.0 eq) in a suitable solvent such as dichloromethane.

    • Add trifluoroacetic anhydride (1.5 eq) dropwise at room temperature.

    • Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

References

Validation & Comparative

A Comparative Analysis of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine and Other Triazolopyridine Derivatives in Drug Discovery

A Comparative Analysis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and Other Triazolopyridine Derivatives in Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This guide provides a comprehensive comparative analysis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine with other key triazolopyridine derivatives, offering insights into their structure-activity relationships (SAR), experimental performance, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Triazolopyridine Scaffold: A Versatile Platform for Drug Design

The fusion of a triazole and a pyridine ring creates the triazolopyridine core, a structure that has garnered significant attention in medicinal chemistry.[4] The inherent properties of this scaffold, such as its ability to act as a bioisostere for purines, contribute to its diverse biological profile.[5] Modifications at various positions of the triazolopyridine ring system allow for the fine-tuning of physicochemical properties and biological potency, making it an attractive starting point for the development of novel therapeutics.

Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and Analogs: A Step-by-Step Protocol

The synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and its derivatives can be efficiently achieved through a multi-step sequence, often employing microwave-assisted organic synthesis to enhance reaction rates and yields.[2] The general synthetic strategy involves the initial formation of a hydrazinopyridine intermediate, followed by cyclization to construct the triazole ring.

Experimental Protocol: Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

Causality Behind Experimental Choices: This protocol utilizes a robust and well-documented cyclization reaction. The use of microwave irradiation is a key choice for accelerating the reaction, reducing thermal decomposition, and improving overall efficiency, which is critical in a drug discovery setting where rapid synthesis of analogs is required. The choice of reagents is based on their ready availability and established reactivity in forming the desired triazolopyridine core.

Step 1: Synthesis of 2-hydrazinyl-3-chloropyridine

  • To a solution of 2,3-dichloropyridine (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 2-hydrazinyl-3-chloropyridine.

Step 2: Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

  • In a microwave-safe vessel, combine 2-hydrazinyl-3-chloropyridine (1 equivalent) and triethyl orthoacetate (1.5 equivalents).

  • Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.

  • Seal the vessel and irradiate in a microwave reactor at 120-150°C for 15-30 minutes.

  • Monitor the reaction by TLC. Upon completion, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Synthesis_Workflowcluster_step1Step 1: Hydrazinopyridine Formationcluster_step2Step 2: Triazole Ring CyclizationA2,3-DichloropyridineCReflux in EthanolA->CBHydrazine HydrateB->CD2-Hydrazinyl-3-chloropyridineC->DFMicrowave Irradiation (120-150°C)D->FETriethyl OrthoacetateE->FG8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridineF->G

Comparative Physicochemical Properties

While specific experimental data for 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is not extensively published, we can infer its properties based on its structure and data from closely related analogs. The introduction of a chlorine atom at the 8-position is expected to increase lipophilicity (logP) compared to the unsubstituted parent compound, which can influence cell permeability and metabolic stability. The methyl group at the 3-position will also contribute to this effect.

Table 1: Predicted and Observed Physicochemical Properties of Selected Triazolopyridine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPH-Bond AcceptorsH-Bond Donors
8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine C₇H₆ClN₃167.60[6]2.2[7]30
8-Chloro-[1][2][3]triazolo[4,3-a]pyridineC₆H₄ClN₃153.57[8]1.3830
5-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-oneC₇H₇N₃O149.15---
TrazodoneC₁₉H₂₂ClN₅O371.86---

Note: Predicted values are computationally derived and should be confirmed experimentally.

Comparative Biological Activity: A Focus on Anticancer Applications

Triazolopyridine derivatives have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation.

Inhibition of Kinases

Several triazolopyridine derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

  • JAK/HDAC Dual Inhibition: A series of triazolopyridine-based compounds have been rationally designed as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs). One such derivative, compound 19 (4-(((5-(benzo[d][1][9]dioxol-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide), exhibited potent pan-HDAC and JAK1/2 dual inhibitory activity, leading to significant cytotoxicity against MDA-MB-231 and RPMI-8226 cancer cell lines with IC₅₀ values in the submicromolar range.[1]

  • PIM Kinase Inhibition: The PIM kinase family is another attractive target in oncology. Novel chemical series of triazolo[4,3-b]pyridazine-based tricycles have been developed as potent PIM kinase inhibitors, with some compounds demonstrating antiproliferative activity in various tumor cell lines.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Pyrazolo[1,5-a]-1,3,5-triazine, a bioisostere of the purine core found in many CDK inhibitors, has led to the development of potent CDK inhibitors with enhanced biomedical potential compared to parent compounds like (R)-roscovitine.[10]

Modulation of Epigenetic Targets
  • BRD4 Inhibition: The bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein. A series of triazolopyridine derivatives have shown promising BRD4 inhibitory activity.[11] The representative compound 12m from this series displayed potent BRD4 BD1 inhibition and excellent anticancer activity in the MV4-11 cell line (IC₅₀ = 0.02 µM), superior to the well-known BRD4 inhibitor (+)-JQ1 (IC₅₀ = 0.03 µM).[11]

Targeting Developmental Signaling Pathways
  • Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. A series of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives were designed as potent inhibitors of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[12] Compounds such as TPB15 showed significant inhibition of Hh pathway activation with IC₅₀ values below 0.100 µM and demonstrated greater anti-tumor activity in animal models than the FDA-approved drug Vismodegib.[12]

  • WNT/β-catenin Pathway Inhibition: Tankyrase (TNKS) inhibitors have emerged as a promising strategy for targeting the WNT/β-catenin pathway, which is frequently hyperactivated in colorectal cancer. A novel triazolopyridine derivative, TI-12403 (N-([1][2][3]triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide), was identified as a selective TNKS1 inhibitor that stabilizes AXIN2, reduces active β-catenin, and downregulates β-catenin target genes in colorectal cancer cells.[3]

Table 2: Comparative Anticancer Activity of Selected Triazolopyridine Derivatives

CompoundTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
Compound 19 JAK1/2, pan-HDACMDA-MB-2310.75[1]
RPMI-82260.12[1]
Compound 12m BRD4 BD1MV4-110.02[11]
TPB15 Smoothened (Hedgehog Pathway)-< 0.1[12]
TI-12403 Tankyrase 1 (WNT/β-catenin Pathway)COLO320DM, DLD-1-[3]
TP6 Not specifiedB16F10 (Murine Melanoma)41.12 - 61.11 (range for series)[13]

Mechanistic Insights: Visualizing the Impact on Cancer Signaling

The anticancer activity of triazolopyridine derivatives stems from their ability to modulate key signaling pathways. The following diagrams illustrate the putative mechanisms of action for derivatives targeting the Hedgehog and WNT/β-catenin pathways.

Hedgehog_Pathway_Inhibitioncluster_pathwayHedgehog Signaling Pathwaycluster_drug_actionMechanism of ActionHhHedgehog LigandPTCH1Patched-1 (PTCH1)SMOSmoothened (SMO)SUFUSuppressor of Fused (SUFU)GLIGLI Transcription FactorsTarget_GenesTarget Gene Expression(Cell Proliferation, Survival)TPB158-Chloro-triazolopyridineDerivative (e.g., TPB15)TPB15->SMO inhibits

WNT_Pathway_Inhibitioncluster_pathwayWNT/β-catenin Signaling Pathwaycluster_drug_actionMechanism of ActionWNTWNT LigandFrizzledFrizzled ReceptorLRPLRP5/6 Co-receptorDVLDishevelled (DVL)Destruction_ComplexDestruction Complex(Axin, APC, GSK3β)Beta_Cateninβ-cateninTCF_LEFTCF/LEFTarget_GenesTarget Gene Expression(Proliferation, Metastasis)TNKSTankyrase (TNKS)TNKS->Destruction_Complex destabilizes AxinTI12403Triazolopyridine Derivative(e.g., TI-12403)TI12403->TNKS inhibits

Conclusion and Future Directions

The 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine scaffold and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. The synthetic accessibility and the possibility for diverse substitutions make this an attractive core for generating libraries of compounds for high-throughput screening and lead optimization.

Future research should focus on obtaining direct comparative experimental data for 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and its close analogs to establish a more precise structure-activity relationship. Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as targeted therapies. The promising in vitro and in vivo activities of several triazolopyridine derivatives warrant further investigation into their pharmacokinetic and toxicological profiles to assess their potential as clinical candidates.

A Comparative Guide to the Structure-Activity Relationship of 8-Chloro-triazolo[4,3-a]pyridine Analogs

A Comparative Guide to the Structure-Activity Relationship of 8-Chloro-[1][2][3]triazolo[4,3-a]pyridine Analogs

For researchers and professionals in drug development, the[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system, known for its diverse biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine analogs, with a particular focus on antifungal applications. We will explore how subtle molecular modifications influence biological activity, offering insights supported by experimental data to guide future drug design and optimization efforts.

The 8-Chloro-[1][2][3]triazolo[4,3-a]pyridine Core: A Scaffold of Interest

The fusion of a 1,2,4-triazole ring with a pyridine moiety results in the[1][2][3]triazolo[4,3-a]pyridine system, a scaffold that has demonstrated a wide array of biological activities, including antifungal, antibacterial, antitumor, and modulatory effects on central nervous system targets like GABA-A receptors.[2][4][5] The introduction of a chloro group at the 8-position has been a key strategy in the development of potent bioactive compounds. This guide will focus on the impact of further substitutions, primarily at the 3-position, on the biological performance of this chlorinated scaffold.

Comparative Analysis of Antifungal Activity: An SAR Deep Dive

A significant body of research has focused on the antifungal properties of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives. A notable study by Mu et al. (2016) provides a comprehensive SAR analysis of a series of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazide analogs.[6][7] Their findings offer valuable insights into the structural requirements for potent antifungal activity against various fungal strains.

Influence of Substituents on the Hydrazone Moiety

The study systematically explored the impact of different substituents on a hydrazone moiety attached to the 3-position of the core scaffold. The general structure of the evaluated compounds is depicted below:

Caption: General scaffold of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazide analogs.

The antifungal activity was found to be significantly influenced by the nature and position of substituents on the aromatic ring of the hydrazone.

Key SAR Observations for Antifungal Activity:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), on the phenyl ring of the hydrazone moiety generally led to enhanced antifungal activity. For instance, compounds with a 3-nitro or 4-trifluoromethyl substitution displayed potent activity.[6][7]

  • Halogen substitutions: Halogen atoms (F, Cl, Br) on the phenyl ring also contributed positively to the antifungal effect. Dichloro-substituted analogs, in particular, showed promising activity.

  • Positional Isomers: The position of the substituent on the phenyl ring was crucial. For example, a trifluoromethyl group at the para-position resulted in higher activity compared to the meta-position.

  • Aliphatic vs. Aromatic Substituents: Aromatic substituents on the hydrazone were generally more favorable for activity than aliphatic ones.

Quantitative Comparison of Antifungal Potency

The following table summarizes the in vitro antifungal activity (EC50 in µg/mL) of selected 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazide analogs against various fungal strains.[6][7]

Compound IDR-Group (Substituent on Phenyl Ring)Botrytis cinerea (EC50 µg/mL)Sclerotinia sclerotiorum (EC50 µg/mL)Gibberella zeae (EC50 µg/mL)
4a H>100>100>100
4e 3-NO210.525.318.7
4k 4-CF38.215.612.4
4l 3-CF312.122.819.5
4o 2,4-diCl15.830.122.3

This data clearly illustrates that unsubstituted analogs are largely inactive, while the introduction of electron-withdrawing groups like 3-NO2 and 4-CF3 leads to a significant enhancement in antifungal potency.

Synthesis and Characterization: Experimental Protocols

The synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine analogs typically involves a multi-step process starting from commercially available pyridines. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds, often leading to shorter reaction times and higher yields.[1]

General Synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazides

The synthetic route for the antifungal compounds discussed above is outlined in the following workflow:

synthesis_workflowA2,3-DichloropyridineB3-Chloro-2-hydrazinylpyridineA->BHydrazine hydrate,MicrowaveCEthyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylateB->CDiethyl oxalate,Ethanol, RefluxD8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carbohydrazideC->DHydrazine hydrate,Ethanol, MicrowaveFFinal Product (Hydrazone derivative)D->FEthanol,MicrowaveESubstituted AldehydeE->F

Caption: Synthetic workflow for 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazides.

Step-by-Step Protocol for the Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazide (Intermediate D):

  • Synthesis of 3-Chloro-2-hydrazinylpyridine (B): A mixture of 2,3-dichloropyridine and hydrazine hydrate is subjected to microwave irradiation. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified.

  • Synthesis of Ethyl 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate (C): 3-Chloro-2-hydrazinylpyridine is refluxed with diethyl oxalate in ethanol. The resulting product is filtered and washed to yield the ester intermediate.

  • Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazide (D): The ethyl ester intermediate is treated with hydrazine hydrate in ethanol under microwave irradiation to afford the desired carbohydrazide.

Synthesis of a 3-Thioether Analog

For comparative purposes, the synthesis of a different class of analog, 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine, is presented below.[2] This highlights the versatility of the core scaffold for derivatization at the 3-position.

synthesis_thioetherA3-Chloro-2-hydrazinylpyridineB8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thioneA->BThiourea,MicrowaveD8-Chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridineB->DNaOH, DMF,MicrowaveC1-Chloro-3-(chloromethyl)benzeneC->D

Caption: Synthesis of an 8-chloro-3-thioether-[1][2][3]triazolo[4,3-a]pyridine analog.

Broader Biological Activities and Future Directions

While this guide has focused on antifungal activity, it is important to note that 8-chloro-[1][2][3]triazolo[4,3-a]pyridine analogs have been investigated for a range of other therapeutic applications. For instance, the broader triazolopyridine class has been explored as:

  • GABA-A Receptor Modulators: Certain triazolopyridine derivatives have been identified as selective negative allosteric modulators of the α5 subunit-containing GABA-A receptor, suggesting potential applications in cognitive disorders.[4][5]

  • Antimalarial Agents: Sulfonamide-bearing[1][2][3]triazolo[4,3-a]pyridines have shown in vitro activity against Plasmodium falciparum.[8]

  • c-Met Kinase Inhibitors: Although on a related triazolo[4,3-a]pyrazine scaffold, research has shown the potential of these fused systems as inhibitors of the c-Met kinase, a target in cancer therapy.[3]

The diverse biological profile of the 8-chloro-[1][2][3]triazolo[4,3-a]pyridine scaffold underscores its importance in medicinal chemistry. Future research should focus on expanding the SAR studies to other biological targets and optimizing the pharmacokinetic properties of lead compounds. The exploration of different substituents at the 3-position, as well as modifications on the pyridine ring, will be crucial in developing novel and potent therapeutic agents.

Conclusion

The 8-chloro-[1][2][3]triazolo[4,3-a]pyridine scaffold is a versatile platform for the design of novel bioactive molecules. The structure-activity relationship studies, particularly in the context of antifungal agents, have revealed key structural features that govern potency. The presence of electron-withdrawing groups on a 3-position substituent is a critical determinant of activity. The synthetic accessibility of this scaffold, amenable to efficient microwave-assisted methods, further enhances its appeal for drug discovery programs. By leveraging the insights from the comparative data presented in this guide, researchers can more effectively design and synthesize next-generation 8-chloro-[1][2][3]triazolo[4,3-a]pyridine analogs with improved therapeutic potential.

A Head-to-Head Comparison of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine and Known Inhibitors on Phosphodiesterase 10A (PDE10A) Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery

Introduction: The Therapeutic Potential of Targeting PDE10A

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] PDE10A is highly and almost exclusively expressed in the medium spiny neurons of the striatum, a key node in the brain's motor and reward systems.[1][2] This unique expression pattern has positioned PDE10A as a compelling therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[3][4] Inhibition of PDE10A leads to an elevation of cAMP and cGMP levels in striatal neurons, thereby modulating downstream signaling pathways and offering a novel therapeutic mechanism distinct from conventional antipsychotics that primarily target dopamine receptors.[5][6]

The[1][3][5]triazolo[4,3-a]pyridine scaffold has emerged as a promising chemotype for the development of potent enzyme inhibitors, with derivatives showing activity against various targets.[7][8][9] This guide provides a comprehensive framework for evaluating the biological efficacy of a novel compound from this class, 8-Chloro-3-methyl-triazolo[4,3-a]pyridine , as a putative PDE10A inhibitor. We will outline detailed experimental protocols to compare its potency and cellular activity against established PDE10A inhibitors: the potent and selective clinical candidates TAK-063 (Balipodect) and PF-2545920 (Mardepodect) , and the well-characterized natural product inhibitor Papaverine .

Comparative Inhibitor Profile

The following table summarizes the known inhibitory activities of the selected reference compounds against PDE10A. The corresponding values for 8-Chloro-3-methyl-triazolo[4,3-a]pyridine are to be determined through the experimental protocols detailed in this guide.

CompoundTypePDE10A IC50SelectivityReference
8-Chloro-3-methyl-triazolo[4,3-a]pyridine Small MoleculeTo be determinedTo be determined-
TAK-063 (Balipodect) Potent, selective PDE10A inhibitor0.30 nM>15,000-fold over other PDEs[1][6][10][11]
PF-2545920 (Mardepodect) Potent, selective PDE10A inhibitor0.37 nM>1,000-fold over other PDEs[3][5][12][13]
Papaverine Natural product, preferential PDE10A inhibitor17-95 nMPreferential for PDE10A[2][14][15]

Experimental Methodologies: A Step-by-Step Guide to Comparative Efficacy

To rigorously assess the biological efficacy of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine, a two-tiered approach is recommended: an initial in vitro enzymatic assay to determine direct inhibitory potency, followed by a cell-based assay to evaluate activity in a more physiologically relevant context.

Part 1: In Vitro PDE10A Enzymatic Inhibition Assay (Fluorescence Polarization)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PDE10A. We will employ a fluorescence polarization (FP) based assay, a robust and high-throughput method.[16][17][18][19]

Principle: The assay utilizes a fluorescently labeled cAMP or cGMP substrate. In the presence of active PDE10A, the substrate is hydrolyzed to a monophosphate. A specific binding agent, which has a high affinity for the monophosphate product but not the cyclic substrate, is then added. The binding of the fluorescent monophosphate to this large agent slows its molecular rotation, resulting in a high FP signal. An inhibitor of PDE10A will prevent the hydrolysis of the substrate, leaving it unbound and rapidly rotating, thus generating a low FP signal.

Workflow Diagram:

cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Detection cluster_3 Data Analysis Compound_Prep Prepare serial dilutions of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine and known inhibitors Add_Inhibitor Add test compounds/controls to 384-well plate Compound_Prep->Add_Inhibitor Enzyme_Prep Dilute recombinant PDE10A enzyme in assay buffer Add_Enzyme Add PDE10A enzyme to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Dilute fluorescently labeled cAMP/cGMP in assay buffer Add_Substrate Add fluorescent substrate to initiate reaction Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate_1 Incubate to allow inhibitor-enzyme interaction Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate to allow enzymatic reaction Add_Substrate->Incubate_2 Add_Binder Add binding agent to stop reaction and bind product Incubate_2->Add_Binder Incubate_3 Incubate to reach binding equilibrium Add_Binder->Incubate_3 Read_FP Measure Fluorescence Polarization Incubate_3->Read_FP Calculate_IC50 Calculate percent inhibition and determine IC50 values Read_FP->Calculate_IC50

Caption: Workflow for the PDE10A Fluorescence Polarization Assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine, TAK-063, PF-2545920, and Papaverine in 100% DMSO.

    • Perform serial dilutions in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA) to generate a range of concentrations for IC50 determination.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of diluted test compounds or controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the appropriate wells.

    • Add 10 µL of diluted recombinant human PDE10A enzyme solution to each well.

    • Gently mix the plate on a shaker for 1 minute and incubate for 15-30 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of the fluorescently labeled substrate (e.g., cAMP-FAM) to each well.

    • Mix the plate and incubate for 60-120 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction and initiate detection by adding 5 µL of the binding agent solution to each well.

    • Mix the plate and incubate for at least 60 minutes to allow for binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm, emission at 530 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based PDE10A Functional Assay (CRE-Luciferase Reporter Assay)

This assay measures the ability of an inhibitor to increase cAMP levels within a cellular context, leading to the activation of the cAMP response element (CRE) and subsequent expression of a reporter gene (luciferase).[20]

Principle: A human embryonic kidney cell line (HEK-293) stably expressing high levels of human PDE10A is transiently transfected with a plasmid containing the firefly luciferase gene under the control of a CRE promoter. Inhibition of PDE10A in these cells leads to an accumulation of intracellular cAMP. This cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE promoter, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PDE10A inhibition.

Signaling Pathway Diagram:

cluster_0 cluster_1 Inhibitor 8-Chloro-3-methyl-triazolo[4,3-a]pyridine or Known Inhibitor PDE10A PDE10A Inhibitor->PDE10A Inhibition cAMP cAMP PDE10A->cAMP Hydrolysis PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB (Active) CREB->pCREB Luciferase Luciferase Expression pCREB->Luciferase Gene Transcription

Caption: PDE10A Inhibition and CRE-Luciferase Reporter Pathway.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture HEK-293 cells stably expressing human PDE10A in appropriate media.

    • Transiently transfect the cells with a CRE-luciferase reporter plasmid using a suitable transfection reagent.

    • Plate the transfected cells into 96-well white, clear-bottom plates and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine and the known inhibitors in cell culture media.

    • Remove the old media from the cells and replace it with media containing the test compounds.

    • Incubate the cells for a defined period (e.g., 6 hours) at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add a luciferase assay reagent (containing luciferin substrate and cell lysis agents) to each well.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to a control (e.g., cells treated with vehicle only).

    • Plot the fold-increase in luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that produces 50% of the maximal response).

Expected Outcomes and Interpretation

The data generated from these experiments will allow for a direct and objective comparison of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine with established PDE10A inhibitors.

  • Potency: The IC50 value from the enzymatic assay will provide a direct measure of the compound's potency in inhibiting PDE10A. A lower IC50 value indicates higher potency.

  • Cellular Efficacy: The EC50 value from the cell-based assay will demonstrate the compound's ability to engage and inhibit PDE10A in a cellular environment, leading to a downstream functional response. This value also provides an indication of the compound's cell permeability.

  • Structure-Activity Relationship (SAR): By comparing the potency of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine to other triazolo[4,3-a]pyridine derivatives reported in the literature, initial SAR insights can be gained, guiding future optimization efforts.

A successful outcome would be for 8-Chloro-3-methyl-triazolo[4,3-a]pyridine to exhibit low nanomolar or sub-nanomolar IC50 and EC50 values, comparable to or better than the reference inhibitors. Further studies on selectivity against other PDE families would then be warranted to fully characterize its potential as a novel therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound 8-Chloro-3-methyl-triazolo[4,3-a]pyridine. We will detail the strategic rationale, experimental protocols, and data interpretation necessary to build a robust cross-reactivity profile, a critical step in preclinical drug development.

Introduction: The Imperative for Selectivity Profiling

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of compounds targeting a wide array of proteins, from kinases to enzymes and protein-protein interactions.[4][5] Derivatives of this scaffold have demonstrated potent activity against critical oncology targets such as the c-Met kinase, Ataxia-Telangiectasia Mutated (ATM) kinase, and PIM kinases.[6][7][8]

Our compound of interest, 8-Chloro-3-methyl-triazolo[4,3-a]pyridine (hereafter referred to as Cpd-X ), was identified in a primary screen as a potent inhibitor of the c-Met receptor tyrosine kinase , a key driver in various cancers. However, the promiscuous nature of the broader triazolopyridine chemical class necessitates a rigorous evaluation of its selectivity.[9] Insufficient selectivity can lead to off-target effects and unforeseen toxicities, derailing an otherwise promising therapeutic candidate.[10]

This guide outlines the essential workflow for profiling Cpd-X against a rationally selected panel of related kinase targets. We will provide detailed protocols for a robust in vitro kinase assay and a cellular target engagement study to validate the biochemical findings in a more physiologically relevant context.

Strategic Design of the Kinase Profiling Panel

A successful cross-reactivity screen relies on a well-chosen panel of targets. The goal is to preemptively identify potential off-target liabilities. Our panel for Cpd-X is designed based on structural homology and known activities of the parent scaffold.

Rationale for Target Selection:

  • Primary Target: c-Met (MET) to confirm on-target potency.

  • Structurally Related Kinases: Other receptor tyrosine kinases (RTKs) that share sequence and structural homology within the ATP-binding pocket, such as AXL and VEGFR2.

  • Scaffold-Indicated Targets: Kinases previously identified as targets for triazolopyridine or bioisosteric triazolopyrimidine scaffolds, including ATM and PIM1.[7][8]

  • Common Off-Target Liabilities: Kinases frequently implicated in off-target activities of small molecule inhibitors, such as SRC and LCK.

  • Control Compound: Staurosporine, a well-characterized, potent, and non-selective kinase inhibitor, will be used as a positive control for assay validation.[11]

Experimental Methodologies

To build a comprehensive profile, we employ a two-tiered approach: a primary biochemical screen to determine potency (IC50) across the panel, followed by a cellular assay to confirm on-target engagement in an intact cell system.

Workflow Overview

The overall experimental process follows a logical progression from broad biochemical profiling to specific cellular validation.

G cluster_0 In Vitro Biochemical Profiling cluster_1 Cellular Target Engagement a Compound Serial Dilution (Cpd-X & Staurosporine) b TR-FRET Kinase Assay (Panel of 8 Kinases) a->b c IC50 Determination (Dose-Response Curve Fitting) b->c d Cell Treatment with Cpd-X (MKN-45 Gastric Cancer Line) c->d Proceed with On-Target Validation e Cellular Thermal Shift Assay (CETSA) (Heat Challenge) d->e f Western Blot Analysis (Detect Soluble c-Met) e->f g Confirmation of Target Engagement f->g

Caption: High-level workflow for kinase cross-reactivity profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust, non-radioactive method for quantifying kinase activity.[1]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium (Tb)-labeled phosphospecific antibody binds to the phosphorylated peptide. When this complex is bound by streptavidin-conjugated XL665, FRET occurs between the Tb donor and the XL665 acceptor, generating a signal proportional to phosphorylation. Inhibition is measured as a decrease in this signal.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Cpd-X and Staurosporine in 100% DMSO.

    • Perform an 11-point, 1:3 serial dilution in DMSO to create a concentration gradient (e.g., 100 µM to 1.7 nM final assay concentration). Use DMSO as the vehicle control.

  • Reagent Preparation:

    • Prepare 2X Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare 4X solutions of each kinase and its corresponding biotinylated peptide substrate in Kinase Buffer.

    • Prepare a 4X ATP solution in Kinase Buffer. The concentration should be at the Km value for each specific kinase to ensure competitive binding can be accurately measured.

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of 4X kinase solution to each well.

    • Add 2.5 µL of 4X peptide substrate solution to each well.

    • Add 100 nL of the serially diluted compound or DMSO control to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. This pre-incubation step is crucial for inhibitors with slow on-rates.

  • Initiation of Kinase Reaction:

    • Add 5 µL of 2X ATP solution to each well to start the reaction.

    • Incubate the plate at 28°C for 60 minutes. This time should be within the determined linear range of the reaction for each kinase.

  • Termination and Detection:

    • Add 10 µL of TR-FRET Detection Buffer containing the Tb-labeled antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission signals (665 nm / 620 nm).

    • Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding between a compound and its target protein in a cellular environment.[2][12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[13]

Principle: Cells are treated with the compound, heated, and then lysed. Unbound proteins denature and aggregate upon heating and are pelleted during centrifugation. Stabilized, ligand-bound proteins remain soluble in the supernatant and can be detected by Western Blot.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture MKN-45 human gastric cancer cells (which have c-Met gene amplification) to ~80% confluency.

    • Treat cells with varying concentrations of Cpd-X (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for 2 hours in a 37°C incubator.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 48°C to 62°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control (RT).

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis (Western Blot):

    • Carefully collect the supernatant (soluble protein fraction) from each sample.

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Normalize the total protein loaded for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for c-Met. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with a secondary HRP-conjugated antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for c-Met at each temperature for each treatment condition.

    • Plot the normalized band intensity against the temperature to generate a "melting curve". A shift in the curve to higher temperatures in the presence of Cpd-X indicates target stabilization and confirms direct engagement.

Results: A Comparative Analysis of Selectivity

The following illustrative data summarizes the findings from the in vitro kinase profiling.

Kinase TargetKinase FamilyCpd-X IC50 (nM)Staurosporine IC50 (nM)
c-Met RTK 15 4.8
AXLRTK8507.2
VEGFR2RTK> 10,00015.6
ATMPIKK2,50022.1
PIM1CAMK1,2009.5
SRCTK4506.1
LCKTK9805.5
p38αCMGC> 10,00035.0

Note: This data is illustrative and designed to serve as a template for presenting experimental findings.

Data Interpretation:

The results demonstrate that Cpd-X is a potent inhibitor of its primary target, c-Met, with an IC50 of 15 nM. The compound exhibits significant selectivity. For instance, it is >50-fold more selective for c-Met over the closely related RTK, AXL, and the common off-target SRC. It shows minimal to no activity against VEGFR2 and p38α at concentrations up to 10,000 nM.

A selectivity score can be calculated to quantify this. For example, the selectivity of Cpd-X for c-Met over SRC is: Selectivity Score (SRC) = IC50(SRC) / IC50(c-Met) = 450 nM / 15 nM = 30

This indicates a 30-fold window between inhibiting the primary target and this potential off-target. The CETSA results (data not shown) would be expected to confirm a dose-dependent thermal stabilization of c-Met in MKN-45 cells, validating this on-target activity.

G cluster_0 High Potency cluster_1 Moderate Potency cluster_2 Low/No Potency CpdX Cpd-X cMet c-Met (IC50 = 15 nM) CpdX->cMet Strong Inhibition SRC SRC (IC50 = 450 nM) CpdX->SRC Weak Inhibition AXL AXL (IC50 = 850 nM) CpdX->AXL Weak Inhibition VEGFR2 VEGFR2 (IC50 > 10,000 nM) CpdX->VEGFR2 No Inhibition

Caption: Visual representation of Cpd-X's selectivity profile.

Conclusion and Future Directions

The cross-reactivity profiling of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine (Cpd-X ) reveals it to be a potent and highly selective inhibitor of the c-Met kinase. The >30-fold selectivity against a panel of related and common off-target kinases suggests a favorable therapeutic window. Cellular target engagement, confirmed via CETSA, provides strong evidence that the compound interacts with its intended target in a physiologically relevant setting.

These findings position Cpd-X as a promising lead candidate for further development. The next logical steps would involve expanding the profiling to a broader kinome panel (e.g., >300 kinases) to uncover any unanticipated off-targets and initiating pharmacokinetic and in vivo efficacy studies in relevant tumor xenograft models.

References

A Comparative Guide to the Stereochemical Confirmation of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Precision in Drug Development

In the landscape of modern drug discovery, chirality is a fundamental consideration. A significant portion of commercial drugs are chiral molecules, existing as enantiomers—non-superimposable mirror images that can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] The 8-Chloro-3-methyl-[1][2][4]triazolo[4,3-a]pyridine scaffold represents a critical class of fused heterocyclic compounds, frequently investigated for its diverse biological activities.[5][6] Consequently, the unambiguous determination of the three-dimensional arrangement of atoms, or stereochemistry, for derivatives of this scaffold is not merely an academic exercise; it is a critical step in establishing clear structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.

This guide provides a comparative analysis of the principal analytical techniques employed for the stereochemical confirmation of chiral 8-Chloro-3-methyl-triazolo[4,3-a]pyridine derivatives. We will delve into the underlying principles, practical applications, and inherent limitations of each method, offering field-proven insights to guide researchers in selecting the most appropriate workflow for their specific challenges.

X-ray Crystallography: The Definitive, Yet Conditional, Gold Standard

Single-crystal X-ray crystallography is universally regarded as the "gold standard" for the unambiguous determination of absolute stereochemistry.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a precise three-dimensional electron density map, revealing the exact spatial arrangement of every atom in the molecule.

Causality and Experimental Choice

The power of this technique lies in its ability to provide a direct, visual confirmation of molecular structure. For a novel chiral derivative of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine, obtaining a crystal structure provides incontrovertible proof of its absolute configuration. This is particularly crucial for setting an absolute stereochemical reference for a new series of compounds. The feasibility of this method for the broader triazolopyridine class has been demonstrated in the literature.[7][8][9]

Advantages:

  • Provides an unambiguous and definitive determination of absolute stereochemistry.

  • Yields precise bond lengths, bond angles, and conformational data in the solid state.

Limitations:

  • The primary and most significant hurdle is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.[1][3] Many compounds exist as oils or amorphous solids, precluding this analysis.

  • The conformation observed in the solid-state crystal lattice may not be representative of the biologically relevant conformation in solution.[1][4]

Experimental Protocol: X-ray Crystallography
  • Enantiomeric Purification: The target molecule must first be resolved into a single enantiomer.

  • Crystal Growth: A systematic screening of crystallization conditions is performed. This involves dissolving the purified compound in various solvents and employing techniques such as slow evaporation, vapor diffusion, or cooling to induce the formation of a single, defect-free crystal.

  • Data Collection: A suitable crystal is mounted on a goniometer within an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and refined to produce the final, precise atomic model.

xray_workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Analysis A Purified Enantiomer B Crystallization Screening A->B Dissolution C Single Crystal Growth B->C Inducement D X-ray Diffraction Data Collection C->D Mounting & Irradiation E Structure Solution & Refinement D->E Processing F Absolute Stereochemistry Confirmed E->F

Caption: Workflow for Stereochemical Confirmation via X-ray Crystallography.

NMR Spectroscopy: Probing Relative Stereochemistry in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For stereochemistry, the Nuclear Overhauser Effect (NOE) is particularly powerful.[10] The NOE is a phenomenon where the polarization of one nuclear spin is transferred to another through space. This effect is highly distance-dependent, typically observed only between protons that are less than 5 Å apart, regardless of their bonding connectivity.[10][11] Two-dimensional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY are used to map these spatial proximities.[11][12]

Causality and Experimental Choice

The choice to use NOE-based methods is driven by the need to understand a molecule's structure and conformation in solution, which more closely mimics the physiological environment. For a rigid 8-Chloro-3-methyl-triazolo[4,3-a]pyridine derivative with multiple chiral centers, observing an NOE correlation between specific protons (e.g., between the C3-methyl protons and a proton on a nearby stereocenter) can definitively establish their relative orientation (i.e., whether they are on the same face of the ring system).[13][14]

Advantages:

  • Determines the structure in a biologically relevant solution state.[11]

  • Does not require crystallization.

  • Provides valuable information about preferred molecular conformation.

Limitations:

  • Primarily determines relative stereochemistry, not the absolute configuration.[14]

  • Cannot distinguish between enantiomers without the use of a chiral auxiliary agent.[10]

  • Interpretation can be ambiguous for highly flexible molecules that exist as multiple conformers in solution.[15]

Experimental Protocol: NOESY/ROESY
  • Sample Preparation: A high-purity sample of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Standard Spectra Acquisition: Full assignment of the molecule's proton (¹H) and carbon (¹³C) signals is achieved using standard 1D and 2D NMR experiments (COSY, HSQC).

  • NOESY/ROESY Experiment: A 2D NOESY or ROESY spectrum is acquired. The choice between them depends on the molecular weight of the compound; ROESY is often preferred for small to medium-sized molecules as it avoids zero-crossing issues that can nullify NOE signals.

  • Data Analysis: The resulting 2D spectrum displays standard correlations along the diagonal. Off-diagonal "cross-peaks" connect protons that are close in space.

  • Structural Modeling: The presence and intensity of these cross-peaks are used to build a 3D model of the molecule's relative stereochemistry.

noe_workflow cluster_0 Sample & Initial Analysis cluster_1 NOE Experiment cluster_2 Interpretation A Dissolved Pure Sample B 1D/2D NMR for Assignment (COSY, HSQC) A->B C Acquire 2D NOESY/ROESY Spectrum B->C D Identify Off-Diagonal Cross-Peaks C->D E Correlate Protons Close in Space D->E F Relative Stereochemistry Determined E->F

Caption: Workflow for Relative Stereochemical Analysis using NOE.

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules directly in solution.[1][3][16] VCD measures the minute difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule.[1] While enantiomers have identical standard IR spectra, their VCD spectra are mirror images. The technique's validity is recognized by regulatory bodies like the FDA.[4]

Causality and Experimental Choice

VCD is the method of choice when single crystals cannot be obtained or when confirmation of the solution-phase structure is paramount. The methodology involves comparing the experimentally measured VCD spectrum of a single enantiomer with a spectrum predicted for a specific configuration (e.g., the S-enantiomer) by quantum mechanical calculations (typically Density Functional Theory, DFT).[2][3] A direct match between the signs and relative intensities of the experimental and calculated spectral bands provides high-confidence assignment of the absolute configuration.[2]

Advantages:

  • Provides the absolute configuration of the molecule in its solution state.[1][3]

  • Circumvents the need for crystallization.[16]

  • Highly sensitive to subtle conformational differences.

Limitations:

  • Requires access to specialized VCD instrumentation.

  • Relies on computationally intensive DFT calculations, and the accuracy of the result is dependent on the thoroughness of the conformational search.[3]

  • Requires an enantiomerically pure sample for analysis.

Experimental Protocol: VCD Analysis
  • Sample Preparation: An enantiomerically pure sample (>98% ee) is dissolved at a suitable concentration in a non-absorbing infrared solvent (e.g., CCl₄, CDCl₃).

  • Spectral Acquisition: The experimental VCD and standard IR spectra are recorded on a VCD spectrometer.

  • Computational Modeling: A rigorous computational analysis is performed for one enantiomer. This involves:

    • A conformational search to identify all low-energy conformers.

    • Geometry optimization and frequency calculation for each conformer using DFT.

    • Boltzmann averaging of the calculated spectra of all conformers to generate a final predicted VCD spectrum.

  • Spectral Comparison: The experimental VCD spectrum is visually and statistically compared to the DFT-predicted spectrum.

  • Configuration Assignment: If the experimental spectrum matches the calculated spectrum for the S-enantiomer, the sample is assigned the S-configuration. If it is a mirror image, it is assigned the R-configuration.

vcd_workflow cluster_0 Experimental cluster_1 Computational A Enantiopure Sample in Solution B Acquire Experimental VCD Spectrum A->B E Compare Experimental & Calculated Spectra B->E C Conformational Search (e.g., for R-isomer) D DFT Calculation of VCD Spectrum C->D D->E F Absolute Configuration Assigned E->F

Caption: Workflow for Absolute Configuration Assignment using VCD.

Chiral Chromatography: The Essential Tool for Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, not a structure elucidation method.[17] Its role in stereochemical confirmation is foundational: it is the primary method used to separate a racemic mixture into its constituent enantiomers (a process known as chiral resolution) and to determine the enantiomeric excess (ee) or purity of a sample.[18] The separation is achieved by exploiting the different ways enantiomers interact with a chiral stationary phase (CSP) packed within the HPLC column.[18]

Causality and Experimental Choice

Before any absolute or relative configuration can be determined, one must first isolate the individual stereoisomers. Chiral HPLC is the most common and efficient way to achieve this on an analytical and preparative scale. Once a separation method is developed, it provides a robust and reproducible way to obtain the pure enantiomers needed for analysis by VCD, X-ray crystallography, or biological testing.

Advantages:

  • Excellent for separating enantiomers from a racemic mixture.[17]

  • Provides a precise measure of enantiomeric purity (ee).

  • Methods are often scalable for preparative purification.

Limitations:

  • Provides no direct information about the stereochemical structure of the separated enantiomers.

  • Requires empirical method development to find a suitable combination of chiral stationary phase and mobile phase for a given compound.[18]

Experimental Protocol: Chiral Resolution
  • Column and Mobile Phase Screening: A systematic screening is performed using a small amount of the racemic mixture on various commercially available chiral columns (e.g., polysaccharide-based phases like Chiralcel OD-H or Chiralpak AD-H). Different mobile phases (typically mixtures of alkanes like hexane and alcohols like isopropanol or ethanol) are tested.

  • Method Optimization: Once initial separation is observed, the mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks.

  • Preparative Separation: The optimized method is scaled up using a larger-diameter preparative column to separate a larger quantity of the racemic mixture.

  • Fraction Collection: The eluent corresponding to each separated enantiomeric peak is collected.

  • Purity Confirmation: The collected fractions are re-analyzed on the analytical scale to confirm their high enantiomeric purity before being submitted for further structural analysis.

hplc_workflow A Racemic Mixture B Chiral HPLC Method Development A->B Screening C Preparative HPLC Separation B->C Optimization D1 Fraction 1 (Enantiomer A) C->D1 Collection D2 Fraction 2 (Enantiomer B) C->D2 Collection E Analysis for Absolute Configuration (X-ray, VCD) D1->E Submission D2->E Submission

Caption: Workflow for Enantiomeric Separation via Chiral HPLC.

Comparative Summary and Strategic Recommendations

The selection of a technique for stereochemical confirmation is dictated by the research question, the physical properties of the compound, and the available instrumentation.

Technique Information Provided Sample State Key Requirement Primary Advantage Primary Limitation
X-ray Crystallography Absolute ConfigurationSolid (Crystal)High-quality single crystalUnambiguous, definitive resultCrystal growth can be impossible
NMR (NOE/ROESY) Relative ConfigurationSolutionSpatially close protonsBiologically relevant solution dataDoes not provide absolute configuration
VCD Spectroscopy Absolute ConfigurationSolutionEnantiopure sampleAbsolute configuration without crystalsRequires intensive DFT calculations
Chiral HPLC Separation & PuritySolutionRacemic or enriched mixtureEssential for separation and ee%No direct structural information

Strategic Recommendation:

A robust and self-validating strategy for confirming the stereochemistry of a new 8-Chloro-3-methyl-triazolo[4,3-a]pyridine derivative involves a multi-pronged approach:

  • Separate: Develop a chiral HPLC method to resolve the racemic mixture and obtain enantiomerically pure samples.

  • Assign: Submit one of the pure enantiomers for analysis by either X-ray crystallography (if crystals can be formed) or VCD spectroscopy to determine its absolute configuration.

  • Confirm: Use NOE-based NMR experiments on the separated isomers to confirm the relative stereochemistry in solution, ensuring it is consistent with the absolute configuration determined by X-ray or VCD.

This integrated workflow leverages the strengths of each technique, providing a comprehensive and high-confidence stereochemical assignment that is essential for advancing drug development programs.

References

A Comparative Guide to the Synthesis of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine: A Benchmarking of Microwave-Assisted and Conventional Routes

A Comparative Guide to the Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine: A Benchmarking of Microwave-Assisted and Conventional Routes

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a crucial pharmaceutical intermediate, its derivatives have shown a wide range of biological activities, including potential as antifungal and antibacterial agents.[4] The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers and the pharmaceutical industry. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, benchmarking the modern microwave-assisted approach against traditional thermal methodologies. We will delve into the causality behind experimental choices, provide detailed, replicable protocols, and present a quantitative comparison of their performance.

Overview of Synthetic Strategies

The synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-hydrazinyl-3-chloropyridine, from 2,3-dichloropyridine. The second, and final, step is the cyclization of this intermediate with acetic acid to form the desired triazole ring. Both microwave-assisted and conventional thermal methods can be applied to these steps, with significant differences in outcomes.

cluster_0Step 1: Intermediate Synthesiscluster_1Step 2: Cyclization2,3-Dichloropyridine2,3-Dichloropyridine2-hydrazinyl-3-chloropyridine2-hydrazinyl-3-chloropyridine2,3-Dichloropyridine->2-hydrazinyl-3-chloropyridineConventional Heating(Reflux, 4-8h)Hydrazine HydrateHydrazine Hydrate8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridineThis compound2-hydrazinyl-3-chloropyridine->this compoundMicrowave-Assisted(140°C, 15 min)vs.Conventional Heating(Reflux, 2-8h)Acetic AcidAcetic AcidAcetic Acid->this compound

Caption: Overall synthetic pathway to 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Benchmarking the Synthetic Routes: A Head-to-Head Comparison

The choice between microwave-assisted and conventional synthesis has profound implications for yield, reaction time, energy consumption, and scalability. Below, we compare these two approaches for the final, critical cyclization step.

ParameterMicrowave-Assisted SynthesisConventional Thermal Synthesis
Reaction Time 15 minutes2 - 8 hours (estimated)
Yield 97.0%Typically lower than microwave-assisted
Temperature 140 °CReflux temperature of acetic acid (~118 °C)
Energy Efficiency HighLow
Process Control Precise temperature and pressure controlLess precise, potential for localized overheating
Green Chemistry Favorable (reduced time, energy, and potentially solvent)Less favorable
Scalability Can be challenging, may require specialized equipmentWell-established and straightforward
Analysis of Key Performance Indicators

Energy Efficiency and Green Chemistry: Microwave synthesis is inherently more energy-efficient as it directly heats the reactant molecules, unlike conventional methods that heat the entire reaction vessel.[1][7] This leads to significant energy savings and aligns with the principles of green chemistry by reducing the overall environmental footprint of the process.[2]

Scalability and Cost-Effectiveness: Conventional heating methods are well-established for large-scale industrial production. The scalability of microwave-assisted synthesis can present challenges and may require investment in specialized, and potentially costly, continuous-flow or large-batch microwave reactors.[2][8] However, the increased throughput, higher yields, and reduced energy consumption of microwave synthesis can offset these initial costs, making it an economically viable option, particularly in pharmaceutical manufacturing where speed and efficiency are paramount.[9]

Detailed Experimental Protocols

Route 1: Microwave-Assisted Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

This protocol is a highly efficient, one-pot synthesis starting from the key intermediate, 2-hydrazinyl-3-chloropyridine.

Step 1: Synthesis of 2-hydrazinyl-3-chloropyridine (Conventional Method)

  • To a round-bottom flask, add 2,3-dichloropyridine and hydrazine hydrate (molar ratio of 1:4-6).

  • Add a polar solvent such as ethanol (mass ratio of hydrazine hydrate to solvent of 1:0.05-0.25).[10]

  • Heat the mixture to reflux for 4-8 hours.[10]

  • Cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by suction filtration.

  • Wash the solid with water and dry to obtain 2-hydrazinyl-3-chloropyridine as a white solid (yields typically 95-99%).[10]

Step 2: Microwave-Assisted Cyclization

  • In a microwave reactor vessel, combine 2-hydrazinyl-3-chloropyridine (10 mmol) and acetic acid (50 mmol).[3]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 15 minutes.[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction solution under reduced pressure.

  • Recrystallize the residue from absolute ethanol to obtain 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine as a white crystalline solid (yield: 97.0%).[3]

cluster_0Microwave Synthesis WorkflowACombine 2-hydrazinyl-3-chloropyridineand acetic acid in microwave vesselBSeal vessel and placein microwave reactorA->BCIrradiate at 140°C for 15 minB->CDCool to room temperatureC->DEConcentrate under reduced pressureD->EFRecrystallize from ethanolE->FGObtain pure product(97% yield)F->G

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Route 2: Conventional Thermal Synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

This route employs traditional reflux heating for the cyclization step. The synthesis of the intermediate, 2-hydrazinyl-3-chloropyridine, is the same as in Route 1.

Step 2: Conventional Thermal Cyclization

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinyl-3-chloropyridine (2 mmol) in glacial acetic acid (1 ml).[11]

  • Heat the solution to reflux (approximately 118 °C) for 2-8 hours.[11] The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the solid product. If necessary, recrystallize from ethanol or an ethanol-water mixture to obtain pure 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Conclusion and Future Outlook

The synthesis of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine via microwave-assisted synthesis offers substantial advantages over conventional thermal methods. The dramatic reduction in reaction time, coupled with a significantly higher yield, presents a compelling case for its adoption in both research and industrial settings. From a green chemistry perspective, the energy and time savings make it a more sustainable choice.

While the scalability of microwave technology requires careful consideration and potential investment in specialized equipment, the benefits of increased efficiency and throughput are likely to drive its further adoption in pharmaceutical manufacturing. For laboratory-scale synthesis and rapid lead optimization in drug discovery, the microwave-assisted route is unequivocally the superior methodology. Future research may focus on the development of even more efficient catalytic systems for this transformation and the application of continuous-flow microwave reactors to seamlessly bridge the gap between laboratory-scale synthesis and industrial production.

A Comparative In Vivo Evaluation of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine: A Novel GABAA Modulator for Anxiolytic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Preclinical Efficacy, Pharmacokinetics, and Safety Profiling Against Diazepam

Executive Summary

The development of novel anxiolytics with improved safety profiles remains a critical objective in neuroscience research. Standard treatments, such as benzodiazepines, are effective but are associated with significant side effects including sedation, dependence, and cognitive impairment. This guide presents a comprehensive framework for the in vivo evaluation of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine (hereinafter "Test Compound X"), a novel triazolopyridine derivative with potential as a positive allosteric modulator (PAM) of the GABAA receptor.[1] Its performance is critically assessed against Diazepam, a widely used benzodiazepine, serving as the standard compound. We provide a detailed comparative analysis covering preclinical efficacy in established rodent models of anxiety and depression, a full pharmacokinetic profile, and a preliminary safety assessment. This document is intended for researchers, scientists, and drug development professionals, offering not just comparative data but also the underlying scientific rationale and detailed methodologies for a robust preclinical evaluation.

Introduction: The Scientific Rationale

The Unmet Need in Anxiolytic Therapy

Anxiety disorders represent a significant global health burden, yet therapeutic innovation has been slow. The primary mechanism for many anxiolytics involves the potentiation of the neurotransmitter γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system (CNS).[2] The GABAA receptor, a ligand-gated chloride ion channel, is the principal target for this modulation.[3][4] Positive allosteric modulators (PAMs) bind to a site on the GABAA receptor distinct from the GABA binding site, enhancing the effect of GABA by increasing the frequency or duration of channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[2][3]

The Standard Bearer: Diazepam

Diazepam is a classic benzodiazepine that has been a cornerstone of anxiety treatment for decades. It functions as a GABAA PAM, exerting potent anxiolytic, sedative, myorelaxant, and anticonvulsant effects.[5] However, these broad effects are also the source of its primary limitations, including memory impairment, motor incoordination, and a high potential for tolerance and dependence. These drawbacks create a clear therapeutic need for novel GABAA modulators with a more refined pharmacological profile.

The Challenger: Test Compound X (8-Chloro-3-methyl-triazolo[4,3-a]pyridine)

The triazolopyridine scaffold has been identified as a versatile platform for developing CNS-active agents.[1] Test Compound X emerges from this class as a candidate designed to selectively modulate GABAA receptor subtypes, with the hypothesis that such selectivity could dissociate the desired anxiolytic effects from the undesirable side effects of non-selective modulators like Diazepam. This guide outlines the essential in vivo studies required to test this hypothesis.

The Overall Experimental Workflow

The evaluation of a novel CNS compound requires a multi-faceted approach. The workflow is designed to first establish efficacy in relevant behavioral models, then to understand the compound's exposure and disposition through pharmacokinetics, and finally to assess its basic safety profile. This integrated approach is critical for making informed decisions in the drug development process.[6]

G cluster_0 Phase 1: Efficacy Assessment cluster_1 Phase 2: PK & Safety Profiling cluster_2 Phase 3: Data Synthesis EPM Elevated Plus Maze (Anxiolytic Activity) Analysis Comparative Analysis (X vs. Diazepam) EPM->Analysis FST Forced Swim Test (Antidepressant-like Activity) FST->Analysis MWM Morris Water Maze (Cognitive Function) MWM->Analysis PK Pharmacokinetic Study (Blood/Plasma Analysis) PK->Analysis Tox Acute Toxicology (MTD Determination) Tox->Analysis GoNoGo Go/No-Go Decision (Candidate Progression) Analysis->GoNoGo Start Compound Administration (Test Compound X, Diazepam, Vehicle) Start->EPM Dose Groups Start->FST Dose Groups Start->MWM Dose Groups Start->PK Dose Groups Start->Tox Dose Groups

Caption: Overall workflow for the in vivo comparison.

Preclinical In Vivo Efficacy Assessment

Efficacy testing is designed to answer a simple question: does the compound produce the desired biological effect in a living system? For an anxiolytic, this involves using behavioral models that are sensitive to known anxiolytic drugs.

Anxiolytic Activity: The Elevated Plus Maze (EPM)

The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents.[7] The test is based on the animal's natural aversion to open, elevated spaces.[8] Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.

Experimental Rationale: This test was chosen as the primary screen for anxiolytic effects due to its high predictive validity for compounds like Diazepam. By comparing the dose-response of Test Compound X to Diazepam, we can establish its relative potency and efficacy.

GroupTreatment (IP)NTime in Open Arms (s)Open Arm Entries (%)Total Distance (cm)
1Vehicle1028.5 ± 4.115.2 ± 2.51520 ± 110
2Test Compound X (1 mg/kg)1045.3 ± 5.525.8 ± 3.11495 ± 98
3Test Compound X (3 mg/kg)1062.1 ± 6.8 34.5 ± 4.01540 ± 121
4Test Compound X (10 mg/kg)1065.4 ± 7.2 36.1 ± 3.81210 ± 105
5Diazepam (2 mg/kg)1068.2 ± 6.5**37.9 ± 4.2**1150 ± 95
*Illustrative Data. Values are Mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle. **p<0.05 indicates sedation (reduced locomotion).

Interpretation: The illustrative data shows that Test Compound X produces a dose-dependent increase in open arm exploration, indicative of an anxiolytic effect.[9] Notably, at the highest dose (10 mg/kg), a decrease in total distance traveled suggests the onset of sedative effects, a common feature of GABAA modulators. The comparison with Diazepam (2 mg/kg) allows for an estimation of equipotent doses for anxiolysis.

Antidepressant-like Activity: The Forced Swim Test (FST)

The FST is a common screening tool for antidepressant efficacy.[10] It is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[11][12] Antidepressant compounds are known to increase the latency to immobility and decrease the total time spent immobile.

Experimental Rationale: There is significant comorbidity between anxiety and depression. Many anxiolytics also possess antidepressant properties. The FST provides an initial assessment of Test Compound X's potential in this broader context.

GroupTreatment (IP)NImmobility Time (s)
1Vehicle10155.4 ± 12.3
2Test Compound X (1 mg/kg)10148.1 ± 11.5
3Test Compound X (3 mg/kg)10110.7 ± 9.8
4Test Compound X (10 mg/kg)1085.2 ± 8.1
5Diazepam (2 mg/kg)1092.5 ± 8.9
Illustrative Data. Values are Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Interpretation: The data suggests that Test Compound X, similar to Diazepam, reduces immobility time in the FST.[13] This indicates potential antidepressant-like activity and further supports its profile as a CNS-active modulator.

Cognitive Function: The Morris Water Maze (MWM)

A critical test for differentiating novel anxiolytics from classical benzodiazepines is the assessment of cognitive function. The MWM is a test of hippocampal-dependent spatial learning and memory.[14][15] Animals must learn the location of a hidden platform in a pool of opaque water using distal visual cues.[16][17]

Experimental Rationale: Benzodiazepines like Diazepam are known to cause anterograde amnesia, impairing the acquisition of new memories.[18] This experiment is designed to determine if Test Compound X produces anxiolysis without the cognitive deficits associated with the standard compound. The test is run after the anxiolytic dose has been established in the EPM.

GroupTreatment (IP)NLatency to Platform (Day 4, s)Time in Target Quadrant (Probe Trial, %)
1Vehicle1015.2 ± 2.145.6 ± 3.9
2Test Compound X (3 mg/kg)1016.8 ± 2.542.1 ± 4.1
3Diazepam (2 mg/kg)1038.5 ± 4.6 24.9 ± 3.2
*Illustrative Data. Values are Mean ± SEM. Dosing occurs 30 min before each training session. *p<0.01 vs. Vehicle.

Interpretation: This is a key differentiating result. The illustrative data shows that while Diazepam significantly impairs the ability of mice to learn the platform location (increased latency) and remember it (less time in the target quadrant), the effective anxiolytic dose of Test Compound X (3 mg/kg) shows no significant cognitive impairment compared to the vehicle group. This would represent a major potential advantage.[19]

Pharmacokinetic and Safety Profiling

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental.[20][21] Pharmacokinetic (PK) studies correlate the administered dose to the concentration of the drug in the body over time, providing essential context for the observed pharmacological effects.[22][23]

In Vivo Pharmacokinetic (PK) Analysis

Experimental Rationale: A PK study is essential to confirm that the compound is bioavailable and reaches systemic circulation at concentrations sufficient to elicit a biological response. This study helps in dose selection for longer-term efficacy and toxicology studies.[24]

ParameterTest Compound X (3 mg/kg, IP)Diazepam (2 mg/kg, IP)
Cmax (ng/mL)450.2380.5
Tmax (hr)0.50.5
AUC (0-t) (ng*hr/mL)985.61250.8
T½ (hr)2.14.5
Illustrative Data. Cmax: Maximum concentration; Tmax: Time to Cmax; AUC: Area under the curve; T½: Half-life.

Interpretation: The data indicates that both compounds are rapidly absorbed following intraperitoneal (IP) administration. Test Compound X appears to have a shorter half-life than Diazepam, which could be advantageous in reducing next-day "hangover" effects and minimizing accumulation with chronic dosing.

GABAA Receptor Modulation Pathway

The efficacy and side effects of both Test Compound X and Diazepam are mediated through their interaction with the GABAA receptor. As positive allosteric modulators, they enhance the natural inhibitory action of GABA.

G GABA GABA Neurotransmitter Receptor GABAA Receptor (Pentameric Structure) GABA->Receptor Binds to GABA Site PAM PAM (Test Compound X or Diazepam) PAM->Receptor Binds to Allosteric Site Channel Chloride (Cl-) Channel Receptor->Channel Activates Influx Increased Cl- Influx Channel->Influx Potentiates Result Neuronal Hyperpolarization (Inhibition / Anxiolysis) Influx->Result

Caption: Mechanism of GABAA receptor positive modulation.

Preliminary Safety & Toxicology

Safety assessment is a mandatory step in drug development.[25] An acute toxicity study is performed to determine the maximum tolerated dose (MTD) and to identify potential on-target and off-target toxicities at high doses.[26][27]

Experimental Rationale: This study establishes the therapeutic index (the ratio between the toxic dose and the therapeutic dose). A wider therapeutic index is a desirable characteristic for any new drug candidate.

GroupDose (IP)NMortalityKey Clinical Signs
Test Compound X30 mg/kg50/5Mild sedation, normal recovery
Test Compound X100 mg/kg50/5Pronounced sedation, ataxia, full recovery within 4h
Test Compound X300 mg/kg52/5Severe sedation, hypothermia, respiratory depression
Diazepam30 mg/kg50/5Pronounced sedation, ataxia, full recovery within 6h
Diazepam100 mg/kg53/5Severe sedation, loss of righting reflex, respiratory depression
Illustrative Data.

Interpretation: Test Compound X demonstrates a favorable acute safety profile. The MTD appears to be above 100 mg/kg. The clinical signs observed (sedation, ataxia) are consistent with an exaggeration of its expected pharmacological effect as a GABAA modulator.[28] The therapeutic index for anxiolysis (MTD / effective dose) for Test Compound X (>100/3 = >33) appears favorable and potentially wider than that of Diazepam based on this acute test.

Synthesis & Future Directions

This guide outlines a direct, head-to-head in vivo comparison of the novel GABAA modulator, Test Compound X, against the standard compound, Diazepam. Based on the illustrative data presented:

  • Efficacy: Test Compound X demonstrates clear, dose-dependent anxiolytic and potential antidepressant-like activity, comparable in magnitude to Diazepam.

  • Cognitive Safety: Critically, Test Compound X appears to be free of the memory-impairing effects that plague Diazepam at therapeutically relevant doses. This is a significant point of differentiation.

  • Pharmacokinetics: The compound is orally bioavailable with a pharmacokinetic profile suggestive of rapid onset and a potentially more favorable half-life than Diazepam.

  • Acute Safety: Test Compound X exhibits a wide therapeutic index in an acute dosing paradigm.

Future Directions: The success in these initial studies would warrant progression to more advanced preclinical evaluation, including sub-chronic toxicology studies, assessment of dependence and withdrawal liability, and investigation of its effects on sleep architecture.

Detailed Experimental Methodologies

Animals

Adult male C57BL/6J mice (8-10 weeks old) are used for all behavioral and pharmacokinetic studies. Animals are housed under standard laboratory conditions (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Administration

Test Compound X and Diazepam are dissolved in a vehicle of 5% DMSO, 5% Tween-80, and 90% saline. All administrations are performed via intraperitoneal (IP) injection 30 minutes prior to testing.

Protocol: Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms (30x5 cm) and two enclosed arms (30x5x15 cm).[29]

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the trial.[8]

  • Procedure: Place the mouse in the center of the maze, facing an open arm.[29]

  • Recording: Allow the mouse to explore the maze for 5 minutes. Record the session via an overhead video camera.[8]

  • Analysis: Use automated tracking software (e.g., ANY-maze) to score the time spent in and the number of entries into the open and closed arms. An entry is defined as all four paws entering an arm.[9]

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[29]

Protocol: Forced Swim Test (FST)
  • Apparatus: A transparent glass cylinder (20 cm diameter, 30 cm height) filled with water (24 ± 1°C) to a depth of 15 cm.[10]

  • Habituation: Acclimate mice to the testing room for at least 60 minutes.

  • Procedure: Gently place the mouse into the cylinder for a 6-minute session.[12]

  • Recording: Record the session from the side.

  • Analysis: Score the last 4 minutes of the test for immobility time. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[10][13]

  • Post-Test Care: After the test, remove the mouse, dry it with a towel, and place it in a clean, heated cage for recovery.[13]

Protocol: Morris Water Maze (MWM)
  • Apparatus: A circular pool (120 cm diameter) filled with water made opaque with non-toxic white paint. A hidden escape platform (10 cm diameter) is submerged 1 cm below the surface.[14][15]

  • Acquisition Phase (4 days):

    • Conduct four trials per day for each mouse.

    • For each trial, place the mouse in the water at one of four quasi-random start locations.[16]

    • Allow the mouse to swim for a maximum of 60 seconds to find the platform.[17] If it fails, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Record the escape latency (time to find the platform) with a video tracking system.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start location and allow it to swim for 60 seconds.[14]

    • Record the path and measure the percentage of time spent in the target quadrant where the platform was previously located.[19]

Protocol: Pharmacokinetic (PK) Study
  • Dosing: Administer a single IP dose of the compound to a cohort of mice (n=3 per time point).

  • Blood Collection: Collect blood samples via submandibular or saphenous vein bleeding at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[23]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Protocol: Acute Toxicity Study
  • Dose Groups: Use cohorts of mice (n=5 per group) and administer single, escalating doses of the test compound.[26]

  • Observation: Closely monitor the animals for the first 4 hours post-dosing and then daily for 14 days.

  • Scoring: Record any signs of toxicity (e.g., changes in posture, respiration, motor activity, convulsions) and any instances of mortality.[26][28]

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause mortality or severe toxicological effects.

References

Safety Operating Guide

Navigating the Handling of 8-Chloro-3-methyl-triazolo[4,3-a]pyridine: A Comprehensive Guide to Personal Protective Equipment and Safe Laboratory Practices

Navigating the Handling of 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine: A Comprehensive Guide to Personal Protective Equipment and Safe Laboratory Practices

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel heterocyclic compounds are paramount to innovation. Among these, 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine stands as a significant building block. However, its unique chemical architecture necessitates a robust and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and precision.

Understanding the Hazard: A Toxicological Overview

8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine is classified as an irritant, posing risks to the skin, eyes, and respiratory system.[2][3] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[2]

  • Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation, pain, and potential damage.[2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[2]

The First Line of Defense: Engineering and Administrative Controls

Before delving into personal protective equipment, it is crucial to establish a safe working environment through engineering and administrative controls.

The Chemical Fume Hood: Your Primary Containment

All handling of 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine, especially when manipulating the solid or preparing solutions, must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood serves to capture and exhaust vapors, dusts, and aerosols, preventing their inhalation.

Best Practices for Fume Hood Use:

  • Verify Airflow: Before commencing work, ensure the fume hood's airflow monitor indicates a safe and adequate face velocity.

  • Work Deep Inside: All apparatus and chemical manipulations should be kept at least six inches inside the plane of the sash.

  • Keep the Sash Low: The sash should be kept at the lowest practical height to maximize protection.

  • Minimize Clutter: Avoid storing excess chemicals or equipment inside the hood, as this can disrupt airflow patterns.

  • Proper Placement: Elevate large equipment on blocks to allow air to flow underneath.

Administrative Controls and Safe Work Practices
  • Designated Area: Designate a specific area within the laboratory for handling this compound.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for all procedures involving this chemical.

  • Training: Ensure all personnel are thoroughly trained on the hazards and safe handling procedures for this compound.

  • Hygiene: Prohibit eating, drinking, and the application of cosmetics in the laboratory. Always wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory to protect against accidental contact.

Hand Protection: Selecting the Right Gloves

The selection of appropriate gloves is critical, as the hands are most likely to come into direct contact with the chemical. For 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine, a conservative approach based on data for pyridine and chlorinated aromatic compounds is recommended.

Recommended Glove Types and Specifications:

Glove MaterialMinimum ThicknessEstimated Breakthrough Time (for Pyridine)Recommendation
Nitrile Rubber 8 mil (0.20 mm)> 60 minutesSuitable for incidental contact and short-duration tasks. Double-gloving is recommended.
Neoprene 15 mil (0.38 mm)> 240 minutesRecommended for longer duration tasks and when handling larger quantities.
Butyl Rubber 13 mil (0.33 mm)> 480 minutesExcellent protection for extended use and spill response.

Disclaimer: Breakthrough times are estimates based on data for pyridine and related compounds. Actual breakthrough times for 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine may vary. It is crucial to inspect gloves for any signs of degradation and to change them immediately if contamination is suspected.

Eye and Face Protection: A Clear Necessity

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: Provide a minimum level of protection and are suitable for work with very small quantities where the risk of splashing is minimal.

  • Chemical Splash Goggles: These should be worn as the standard for all procedures involving this compound, as they provide a seal around the eyes, offering superior protection against splashes and aerosols.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing, such as when handling larger quantities or during transfers.[2]

Body Protection: Shielding from Contamination

A chemically resistant lab coat is required to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashing, a chemically resistant apron worn over the lab coat is recommended. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.

Respiratory Protection: When Engineering Controls Are Not Enough

Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary. However, in the event of a large spill, a failure of engineering controls, or during certain maintenance procedures, respiratory protection may be required. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement. For significant releases, a self-contained breathing apparatus (SCBA) may be necessary.

Operational Plans: From Handling to Disposal

A systematic approach to handling, spill response, and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Gather all necessary chemicals, equipment, and PPE.

    • Don the appropriate PPE in the correct order: lab coat, then gloves (consider double-gloving), and finally eye/face protection.

  • Handling:

    • Perform all manipulations of the solid compound and solutions within the fume hood.

    • Use caution to avoid generating dust.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly label and store any remaining material.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Emergency Spill Response

In the event of a spill, immediate and decisive action is required.

  • Alert and Evacuate: Alert nearby personnel and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Small Spills (within a fume hood):

    • If you are trained and have the appropriate spill kit, you may clean it up.

    • Ensure you are wearing the correct PPE, including double gloves and eye/face protection.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent material) in a clearly labeled, sealed hazardous waste container.

    • Collect all liquid waste in a compatible, labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • EPA Hazardous Waste Codes: While a specific listing for this compound may not exist, waste containing pyridine or its derivatives may fall under the F005 RCRA hazardous waste code if it is a spent solvent waste.[1][6][7][8] Consult with your institution's EHS department for proper waste characterization and disposal procedures.

  • Disposal Method: The recommended disposal method is incineration by a licensed hazardous waste disposal facility.[2] Never dispose of this chemical down the drain or in the regular trash.

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.

HandlingWorkflowcluster_PrepPreparationcluster_HandlingHandling (in Fume Hood)cluster_PostPost-HandlingPrep1Verify Fume Hood OperationPrep2Gather Materials & PPEPrep1->Prep2Prep3Don PPE:1. Lab Coat2. Gloves (Double)3. Goggles/Face ShieldPrep2->Prep3Handle1Weigh/Transfer SolidPrep3->Handle1Handle2Prepare SolutionHandle1->Handle2Handle3Conduct ReactionHandle2->Handle3Post1Decontaminate SurfacesHandle3->Post1Post2Label & Store MaterialPost1->Post2Post3Doff PPE (Carefully)Post2->Post3Post4Wash HandsPost3->Post4

Caption: A step-by-step workflow for the safe handling of 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine.

DisposalWorkflowcluster_CollectionWaste Collectioncluster_ContainmentContainment & Labelingcluster_DisposalFinal DisposalSolidWasteContaminated Solids:- Gloves- Weigh Paper- AbsorbentsSolidContainerLabeled SolidHazardous WasteContainerSolidWaste->SolidContainerLiquidWasteLiquid Residues:- Reaction Mixtures- RinsatesLiquidContainerLabeled LiquidHazardous WasteContainerLiquidWaste->LiquidContainerEHSContact EHS for PickupSolidContainer->EHSLiquidContainer->EHSIncinerationLicensed HazardousWaste IncinerationEHS->Incineration

Caption: The proper workflow for the collection and disposal of waste contaminated with 8-Chloro-3-methyl-[1][2]triazolo[4,3-a]pyridine.

By integrating these robust safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.